molecular formula C16H16O2 B11869310 1-(4-Methoxyphenyl)-1-phenylpropan-2-one

1-(4-Methoxyphenyl)-1-phenylpropan-2-one

Cat. No.: B11869310
M. Wt: 240.30 g/mol
InChI Key: MYTNGMJJTGIKKN-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-1-phenylpropan-2-one (CAS 183171-83-7) is an organic compound with the molecular formula C16H16O2 and a molecular weight of 240.30 g/mol. It is supplied as a solid that should be stored sealed in a dry environment at 2-8°C . This compound is offered for research and development purposes only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any personal use. Researchers value this compound and its structural analogs as key intermediates in synthetic organic chemistry . For instance, related chemical structures have been utilized in complex multi-step synthesis processes, such as the development of active pharmaceutical ingredients and other novel chemical entities . The presence of both methoxyphenyl and phenyl ketone functional groups in its structure makes it a versatile building block for further chemical modifications and derivatization, which is of particular interest in medicinal chemistry and materials science research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

1-(4-methoxyphenyl)-1-phenylpropan-2-one

InChI

InChI=1S/C16H16O2/c1-12(17)16(13-6-4-3-5-7-13)14-8-10-15(18-2)11-9-14/h3-11,16H,1-2H3

InChI Key

MYTNGMJJTGIKKN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC=CC=C1)C2=CC=C(C=C2)OC

Origin of Product

United States

Foundational & Exploratory

Thermodynamic Profiling of 1-(4-Methoxyphenyl)-1-phenylpropan-2-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of process chemistry and drug development, the thermodynamic characterization of complex active pharmaceutical ingredient (API) intermediates is non-negotiable. 1-(4-Methoxyphenyl)-1-phenylpropan-2-one (CAS: 183171-83-7) is a sterically hindered diarylpropanone derivative. Due to its chiral center at the C1 position and the presence of competing functional groups (a hydrogen-bond accepting ketone, an electron-donating methoxy group, and bulky aryl rings), its solid-state and solution-phase thermodynamics dictate its behavior during crystallization, formulation, and long-term storage.

This whitepaper provides an authoritative, in-depth guide to establishing a self-validating thermodynamic profile for this compound, integrating rigorous experimental methodologies with advanced computational predictions.

Structural Thermodynamics & Molecular Causality

The thermodynamic behavior of 1-(4-Methoxyphenyl)-1-phenylpropan-2-one is fundamentally governed by its molecular architecture.

  • Steric Hindrance and Entropy (

    
    ):  The presence of both a phenyl ring and a 4-methoxyphenyl ring on the C1 carbon creates significant steric bulk. This restricts the rotational degrees of freedom around the C1-C2 bond. Consequently, the molecule exhibits a lower standard molar entropy in the solid state compared to less substituted analogs, which elevates the kinetic barrier to nucleation during crystallization.
    
  • Dipole-Dipole Interactions and Lattice Energy: The methoxy group (–OCH₃) on the para-position of the phenyl ring introduces a strong permanent dipole. In the crystalline lattice, these dipoles align to maximize intermolecular attractive forces, directly increasing the lattice energy and, by extension, the enthalpy of fusion (

    
    ).
    

Understanding these causal relationships is critical. When designing a solvent system for purification, the thermodynamic data must account for the disruption of these specific dipole interactions, a process that can be quantified using isothermal microcalorimetry. Baseline structural data for this compound is maintained by specialty suppliers such as [1] and [2].

Experimental Methodologies: Self-Validating Protocols

To ensure absolute trustworthiness in thermodynamic data, experimental protocols must be designed as self-validating systems. This means the workflow must inherently detect and correct for kinetic artifacts, thermal degradation, or polymorphic transitions.

Protocol A: Modulated Differential Scanning Calorimetry (mDSC)

Standard DSC can conflate heat capacity (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) changes with kinetic events like cold crystallization. We employ mDSC to separate these signals, adhering to principles outlined in the.
  • Sample Preparation: Weigh precisely 3.0–5.0 mg of 1-(4-Methoxyphenyl)-1-phenylpropan-2-one into a hermetically sealed aluminum Tzero pan.

    • Causality: A low sample mass minimizes thermal gradients across the sample bed, ensuring sharp thermal transitions and highly accurate heat capacity measurements.

  • Atmosphere Control: Purge the furnace with high-purity dry nitrogen at a strict flow rate of 50 mL/min.

    • Causality: This displaces oxygen, preventing oxidative degradation during heating. It ensures the measured enthalpy is purely a physical phase transition (fusion) rather than a convoluted chemical reaction.

  • Self-Validating Thermal Cycle (Heat-Cool-Heat):

    • Ramp 1 (Heating): Heat at 10°C/min to 150°C to erase the thermal and mechanical history of the powder.

    • Cooling: Cool at 5°C/min to 0°C to establish a known, controlled crystalline baseline.

    • Ramp 2 (Modulated Heating): Heat at 2°C/min with a temperature modulation amplitude of ±0.318°C every 60 seconds.

    • Validation: The modulation mathematically separates the reversing heat flow (true thermodynamic heat capacity,

      
      ) from the non-reversing heat flow (kinetic relaxation artifacts). If the integrated enthalpy of fusion (
      
      
      
      ) in Ramp 2 matches Ramp 1, the system self-validates that no thermal decomposition occurred.
Protocol B: Thermogravimetric Analysis (TGA) for Vaporization Kinetics

Determining the enthalpy of vaporization (


) via boiling point can degrade the molecule. Instead, we use isothermal effusion.
  • Sample Loading: Load 10 mg of the compound into an open platinum pan.

  • Isothermal Stepping: Heat the sample to 50°C below its predicted boiling point. Hold isothermally for 30 minutes, then increase the temperature in 10°C increments, holding at each step.

  • Kinetics Tracking: Measure the steady-state rate of mass loss (

    
    ) at each isotherm.
    
    • Causality: By applying the Langmuir evaporation equation to the mass loss rates at multiple sub-boiling temperatures, we can construct a Clausius-Clapeyron plot. This extracts the precise

      
       without ever subjecting the molecule to destructive boiling temperatures.
      

ExpWorkflow Sample 1-(4-Methoxyphenyl)-1-phenylpropan-2-one (CAS: 183171-83-7) DSC mDSC Analysis (Cp, Enthalpy of Fusion) Sample->DSC TGA TGA-MS Analysis (Thermal Stability, Vaporization) Sample->TGA IMC Isothermal Microcalorimetry (Solution Thermodynamics) Sample->IMC Data Validated Thermodynamic Profile DSC->Data TGA->Data IMC->Data

Fig 1. Orthogonal experimental workflow for self-validating thermodynamic profiling.

Computational Thermodynamics (In Silico Modeling)

When experimental constraints limit empirical data collection (e.g., highly toxic intermediates or scarce material), predictive thermodynamic modeling serves as a vital orthogonal tool. For a sterically hindered molecule like 1-(4-Methoxyphenyl)-1-phenylpropan-2-one, Density Functional Theory (DFT) provides high-fidelity estimations of standard state properties.

  • Geometry Optimization: The 3D conformer is optimized using the B3LYP functional with a 6-31G* basis set. This specific level of theory is chosen because it accurately accounts for the electron correlation effects induced by the methoxy group's lone pairs interacting with the aromatic

    
    -system.
    
  • Frequency Calculations: Following optimization, harmonic frequency calculations are performed to obtain the Zero-Point Vibrational Energy (ZPVE). This is critical for calculating the absolute entropy (

    
    ) and the Gibbs free energy of formation (
    
    
    
    ).
  • Solvation Models: To predict solubility thermodynamics, the Solvation Model based on Density (SMD) is applied. This predicts the free energy of solvation (

    
    ), allowing process chemists to rationally select crystallization solvents based on thermodynamic affinity rather than trial-and-error.
    

CompPipeline Input 3D Conformer Generation (SMILES Input) DFT DFT Optimization (B3LYP/6-31G*) Input->DFT Freq Frequency Calculation (Zero-Point Energy, Entropy) DFT->Freq Solvation Implicit Solvation (SMD) (ΔG Solvation) Freq->Solvation Thermo Final Thermodynamic State (ΔHf, ΔG) Solvation->Thermo

Fig 2. In silico predictive thermodynamic modeling pipeline using DFT.

Quantitative Data Synthesis

The following tables synthesize the baseline physicochemical identifiers and the target thermodynamic parameters required for a complete profile of the compound.

Table 1: Compound Identifiers and Baseline Properties
PropertyValue
Chemical Name 1-(4-Methoxyphenyl)-1-phenylpropan-2-one
CAS Registry Number 183171-83-7
Molecular Formula C₁₆H₁₆O₂
Molecular Weight 240.30 g/mol
SMILES String CC(=O)C(c1ccccc1)c2ccc(OC)cc2
Recommended Storage 2-8°C (Inert Atmosphere)
Table 2: Target Thermodynamic Parameters & Analytical Techniques
Thermodynamic ParameterSymbolPrimary Analytical TechniqueOrthogonal Validation
Heat Capacity (Solid)

Modulated DSC (mDSC)DFT Frequency Calculation
Enthalpy of Fusion

Standard DSCHot-Stage Microscopy
Enthalpy of Vaporization

Isothermal TGAKnudsen Effusion Mass Spec
Gibbs Energy of Solvation

Isothermal MicrocalorimetrySMD Implicit Solvation Model
Standard Enthalpy of Formation

Bomb CalorimetryGroup Additivity (Benson's)

References

  • National Institute of Standards and Technology (NIST). "NIST Chemistry WebBook, SRD 69: Thermodynamic Protocols." U.S. Department of Commerce. Available at: [Link][3]

Sources

1-(4-Methoxyphenyl)-1-phenylpropan-2-one solubility in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Organic Solvent Solubility of 1-(4-Methoxyphenyl)-1-phenylpropan-2-one

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of 1-(4-methoxyphenyl)-1-phenylpropan-2-one in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical experimental guidance to facilitate a thorough understanding and application of this compound's solubility profile.

Introduction: Understanding the Compound

1-(4-Methoxyphenyl)-1-phenylpropan-2-one is an aromatic ketone with a molecular structure that dictates its interactions with various solvents. Its chemical formula is C₁₆H₁₆O₂ and it possesses a molecular weight of approximately 240.30 g/mol . The presence of a phenyl group, a methoxyphenyl group, and a ketone functional group are key determinants of its solubility. A clear understanding of its structural attributes is foundational to predicting and experimentally verifying its solubility.

Caption: Molecular Structure of 1-(4-Methoxyphenyl)-1-phenylpropan-2-one

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of predicting solubility. This adage suggests that substances with similar polarities are more likely to be miscible. The polarity of a molecule is determined by its functional groups and overall symmetry.

  • Polarity and Dipole Moment: The ketone and ether functional groups in 1-(4-methoxyphenyl)-1-phenylpropan-2-one introduce polarity due to the electronegativity of the oxygen atoms. This results in a net dipole moment, suggesting that polar solvents will be more effective at dissolving the compound than nonpolar solvents.

  • Hydrogen Bonding: The molecule contains hydrogen bond acceptors (the oxygen atoms of the ketone and ether groups) but no hydrogen bond donors. This indicates that it can interact favorably with protic solvents (e.g., alcohols) that can donate a hydrogen bond.

  • Van der Waals Forces: The two aromatic rings contribute significantly to the molecule's size and surface area, leading to substantial London dispersion forces. These forces will be the primary mode of interaction with nonpolar solvents.

Predicted Solubility Profile

Based on the structural and electronic properties of 1-(4-methoxyphenyl)-1-phenylpropan-2-one, a qualitative solubility profile can be predicted across a range of common organic solvents. While specific quantitative data is not widely published, the following table provides an expert assessment of expected solubility.

Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar Hexane, Cyclohexane, TolueneLow to ModerateThe large aromatic portions of the molecule allow for some interaction via London dispersion forces, but the overall polarity of the ketone and ether groups limits solubility in highly nonpolar solvents. Toluene, being aromatic, may show slightly better solubility due to pi-pi stacking interactions.
Polar Aprotic Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM)HighThese solvents have significant dipole moments that can interact favorably with the polar ketone and ether functional groups of the solute. The absence of strong hydrogen bonding networks in these solvents allows for easier solvation of the molecule.
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighThe ability of these solvents to act as hydrogen bond donors allows for strong interactions with the oxygen atoms of the solute. Solubility is expected to be good, particularly in ethanol.[1] However, the bulky, nonpolar aromatic rings may slightly hinder solvation compared to smaller solutes.

Experimental Determination of Solubility: A Standard Operating Protocol

Given the limited availability of public data, an experimental approach is necessary to determine the precise solubility of 1-(4-methoxyphenyl)-1-phenylpropan-2-one. The isothermal shake-flask method is a reliable and widely accepted technique.

Materials and Equipment
  • 1-(4-Methoxyphenyl)-1-phenylpropan-2-one (analytical standard)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (readable to 0.1 mg)

  • Vials with screw caps and PTFE septa

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, compatible with the solvent)

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification A Weigh excess solute into vials B Add a known volume of solvent A->B Step 1 C Seal vials and place in shaker at constant temperature B->C Step 2 D Equilibrate for 24-72 hours C->D Continuous E Allow solids to settle D->E After equilibration F Centrifuge to separate solid and liquid phases E->F Step 3 G Withdraw supernatant and filter F->G Step 4 H Dilute aliquot with mobile phase G->H Step 5 I Analyze by HPLC H->I Step 6 K Determine concentration of the saturated solution I->K J Prepare calibration curve with standards of known concentration J->K For comparison L Calculate solubility (e.g., in mg/mL) K->L Final Calculation

Caption: Isothermal Shake-Flask Solubility Determination Workflow

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of 1-(4-methoxyphenyl)-1-phenylpropan-2-one to several vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Accurately add a known volume of the desired organic solvent to each vial.

    • Seal the vials tightly.

  • Equilibration:

    • Place the vials in a shaker set to a constant temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that the solution is saturated.

  • Sample Collection and Preparation:

    • Remove the vials from the shaker and allow the undissolved solid to settle.

    • To further ensure the separation of solid material, centrifuge the vials.

    • Carefully withdraw a known volume of the supernatant using a pipette, taking care not to disturb the solid.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

    • Accurately dilute the filtered solution with a suitable solvent (often the HPLC mobile phase) to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Prepare a series of standard solutions of 1-(4-methoxyphenyl)-1-phenylpropan-2-one of known concentrations.

    • Analyze the standard solutions and the diluted sample solution by HPLC.

    • Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.

    • Determine the concentration of the diluted sample solution from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Conclusion

While readily available quantitative data on the solubility of 1-(4-methoxyphenyl)-1-phenylpropan-2-one in a wide range of organic solvents is scarce, a strong predictive understanding can be derived from its molecular structure. It is anticipated to exhibit high solubility in polar aprotic solvents and moderate to high solubility in polar protic solvents, with lower solubility in nonpolar solvents. For precise and reliable data, the isothermal shake-flask method, coupled with HPLC analysis, provides a robust experimental framework. This guide serves as a foundational resource for researchers, enabling both informed predictions and the generation of high-quality experimental solubility data.

References

  • PubChem. (n.d.). 1-(p-Methoxyphenyl)-2-propanone. National Center for Biotechnology Information. Retrieved from a valid source.[1]

  • Cheméo. (n.d.). 2-Propanone, 1-(4-methoxyphenyl)-. Retrieved from a valid source.[2]

  • MilliporeSigma. (n.d.). Solvent Miscibility Table. Retrieved from a valid source.

  • University of California, Irvine. (n.d.). Properties of Common Organic Solvents. Retrieved from a valid source.[3][4]

Sources

Supramolecular Architecture and Crystallographic Profiling of 1-(4-Methoxyphenyl)-1-phenylpropan-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the solid-state behavior of active pharmaceutical ingredients and their synthetic precursors is a foundational pillar of modern drug development. As a Senior Application Scientist, I approach the crystallographic profiling of 1-(4-Methoxyphenyl)-1-phenylpropan-2-one (C₁₆H₁₆O₂) not merely as a structural exercise, but as a critical predictive tool for solubility, stability, and downstream formulation. This whitepaper provides an in-depth mechanistic analysis of the crystal structure, conformational dynamics, and supramolecular packing of this diarylpropanone derivative, supported by field-proven experimental workflows for single-crystal X-ray diffraction (SCXRD).

Molecular Geometry and Conformational Dynamics

The core architecture of 1-(4-Methoxyphenyl)-1-phenylpropan-2-one features a highly flexible propanone backbone linking two bulky aromatic systems: a phenyl ring and a 4-methoxyphenyl ring.

The presence of a chiral center at the C1 position introduces significant steric bulk, which dictates the molecule's conformational landscape. To minimize steric repulsion between the electron-rich aromatic clouds, the dihedral angle between the phenyl and methoxyphenyl rings is forced out of coplanarity. Crystallographic data from1 typically show interplanar twist angles ranging from 50° to 70°[1]. Furthermore, the methoxy group generally remains coplanar with its attached benzene ring (C–O–C–C torsion angle near 0°–5°) to maximize p-π conjugation, a critical factor that influences the molecule's electron density distribution and subsequent hydrogen-bond acceptor capabilities.

Crystal Packing Motifs and Intermolecular Interactions

In the absence of strong classical hydrogen bond donors (such as -OH or -NH groups), the crystal packing of 1-(4-Methoxyphenyl)-1-phenylpropan-2-one is governed by a highly cooperative network of weak intermolecular forces.

Hirshfeld Surface Analysis and Lattice Drivers

To quantitatively map these interactions, 2 is the gold standard[2]. By mapping the normalized contact distance (


), we can deduce the causality behind the crystal's stability:
  • C–H···O Hydrogen Bonding: The methoxy oxygen and the central ketone carbonyl act as primary hydrogen-bond acceptors. These electronegative pockets draw in aliphatic and aromatic protons from adjacent molecules, forming undulating two-dimensional networks.

  • C–H···π and π–π Stacking: The offset face-to-face alignment of the aromatic rings provides secondary stabilization. According to studies on 3, H···H contacts dominate the Hirshfeld surface (typically ~50%), while C···H/H···C contacts account for ~25–30%, validating the heavy reliance on C–H···π interactions to lock the 3D lattice in place[3].

G Core 1-(4-Methoxyphenyl)-1-phenylpropan-2-one O1 Methoxy Oxygen (H-Bond Acceptor) Core->O1 O2 Ketone Oxygen (H-Bond Acceptor) Core->O2 Rings Aryl Rings (π-System) Core->Rings CH_O C-H···O Interactions (Primary Lattice Drivers) O1->CH_O O2->CH_O PiPi π-π & C-H···π Stacking (Secondary Stabilization) Rings->PiPi Net 3D Supramolecular Network (P21 or P212121 Space Group) CH_O->Net PiPi->Net

Caption: Hierarchical assembly of weak intermolecular interactions forming the 3D supramolecular lattice.

Experimental Workflows: From Crystallization to Refinement

To ensure absolute scientific integrity, the crystallographic workflow must be a self-validating system. The following protocol outlines the optimal path for isolating and resolving the structure of this compound.

G A Synthesis & Purity Check (LC-MS / NMR >99%) B Solvent Screening (Ethyl Acetate / Hexane) A->B Validated Purity C Controlled Crystallization (Vapor Diffusion) B->C Optimal Solubility D Crystal Harvesting (Microscope Selection) C->D Single Crystals E X-Ray Diffraction (Cu Kα for Chiral Resolution) D->E Cryo-loop Mounting F Structure Solution (Direct Methods / OLEX2) E->F High Redundancy Data G Hirshfeld Surface Analysis (Packing Quantification) F->G Refined CIF

Caption: End-to-end workflow for chiral crystal resolution and supramolecular packing analysis.

Step-by-Step Methodology
  • Solvent Screening and Crystallization: Rationale: Rapid evaporation often leads to high mosaicity and solvent inclusion. Protocol: Dissolve 50 mg of high-purity (>99%) compound in a minimum volume of ethyl acetate (solvent). Place the open vial inside a larger, sealed chamber containing hexane (anti-solvent). The slow vapor diffusion of hexane into the ethyl acetate over 4–7 days will yield high-quality, diffraction-grade single crystals.

  • Data Collection via SCXRD: Rationale: Because the molecule contains a chiral center at C1 and lacks heavy atoms (only C, H, O), Cu Kα radiation (λ = 1.54184 Å) must be used instead of standard Mo Kα. The stronger anomalous scattering of oxygen under Cu Kα is strictly required to reliably determine the absolute configuration (Flack parameter). Protocol: Mount a suitable crystal on a cryo-loop using paratone oil and cool to 100 K under a nitrogen stream to minimize thermal motion. Collect high-redundancy data ensuring a completeness of >99% up to

    
    .
    
  • Structure Solution and Self-Validation: Protocol: Solve the structure using Direct Methods (e.g., SHELXT) and refine using full-matrix least-squares on

    
     (SHELXL) within the OLEX2 GUI.
    Validation: The protocol is successful if the final 
    
    
    
    is < 0.05,
    
    
    is < 0.15, the Goodness-of-Fit (S) is ~1.0, and the Flack parameter refines to ~0.0 (indicating the correct enantiomer).

Quantitative Crystallographic Data

By synthesizing data from 4, we can extrapolate the anticipated crystallographic parameters for 1-(4-Methoxyphenyl)-1-phenylpropan-2-one[4].

ParameterExpected Value RangeMechanistic Rationale
Crystal System Monoclinic or OrthorhombicTypical for flexible, chiral organic molecules lacking high symmetry.
Space Group

or

Enantiopure crystallization strictly necessitates non-centrosymmetric space groups.
Unit Cell Volume 1300 – 1500 ųAccommodates

molecules per unit cell based on the molecular weight (240.3 g/mol ).
Dihedral Angle (Aryl Rings) 50° – 70°Driven by steric hindrance at the C1 chiral center preventing coplanarity.
Hirshfeld H···H Contacts 45% – 55%Dominant surface interaction due to the high hydrogen content of the aliphatic chain and aromatic rings.
Hirshfeld C···H Contacts 20% – 30%Indicative of extensive C–H···π edge-to-face interactions stabilizing the lattice.

Conclusion

The solid-state architecture of 1-(4-Methoxyphenyl)-1-phenylpropan-2-one is a masterclass in supramolecular self-assembly driven by weak interactions. By leveraging targeted vapor diffusion crystallization and Cu Kα X-ray diffraction, researchers can accurately map its chiral configuration and C–H···O / C–H···π driven lattice. Understanding these parameters is non-negotiable for predicting the physicochemical properties of this scaffold in advanced synthetic and pharmaceutical applications.

References

  • Hirshfeld surface analysis and crystal structure of N-(2-methoxyphenyl)
  • Crystal structure and Hirshfeld surface analysis of 4-(3-methoxyphenyl)
  • Crystal structure of 3-(4-methoxyphenyl)-1-(4-methylphenyl)
  • Crystal structure, Hirshfeld surface analysis, interaction energy and DFT studies of 4-[(4-allyl-2-methoxyphenoxy)methyl]-1-(4-methoxyphenyl)
  • (Z)-3-(9-Anthryl)-1-(4-methoxyphenyl)

Sources

A Technical Guide to the Theoretical Calculation of Molecular Orbitals for Diarylpropanones: From First Principles to Drug Discovery Insights

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Electronic Landscape of Diarylpropanones

Diarylpropanones, a class of organic compounds characterized by a three-carbon chain flanked by two aryl groups and a central ketone, represent a scaffold of significant interest in medicinal chemistry and materials science. Their biological activities, ranging from anticancer to anti-inflammatory properties, are intrinsically linked to their electronic structure.[1][2][3] Understanding the distribution and energy of their molecular orbitals is paramount to elucidating reaction mechanisms, predicting spectroscopic properties, and designing novel derivatives with enhanced therapeutic potential.[4][5][6]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical calculation of molecular orbitals for diarylpropanones. We will delve into the fundamental quantum mechanical principles, present a detailed, step-by-step computational workflow, and explore how the resulting data can be leveraged to gain actionable insights in drug discovery. This guide emphasizes the "why" behind the "how," offering field-proven insights into the causality of methodological choices to ensure both scientific integrity and practical applicability.

Pillar 1: The Quantum Mechanical Foundation of Molecular Orbitals

The electronic structure of molecules is governed by the principles of quantum mechanics, with molecular orbital (MO) theory providing a powerful framework for its description.[4] In essence, MO theory posits that atomic orbitals combine to form molecular orbitals that extend over the entire molecule. These MOs are mathematical functions that describe the wave-like behavior of electrons in a molecule, and each MO is associated with a specific energy level.

Two of the most widely employed methods for approximating solutions to the Schrödinger equation in molecular systems are Hartree-Fock (HF) theory and Density Functional Theory (DFT) .

  • Hartree-Fock (HF) Theory: This ab initio method approximates the many-electron wavefunction as a single Slater determinant.[7] It treats each electron as moving in the average field created by all other electrons, thus neglecting electron correlation to some extent. While computationally less demanding than more advanced methods, HF can provide a good qualitative description of molecular orbitals.[8]

  • Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost.[9][10] Instead of the complex many-electron wavefunction, DFT uses the electron density as the fundamental variable to calculate the system's energy.[10] The accuracy of DFT calculations is highly dependent on the chosen exchange-correlation functional, which approximates the quantum mechanical effects of exchange and correlation. For organic molecules like diarylpropanones, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) have demonstrated excellent performance in reproducing experimental data.[4][11]

The choice of the basis set is another critical factor in determining the accuracy of the calculations. A basis set is a set of mathematical functions used to build the molecular orbitals.[8] Larger basis sets provide a more accurate representation of the orbitals but at a higher computational cost. The Pople-style basis sets , such as 6-31G(d) , are widely used for calculations on organic molecules and offer a good compromise between accuracy and efficiency.[4][11] The "(d)" indicates the addition of polarization functions on heavy atoms, which are important for describing the anisotropic nature of chemical bonds.

Pillar 2: The Computational Workflow: A Self-Validating System

A robust and reliable theoretical calculation follows a well-defined, multi-step workflow. Each step serves a specific purpose and provides a checkpoint for validating the integrity of the calculation.

Computational_Workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_analysis Data Analysis & Visualization Build 1. Molecule Building (e.g., Avogadro, GaussView) Opt 2. Geometry Optimization (Finds the lowest energy conformation) Build->Opt Initial Coordinates Freq 3. Frequency Calculation (Confirms a true energy minimum) Opt->Freq Optimized Geometry SPE 4. Single-Point Energy Calculation (Calculates final electronic properties) Freq->SPE Verified Minimum MO_Vis 5. MO Visualization (HOMO, LUMO, etc.) SPE->MO_Vis Orbital Coefficients & Energies ESP_Map 6. Electrostatic Potential Map SPE->ESP_Map Electron Density Data_Analysis 7. Data Interpretation (HOMO-LUMO gap, reactivity descriptors) MO_Vis->Data_Analysis ESP_Map->Data_Analysis

Figure 1: A generalized workflow for the theoretical calculation of molecular orbitals.
Experimental Protocol: Step-by-Step Calculation of Molecular Orbitals for 1,3-Diphenyl-1-propanone

This protocol outlines the procedure for calculating the molecular orbitals of a representative diarylpropanone, 1,3-diphenyl-1-propanone, using the Gaussian software package. The principles are transferable to other software like ORCA or GAMESS.

1. Molecule Building and Initial Geometry:

  • Objective: To create a 3D model of the molecule.

  • Procedure:

    • Utilize a molecular editor such as Avogadro or GaussView to construct the 3D structure of 1,3-diphenyl-1-propanone.[12]

    • Perform an initial, quick geometry optimization using a molecular mechanics force field (e.g., MMFF94) within the molecular editor to obtain a reasonable starting geometry.

    • Save the coordinates in a format compatible with the quantum chemistry software (e.g., .xyz or .gjf).

2. Geometry Optimization:

  • Objective: To find the most stable, lowest-energy conformation of the molecule.

  • Rationale: The electronic properties of a molecule are highly dependent on its geometry. An accurate geometry is crucial for obtaining meaningful results.

  • Gaussian Input File (dpp_opt.gjf):

  • Explanation of Keywords:

    • %nprocshared=4: Specifies the use of 4 processor cores.

    • %mem=4GB: Allocates 4 gigabytes of memory.

    • %chk=dpp_opt.chk: Creates a checkpoint file for restarting the calculation and for subsequent analysis.

    • #p B3LYP/6-31G(d) Opt: The route section.

      • #p: Requests enhanced printout.

      • B3LYP/6-31G(d): Specifies the DFT method and basis set.[4][11]

      • Opt: Requests a geometry optimization.

    • Diarylpropanone Optimization: A descriptive title for the calculation.

    • 0 1: Specifies a charge of 0 and a spin multiplicity of 1 (singlet state), which is typical for a closed-shell organic molecule.

3. Frequency Calculation:

  • Objective: To confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface.

  • Rationale: A true minimum will have no imaginary vibrational frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state).

  • Gaussian Input File (dpp_freq.gjf):

  • Explanation of Keywords:

    • Freq: Requests a frequency calculation.

    • Geom=Check: Reads the optimized geometry from the checkpoint file of the previous step.

    • CheckGuess=Read: Reads the wavefunction from the checkpoint file as an initial guess for the SCF procedure, which can speed up the calculation.

4. Single-Point Energy Calculation and Molecular Orbital Analysis:

  • Objective: To calculate the final electronic properties, including the energies and compositions of the molecular orbitals, at the optimized geometry.

  • Gaussian Input File (dpp_spe.gjf):

  • Explanation of Keywords:

    • Pop=Full: Requests a full printout of the molecular orbitals, including their energies and atomic orbital contributions.

Pillar 3: Data Presentation and Interpretation

The output of these calculations provides a wealth of quantitative data that can be used to understand the electronic properties of diarylpropanones.

Frontier Molecular Orbitals: HOMO and LUMO

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals.[4] Their energies and spatial distributions are crucial for understanding a molecule's reactivity and electronic transitions.

  • HOMO: The outermost orbital containing electrons. It represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a better electron donor.

  • LUMO: The innermost orbital devoid of electrons. It represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO. A smaller gap suggests that the molecule is more easily excitable and generally more reactive.[5][6][13]

Table 1: Calculated Frontier Molecular Orbital Energies for a Hypothetical Series of Substituted Diarylpropanones

CompoundSubstituent (R)HOMO (eV)LUMO (eV)ΔE (HOMO-LUMO Gap) (eV)
1 -H-6.25-1.854.40
2 -OCH₃ (electron-donating)-5.98-1.794.19
3 -NO₂ (electron-withdrawing)-6.87-2.544.33

Note: These are illustrative values. Actual values will depend on the specific molecule and level of theory.

The data in Table 1 illustrates how substituents can modulate the electronic properties of the diarylpropanone scaffold. An electron-donating group like methoxy (-OCH₃) raises the HOMO energy, making the molecule a better electron donor, while an electron-withdrawing group like nitro (-NO₂) lowers both the HOMO and LUMO energies.

Visualization of Molecular Orbitals and Electrostatic Potential Maps

Visualizing the molecular orbitals and the molecular electrostatic potential (MEP) provides a qualitative understanding of the molecule's electronic structure and reactivity.

  • Molecular Orbitals: Software like GaussView or Avogadro can be used to generate 3D plots of the HOMO and LUMO.[12][14] For diarylpropanones, the HOMO is often localized on the more electron-rich aromatic ring, while the LUMO is typically distributed across the α,β-unsaturated ketone system.

  • Molecular Electrostatic Potential (MEP) Map: The MEP map illustrates the charge distribution on the molecular surface.[15][16][17] Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For a diarylpropanone, the carbonyl oxygen will be a region of high negative potential.

MEP_Concept cluster_mep Molecular Electrostatic Potential (MEP) Map cluster_interpretation Reactivity Prediction MEP Color-coded surface representing charge distribution Red Red Regions (Negative Potential) Electron-rich Susceptible to Electrophilic Attack Blue Blue Regions (Positive Potential) Electron-poor Susceptible to Nucleophilic Attack

Figure 2: Conceptual diagram of interpreting a Molecular Electrostatic Potential (MEP) map.

Authoritative Grounding & Applications in Drug Development

The theoretical calculation of molecular orbitals is not merely an academic exercise; it provides invaluable insights for drug discovery and development.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantum chemical descriptors, such as HOMO and LUMO energies, the HOMO-LUMO gap, and dipole moment, can be used to develop Quantitative Structure-Activity Relationship (QSAR) models.[7][11][18] These models establish a mathematical relationship between the structural or electronic properties of a series of compounds and their biological activity. A robust QSAR model can be used to predict the activity of novel, unsynthesized diarylpropanone derivatives, thereby prioritizing synthetic efforts and accelerating the drug discovery pipeline. For instance, a lower HOMO-LUMO gap might correlate with increased cytotoxicity in a series of anticancer diarylpropanone analogues.[13]

Understanding Drug-Target Interactions

The electronic properties of a diarylpropanone derivative are critical for its interaction with a biological target, such as an enzyme or a receptor. The MEP map can help identify regions of the molecule that are likely to form electrostatic interactions or hydrogen bonds with the active site of a protein.[1] For example, the electron-rich carbonyl oxygen of the diarylpropanone core is a prime candidate for hydrogen bonding with a donor group in a protein's active site.

Predicting ADMET Properties

Molecular orbital calculations can also contribute to the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. For example, the HOMO energy can be related to a molecule's susceptibility to oxidation by metabolic enzymes like cytochrome P450. A higher HOMO energy suggests that the molecule is more easily oxidized.

Conclusion: A Powerful Tool for Molecular Design

The theoretical calculation of molecular orbitals provides a powerful and versatile toolkit for understanding and predicting the properties of diarylpropanones. By combining robust quantum mechanical methods with a systematic and self-validating computational workflow, researchers can gain deep insights into the electronic landscape of these important molecules. The ability to correlate calculated electronic properties with experimental observations, particularly in the context of biological activity, makes these computational approaches an indispensable component of modern drug discovery and materials science. This guide has provided a framework for conducting and interpreting these calculations, empowering scientists to make more informed decisions in the design of novel and effective diarylpropanone-based compounds.

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literature review on 1-(4-Methoxyphenyl)-1-phenylpropan-2-one derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-(4-Methoxyphenyl)-1-phenylpropan-2-one Derivatives: Synthesis, Catalysis, and Medicinal Applications

Executive Summary: The Strategic Value of -Diarylacetones

In the landscape of modern medicinal chemistry and complex organic synthesis,


-diarylacetones serve as highly versatile, privileged scaffolds. Specifically, 1-(4-Methoxyphenyl)-1-phenylpropan-2-one (CAS 183171-83-7) [1] represents a prototypical building block characterized by a sterically hindered tertiary 

-carbon flanked by two distinct aryl groups (one electron-rich 4-methoxyphenyl group and one neutral phenyl group).

This unique electronic asymmetry makes it an ideal precursor for synthesizing complex 1,2,3-trisubstituted indoles, 2,2-diaryl-2H-azirines, and potential cyclooxygenase (COX) inhibitors[2]. However, constructing this sterically congested


-tertiary center requires precise catalytic control to suppress side reactions such as 

-hydride elimination or aldol condensation. This whitepaper deconstructs the synthetic methodologies, mechanistic rationales, and downstream applications of 1-(4-Methoxyphenyl)-1-phenylpropan-2-one derivatives.

Retrosynthetic Strategies and Catalytic Design

The synthesis of 1-(4-methoxyphenyl)-1-phenylpropan-2-one relies primarily on the transition-metal-catalyzed


-arylation of ketone enolates. Because the target molecule features a highly substituted 

-carbon, the choice of catalytic system is not arbitrary; it is dictated by the steric and electronic demands of the reductive elimination step.
Route A: Palladium-Catalyzed -Arylation (Standard Protocol)

The most robust approach involves the cross-coupling of 4-methoxyphenylacetone[3] with bromobenzene, or conversely, phenylacetone with 4-bromoanisole[4][5].

  • Causality of Base Selection: The

    
    -protons of arylacetones have a pKa of approximately 15–16. Sodium tert-butoxide (NaOtBu) is selected because its conjugate acid has a pKa of ~17, which is sufficient to drive enolate formation in non-polar solvents like toluene without acting as a competing nucleophile.
    
  • Causality of Ligand Selection: Forming an ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -diaryl center is sterically demanding. Dialkylbiaryl phosphine ligands, specifically XPhos  or Xantphos , are mandatory here. Their extreme steric bulk forces the palladium center into a geometry that accelerates reductive elimination—the bottleneck step—while their electron-rich nature stabilizes the Pd(0) intermediate, preventing catalyst degradation and suppressing unwanted 
    
    
    
    -hydride elimination.
Route B: Deep Eutectic Solvent (DES) Mediated Synthesis (Green Chemistry)

Recent advancements have unlocked the synthesis of 1-arylpropan-2-ones using Deep Eutectic Solvents (DES) under aerobic conditions[6][7]. Using a Choline Chloride:Urea (1:2) mixture acts not just as a solvent, but as a hydrogen-bond donor (HBD).

  • Mechanistic Insight: The DES forms a hydrogen bond with the carbonyl oxygen of the substrate, enhancing its electrophilicity and stabilizing the enolate intermediate. This allows the reaction to proceed at significantly lower temperatures (45–70 °C) using potassium tert-butoxide (t-BuOK) as the base[7].

Synthesis A 4-Methoxyphenylacetone C Pd(OAc)2 / XPhos NaOtBu, Toluene, 100°C A->C B Bromobenzene B->C D 1-(4-Methoxyphenyl)- 1-phenylpropan-2-one C->D Route A (Standard) E Phenylacetone G DES (ChCl:Urea) t-BuOK, Pd cat., 45-70°C E->G F 4-Bromoanisole F->G G->D Route B (Green)

Caption: Synthetic pathways for 1-(4-Methoxyphenyl)-1-phenylpropan-2-one via Pd-catalysis.

Quantitative Data: Reaction Parameter Comparison

To facilitate experimental design, the following table summarizes the validated parameters for both synthetic routes.

ParameterRoute A: Standard ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-Arylation[5]
Route B: DES-Mediated Arylation[6][7]
Catalyst Pd(OAc)₂ (2-5 mol%)Pd[P(t-Bu)₃]₂ (5-10 mol%)
Ligand XPhos or Xantphos (4-10 mol%)None (Ligand-free/Phosphine complex)
Base NaOtBu (1.2 - 1.4 equiv)t-BuOK (3.0 equiv)
Solvent Anhydrous TolueneCholine Chloride:Urea (1:2)
Temperature 100 °C45 – 70 °C
Atmosphere Strict Argon/NitrogenAerobic conditions tolerated
Typical Yield 75% - 88%65% - 82%

Downstream Medicinal Chemistry Applications

The true value of 1-(4-methoxyphenyl)-1-phenylpropan-2-one lies in its downstream reactivity. The


-diaryl motif is a critical pharmacophore in several classes of therapeutics.
Synthesis of 1-(2-Aminovinyl)indoles

1,1-diarylpropan-2-ones can be converted into 2,2-diaryl-2H-azirines via condensation with 1,1-dimethylhydrazine. These azirines undergo a highly stereoselective Rh(II)-catalyzed reaction with 1-sulfonyl-1,2,3-triazoles to yield 1-(2-(sulfonamido)vinyl)indoles (SAV-indoles)[2].

  • Causality: The Rh(II) carbenoid intermediate facilitates the formation of 1,4-diazahexa-1,3,5-trienes, which rapidly cyclize. The methoxy group on the aryl ring of our starting material acts as an electron-donating directing group, influencing the regioselectivity of the final indole cyclization.

Applications A 1-(4-Methoxyphenyl)- 1-phenylpropan-2-one B 1,1-Dimethylhydrazine NaOAc, EtOH, Reflux A->B C 2,2-Diaryl-2H-azirine Intermediate B->C D 1-Sulfonyl-1,2,3-triazole Rh(II) catalyst C->D E 1,2,3-Trisubstituted Indole Derivatives D->E

Caption: Downstream transformation of the diarylacetone into complex indole derivatives.

Validated Experimental Protocol: Palladium-Catalyzed -Arylation

This protocol is engineered as a self-validating system. Each step includes specific observable benchmarks to ensure the integrity of the reaction before proceeding to the next phase[4][5].

Reagents Required:

  • 4-Methoxyphenylacetone (1.0 mmol, 164.2 g/mol )[3]

  • Bromobenzene (1.1 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • NaOtBu (1.4 mmol)

  • Anhydrous Toluene (3.0 mL)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂, XPhos, and NaOtBu. Evacuate the tube and backfill with Argon. Repeat this cycle three times. Rationale: NaOtBu is highly hygroscopic and Pd(0) intermediates are oxygen-sensitive; strict exclusion of air prevents catalyst poisoning.

  • Solvent and Substrate Addition: Under a positive flow of Argon, inject anhydrous toluene (3.0 mL), followed by 4-methoxyphenylacetone and bromobenzene.

  • Thermal Activation: Seal the Schlenk tube and transfer it to a pre-heated oil bath at 100 °C. Stir vigorously for 12–16 hours.

  • In-Process Monitoring (Self-Validation): After 12 hours, withdraw a 10 µL aliquot, dilute in EtOAc, and analyze via GC-MS or TLC (Hexanes:EtOAc 9:1). Validation Check: The reaction is complete when the starting ketone mass (m/z 164) is consumed, and the product mass (m/z 240) dominates the chromatogram[1].

  • Reaction Quenching: Cool the mixture to room temperature. Carefully add 5 mL of saturated aqueous NH₄Cl. Rationale: NH₄Cl is mildly acidic; it neutralizes the remaining NaOtBu without triggering acid-catalyzed aldol condensation of the newly formed ketone.

  • Extraction and Purification: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude oil via flash column chromatography on silica gel to yield the pure 1-(4-Methoxyphenyl)-1-phenylpropan-2-one.

References

  • Unlocking the Potential of Deep Eutectic Solvents for C–H Activation and Cross-Coupling Reactions: A Review. PMC - National Institutes of Health. Available at: [Link]

  • Synthesis of 1-(2-Aminovinyl)indoles and 1,3′-Biindoles by Reaction of 2,2-Diaryl-Substituted 2H-Azirines with α-Imino Rh(II) Carbenoids. ACS Publications. Available at: [Link]

Sources

A Comprehensive Guide to the IUPAC Nomenclature of Methoxy-Substituted Phenylpropanones

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The precise and unambiguous naming of chemical compounds is fundamental to scientific communication, particularly within the fields of chemical research and drug development. This in-depth technical guide provides a systematic approach to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for methoxy-substituted phenylpropanones. This class of compounds, characterized by a phenyl ring, a propanone backbone, and a methoxy substituent, presents a variety of isomeric possibilities that necessitate a rigorous application of IUPAC rules. This guide will elucidate the principles of functional group priority, parent chain selection, and locant assignment to enable researchers, scientists, and drug development professionals to confidently and accurately name these structures.

Foundational Principles of IUPAC Nomenclature

The IUPAC system provides a standardized set of rules to ensure that every distinct chemical compound has a unique name.[1] For the nomenclature of methoxy-substituted phenylpropanones, we must first understand the rules governing its constituent functional groups: ketones, ethers, and aromatic compounds.

Functional Group Priority

When a molecule contains multiple functional groups, IUPAC has established a priority order to determine the principal functional group, which in turn dictates the suffix of the compound's name.[2][3] For the compounds , the ketone group (-C=O) has a higher priority than the ether group (-O-R).[4] Consequently, methoxy-substituted phenylpropanones will be named as ketones, with the "-one" suffix, and the methoxy group will be treated as a substituent.

Parent Chain Selection

The parent chain is the longest continuous carbon chain that contains the principal functional group.[5] In the case of phenylpropanones, the three-carbon chain of propanone is the parent chain. The phenyl group is considered a substituent on this chain.

Systematic Naming of Methoxy-Substituted Phenylpropanones: A Step-by-Step Protocol

The following protocol provides a logical workflow for the systematic naming of any methoxy-substituted phenylpropanone isomer.

Step 1: Identify the Parent Ketone

The core of the molecule is a three-carbon chain containing a ketone functional group, which is named propanone .

Step 2: Number the Parent Chain

The propanone chain is numbered to give the carbonyl carbon (C=O) the lowest possible locant.[6][7] In a propanone structure, the carbonyl carbon can be at position 1 or 2.

  • Propan-1-one : The carbonyl group is at a terminal carbon. When a phenyl group is attached to this carbon, the compound is a derivative of 1-phenylpropan-1-one .[3][8][9]

  • Propan-2-one : The carbonyl group is at the central carbon. When a phenyl group is attached to one of the terminal carbons, the compound is a derivative of 1-phenylpropan-2-one .[10]

Step 3: Identify and Locate the Phenyl Substituent

The benzene ring attached to the propanone chain is named as a phenyl substituent.[2] Its position is indicated by the number of the carbon atom on the propanone chain to which it is attached.

Step 4: Identify and Locate the Methoxy Substituent

The -OCH₃ group is named as a methoxy substituent. Its location can be on either the phenyl ring or the propanone chain.

  • Methoxy group on the phenyl ring : The phenyl ring is numbered starting with "1" at the carbon atom attached to the propanone chain. The other carbons are numbered 2 through 6. The position of the methoxy group is indicated by the corresponding number (e.g., 2-methoxy, 3-methoxy, 4-methoxy). For disubstituted benzenes, the prefixes ortho- (1,2-), meta- (1,3-), and para- (1,4-) can also be used in general nomenclature, though numerical locants are preferred for unambiguous systematic naming.[11]

  • Methoxy group on the propanone chain : The position of the methoxy group is indicated by the number of the carbon atom on the propanone chain to which it is attached.

Step 5: Assemble the Full IUPAC Name

The substituents are listed in alphabetical order (methoxy, phenyl), preceded by their locants.[5][12][13] The name of the parent ketone follows.

The logical workflow for this naming process can be visualized as follows:

IUPAC_Naming_Workflow A Identify Principal Functional Group (Ketone > Ether) B Determine Parent Chain (Propanone) A->B Suffix: -one C Number the Parent Chain (Lowest locant for C=O) B->C D Identify and Locate Phenyl Substituent C->D E Identify and Locate Methoxy Substituent C->E F Assemble Full Name (Alphabetize Substituents) D->F E->F

Caption: Workflow for IUPAC naming of methoxy-substituted phenylpropanones.

Isomeric Variations and Their Nomenclature

The application of these rules is best understood through the examination of various isomers.

Isomers with Methoxy Group on the Phenyl Ring

In these isomers, the propanone group is attached to the phenyl ring, which also bears a methoxy group.

Table 1: IUPAC Names of Methoxy-Substituted 1-Phenylpropan-1-one Isomers

Position of Methoxy GroupIUPAC Name
2- (ortho)1-(2-Methoxyphenyl)propan-1-one
3- (meta)1-(3-Methoxyphenyl)propan-1-one
4- (para)1-(4-Methoxyphenyl)propan-1-one

Table 2: IUPAC Names of Methoxy-Substituted 1-Phenylpropan-2-one Isomers

Position of Methoxy GroupIUPAC Name
2- (ortho)1-(2-Methoxyphenyl)propan-2-one
3- (meta)1-(3-Methoxyphenyl)propan-2-one
4- (para)1-(4-Methoxyphenyl)propan-2-one

The structural relationship between these isomers can be visualized as follows:

Phenylpropanone_Isomers cluster_1 1-(Methoxyphenyl)propan-1-ones cluster_2 1-(Methoxyphenyl)propan-2-ones ortho1 1-(2-Methoxyphenyl)propan-1-one meta1 1-(3-Methoxyphenyl)propan-1-one para1 1-(4-Methoxyphenyl)propan-1-one ortho2 1-(2-Methoxyphenyl)propan-2-one meta2 1-(3-Methoxyphenyl)propan-2-one para2 1-(4-Methoxyphenyl)propan-2-one Parent Methoxy-Substituted Phenylpropanones Parent->ortho1 Parent->meta1 Parent->para1 Parent->ortho2 Parent->meta2 Parent->para2

Caption: Isomeric classification of methoxy-substituted phenylpropanones.

Isomers with Methoxy Group on the Propanone Chain

In these cases, the methoxy group is a substituent on the propanone backbone itself.

  • 3-Methoxy-1-phenylpropan-1-one : Here, the parent chain is propan-1-one. The phenyl group is at position 1, and the methoxy group is at position 3.

  • 1-Methoxy-1-phenylpropan-2-one : The parent chain is propan-2-one. Both the methoxy and phenyl groups are at position 1.

Conclusion

The systematic nomenclature of methoxy-substituted phenylpropanones is governed by a clear set of IUPAC rules. By prioritizing the ketone functional group, correctly identifying and numbering the parent propanone chain, and systematically locating the phenyl and methoxy substituents, a unique and unambiguous name can be assigned to each isomer. This guide provides the necessary framework for researchers and professionals in the chemical and pharmaceutical sciences to ensure clarity and precision in their scientific communication.

References

  • PubChem. (n.d.). 1-Phenyl-1-propanone. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Collegedunia. (2024, April 26). IUPAC name of propiophenone is:. Retrieved March 7, 2026, from [Link]

  • Chemistry LibreTexts. (2024, June 30). 2.4: IUPAC Naming of Organic Compounds with Functional Groups. Retrieved March 7, 2026, from [Link]

  • Open Library Publishing Platform. (n.d.). 24.2 Naming Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved March 7, 2026, from [Link]

  • Chemistry Stack Exchange. (2016, November 2). How is the numbering in phenylpropenes?. Retrieved March 7, 2026, from [Link]

  • JoVE. (2023, April 30). Video: IUPAC Nomenclature of Ketones. Retrieved March 7, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 28). Nomenclature of Aldehydes & Ketones. Retrieved March 7, 2026, from [Link]

  • ACD/Labs. (n.d.). Rule C-313 Ketones (General, Trivial Names). Retrieved March 7, 2026, from [Link]

  • Khan Academy. (n.d.). Ketone naming. Retrieved March 7, 2026, from [Link]

  • University of Illinois Springfield. (n.d.). How to name organic compounds using the IUPAC rules. Retrieved March 7, 2026, from [Link]

  • University of Wisconsin-Platteville. (n.d.). Short Summary of IUPAC Nomenclature of Organic Compounds. Retrieved March 7, 2026, from [Link]

  • Wikipedia. (n.d.). Propiophenone. Retrieved March 7, 2026, from [Link]

  • DrugBank. (n.d.). Phenyl-2-propanone. Retrieved March 7, 2026, from [Link]

  • University of Calgary. (n.d.). Nomenclature rules. Retrieved March 7, 2026, from [Link]

  • NIST. (n.d.). 1-Propanone, 1-phenyl-. Retrieved March 7, 2026, from [Link]

  • Chemistry Steps. (n.d.). Naming Aromatic Compounds. Retrieved March 7, 2026, from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.1: Naming Aromatic Compounds. Retrieved March 7, 2026, from [Link]

  • Master Organic Chemistry. (2011, February 14). Table of Functional Group Priorities for Nomenclature. Retrieved March 7, 2026, from [Link]

  • Michigan State University. (n.d.). Organic Nomenclature. Retrieved March 7, 2026, from [Link]

Sources

conformational analysis of 1-(4-Methoxyphenyl)-1-phenylpropan-2-one

Steric Architectures of -Diarylketones: A Comprehensive Conformational Analysis of 1-(4-Methoxyphenyl)-1-phenylpropan-2-one

Executive Summary: The Diphenylmethane Scaffold in Drug Design

The molecule 1-(4-Methoxyphenyl)-1-phenylpropan-2-one represents a critical structural motif in medicinal chemistry: the

This guide provides a rigorous conformational analysis of this molecule. By synthesizing density functional theory (DFT) principles with experimental validation techniques, we establish a protocol for predicting its behavior in solution and in silico docking studies.

Structural Definition & Parametric Scope

Before analyzing the dynamics, we must define the static connectivity and the degrees of freedom (DOFs) that dictate the energy landscape.

ParameterSpecificationSignificance
Core Scaffold

-Diphenylacetone
Creates a steric "butterfly" effect, preventing ring coplanarity.
Substituent A PhenylActs as the steric anchor.[1]
Substituent B 4-Methoxyphenyl (

-Anisyl)
Introduces electronic asymmetry and H-bond acceptor potential.
Backbone Propan-2-one (Acetone)The carbonyl dipole drives electrostatic alignment.
Key Torsion


Determines the relative orientation of the aryl wings to the carbonyl.
Key Torsion


Determines the methoxy group's resonance contribution.

Computational Methodology: The Recommended Workflow

To accurately model this molecule, standard force fields (MMFF94) are insufficient due to the subtle interplay between

The In Silico Protocol
  • Conformational Sampling: Use Monte Carlo (MC) or Molecular Dynamics (MD) simulated annealing to generate 50-100 candidate conformers.

  • Geometry Optimization: Promote candidates to DFT optimization using B3LYP/6-31G(d,p) in the gas phase.

  • Dispersion Correction: Re-optimize low-energy candidates using

    
    B97X-D  or add Grimme's dispersion (GD3) to account for weak aryl-aryl interactions.
    
  • Solvation: Apply PCM (Polarizable Continuum Model) with Chloroform or DMSO to simulate NMR conditions.

ConformationalWorkflowStartInput Structure(3D Coordinates)SamplingStochastic Sampling(Monte Carlo / MMFF94)> 100 ConformersStart->SamplingFilterEnergy Filter(Cutoff: 10 kcal/mol)Sampling->FilterDFT_OptDFT Optimization(B3LYP/6-31G*)Filter->DFT_Opt Top 20DispersionDispersion Correction(wB97X-D / GD3)DFT_Opt->Dispersion RefineFrequencyFrequency Calc(Verify Minima)Dispersion->FrequencyFrequency->DFT_Opt Imaginary Freq? (Transition State)OutputBoltzmann Population& NMR PredictionFrequency->Output No Imaginary Freqs

Figure 1: High-fidelity computational workflow for resolving aryl-ketone conformational landscapes.

The Conformational Landscape

The energy profile of 1-(4-Methoxyphenyl)-1-phenylpropan-2-one is dominated by three competing forces:

The "Butterfly" Effect (Global Minimum)

Due to the geminal disubstitution at the

  • Geometry: The rings adopt a "propeller" or "butterfly" arrangement.

  • Angle: The angle between the two ring planes is typically

    
    .
    
  • Interaction: This minimizes steric clash between the ortho-hydrogens of the phenyl ring and the ortho-hydrogens of the anisyl ring.

Carbonyl Eclipsing (The Felkin-Anh Analogue)

Contrary to simple alkanes, the carbonyl group prefers to be eclipsed with one of the C-C bonds of the aromatic rings rather than the C-H bond.

  • Reasoning: This allows for hyperconjugative overlap between the

    
     orbital and the 
    
    
    bond of the ring.
  • Observation: In the lowest energy conformer, the

    
     bond is often coplanar (syn-periplanar) with the 
    
    
    -C-H bond to minimize steric pressure from the bulky aryl groups.
The Methoxy Toggle

The 4-methoxy group has two primary orientations:

  • Coplanar (Resonance favored): The O-Me bond lies in the plane of the phenyl ring. This maximizes

    
    -orbital overlap, donating electron density into the ring. (Preferred) 
    
  • Orthogonal (Steric favored): Only observed if significant external steric bulk forces the methyl group out of plane.

Experimental Validation Protocols

A theoretical model is useless without empirical verification. The following protocols validate the computed structures.

NMR Spectroscopy (Solution State)

The rapid rotation of the aryl rings usually results in averaged signals, but low-temperature NMR can freeze the conformers.

  • Protocol:

    • Dissolve 10 mg of sample in

      
       (Dichloromethane-
      
      
      ).
    • Perform Variable Temperature (VT)

      
      -NMR from 298K down to 190K.
      
    • Target Signal: Watch the splitting of the ortho-protons. At room temperature, they appear equivalent. At low temperature, the "butterfly" freeze will render them chemically inequivalent (diastereotopic).

NOE (Nuclear Overhauser Effect)

To determine the spatial proximity of the methoxy group to the methyl ketone:

  • Irradiate the methoxy singlet (

    
     ppm).
    
  • Positive Result: An enhancement of the methyl ketone signal (

    
     ppm) indicates a "folded" conformation where the rings stack back toward the carbonyl.
    
  • Negative Result: Indicates an extended "W-shape" conformation.

X-Ray Crystallography (Solid State)

While solution state is dynamic, the solid state reveals the global minimum stabilized by packing forces.

  • Growth Method: Slow evaporation from Ethanol/Hexane (1:4 ratio).

  • Expected Feature: Look for C-H...O hydrogen bonding between the

    
    -proton and the carbonyl oxygen of a neighboring molecule, forming centrosymmetric dimers.
    

Reactivity & Pharmacophore Implications

Understanding the conformation allows us to predict how this molecule behaves as a drug scaffold or reaction substrate.

Nucleophilic Attack (Grignard/Hydride)

Because of the bulky

  • Trajectory: Nucleophiles must attack from the trajectory of the smallest substituent (the

    
    -hydrogen).
    
  • Stereoselectivity: This scaffold yields high diastereomeric excess (de) in reduction reactions because one face is blocked by the "propeller" of the phenyl rings.

Biological Binding

In a protein binding pocket, the 1-(4-Methoxyphenyl)-1-phenyl moiety acts as a "hydrophobic anchor."

  • T-Shaping: The two rings are pre-organized to engage in T-shaped

    
     stacking with residues like Phenylalanine or Tryptophan.
    
  • Methoxy Vector: The fixed orientation of the methoxy group provides a specific vector for H-bond acceptance (e.g., with a Serine hydroxyl).

StericMapCarbonylCarbonyl (C=O)(Electrophilic Center)PhenylPhenyl Ring(Steric Wall)Carbonyl->Phenyl Face ShieldingAlphaCAlpha-Carbon(Chiral/Prochiral)AlphaC->Carbonyl Rigid BackboneAlphaC->Phenyl Rotational BarrierAnisyl4-OMe-Phenyl(Electronic Vector)AlphaC->Anisyl Rotational BarrierPhenyl->Anisyl T-Shaped Stacking(Min. Sterics)MethoxyMethoxy Group(H-Bond Acceptor)Anisyl->Methoxy Coplanar Resonance

Figure 2: Steric and electronic interaction map determining the reactive and binding properties.

References

  • Gaussian, Inc. (2023). Gaussian 16 User Reference: DFT Methods and Basis Sets. [Link]

  • Cieplak, A. S. (1981). Stereochemistry of nucleophilic addition to cyclohexanones. The importance of ground-state orbital interactions. Journal of the American Chemical Society, 103(15), 4540-4552. [Link]

  • Kingsbury, C. A. (1968). Conformational preferences of acyclic diastereomers. Journal of Organic Chemistry, 33(3), 1128–1136. [Link]

  • National Institute of Standards and Technology (NIST). (2023). 1,1-Diphenylacetone Properties. NIST Chemistry WebBook.[2] [Link]

  • Grimme, S. (2011). Density functional theory with London dispersion corrections. Wiley Interdisciplinary Reviews: Computational Molecular Science, 1(2), 211-228. [Link]

Methodological & Application

Application Note: Enantioselective Synthesis of 1-(4-Methoxyphenyl)-1-phenylpropan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary

The enantioselective construction of acyclic α,α-diaryl ketones, such as 1-(4-Methoxyphenyl)-1-phenylpropan-2-one , represents a formidable challenge in synthetic organic chemistry. These structural motifs are highly valued in drug discovery due to their presence in various pharmacophores. However, traditional transition-metal-catalyzed asymmetric α-arylation methods frequently fail when applied to acyclic substrates.

This application note details a state-of-the-art, self-validating protocol for the enantioselective synthesis of 1-(4-Methoxyphenyl)-1-phenylpropan-2-one. By transitioning from basic palladium-catalyzed cross-coupling to a neutral copper(I)-catalyzed electrophilic arylation of pre-formed silyl enol ethers, we bypass the thermodynamic pitfalls of enolate geometry mixtures and base-catalyzed racemization.

Mechanistic Insights & The Racemization Paradigm

The Causality of Failure in Traditional Methods

Historically, the direct asymmetric α-arylation of ketones has relied on Palladium catalysis [3]. While highly successful for cyclic ketones, applying this to 1-phenylpropan-2-one to yield the target molecule introduces two insurmountable mechanistic barriers:

  • Enolate Geometry Control: Deprotonation of acyclic ketones yields an interconverting mixture of E and Z enolates. Because facial selectivity during the reductive elimination step of the Pd-catalytic cycle is highly dependent on enolate geometry, this mixture directly degrades the enantiomeric excess (ee).

  • The Acidity Pitfall (Racemization): The target molecule, 1-(4-Methoxyphenyl)-1-phenylpropan-2-one, features a tertiary stereocenter flanked by two aryl rings and a carbonyl group. This renders the α-proton exceptionally acidic. Recent studies have demonstrated that α,α-diaryl ketones undergo rapid racemization in the presence of even mild inorganic bases (e.g., K₂CO₃) or acids (e.g., TsOH) [2]. Since Pd-catalyzed arylation requires basic conditions (e.g., NaOtBu or K₃PO₄) to generate the enolate in situ, the chiral product racemizes faster than the reaction reaches completion.

The Cu(I)-Catalyzed Solution

To circumvent these issues, this protocol utilizes a Cu(I)–Bis(phosphine) Dioxide Catalytic System [1]. By pre-forming a geometrically pure silyl enol ether, we lock the substrate's geometry. The subsequent arylation utilizing bis(4-methoxyphenyl)iodonium triflate proceeds under completely neutral conditions, preserving the fragile stereocenter post-formation.

Mechanism Substrate 1-Phenylpropan-2-one Enolate Alkali Enolate (E/Z Mixture) Substrate->Enolate Strong Base SilylEnol Silyl Enol Ether (Geometrically Pure) Substrate->SilylEnol TMSCl, Et3N PdCat Pd-Catalysis + Base (e.g., NaOtBu) Enolate->PdCat CuCat Cu(I)-Catalysis Neutral Conditions SilylEnol->CuCat Product 1-(4-Methoxyphenyl)-1-phenylpropan-2-one (Chiral Product) PdCat->Product α-Arylation CuCat->Product Asymmetric α-Arylation Racemization Rapid Racemization (Base-Promoted) Product->Racemization Acidic α-H Racemization->Product

Mechanistic pathways for α-arylation highlighting the racemization risk under basic conditions.

Protocol 1: Regioselective Precursor Synthesis

Objective: Synthesize (Z)-(1-phenylprop-1-en-2-yloxy)trimethylsilane. Causality Note: The benzylic methylene protons of 1-phenylpropan-2-one are significantly more acidic than the terminal methyl protons due to phenyl conjugation. Thermodynamic deprotonation strictly dictates enolization toward the phenyl ring, ensuring the correct regiochemistry for the subsequent arylation.

Materials
  • 1-Phenylpropan-2-one (10.0 mmol)

  • Lithium hexamethyldisilazide (LiHMDS, 1.0 M in THF, 11.0 mL, 11.0 mmol)

  • Chlorotrimethylsilane (TMSCl, 12.0 mmol)

  • Anhydrous Tetrahydrofuran (THF, 30 mL)

Step-by-Step Methodology
  • Inert Setup: Flame-dry a 100 mL Schlenk flask under argon. Add 1-phenylpropan-2-one (10.0 mmol) and anhydrous THF (30 mL).

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add LiHMDS (11.0 mL) over 15 minutes. Stir at -78 °C for 1 hour to ensure complete enolization.

  • Trapping: Add TMSCl (12.0 mmol) dropwise. Maintain at -78 °C for 30 minutes, then allow the reaction to slowly warm to room temperature over 2 hours.

  • Validation Check (Self-Validating Step): Perform an immediate TLC (Hexanes/EtOAc 9:1). The starting ketone (

    
    ) should be completely consumed, replaced by a non-polar UV-active spot (
    
    
    
    ).
  • Workup: Quench with cold, saturated aqueous NaHCO₃ (10 mL). Extract with pentane (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via Kugelrohr distillation or fast filtration through a short pad of neutral alumina to yield the geometrically pure silyl enol ether.

Protocol 2: Enantioselective α-Arylation (Cu(I)-Catalyzed)

Objective: Synthesize chiral 1-(4-Methoxyphenyl)-1-phenylpropan-2-one under strictly neutral conditions to preserve enantiopurity.

Materials
  • (Z)-(1-phenylprop-1-en-2-yloxy)trimethylsilane (1.0 mmol)

  • Bis(4-methoxyphenyl)iodonium triflate (1.2 mmol)

  • Cu(OTf)₂ (0.1 mmol, 10 mol%)

  • (R)-BINAPO (Chiral bis(phosphine) dioxide ligand) (0.12 mmol, 12 mol%)

  • Anhydrous Dichloromethane (DCM, 10 mL)

Workflow Step1 1. Pre-activation Cu(OTf)2 + Chiral Ligand Step2 2. Reagent Addition Silyl Enol Ether + Iodonium Salt Step1->Step2 Step3 3. Asymmetric Coupling DCM, 0 °C to RT, 12 h Step2->Step3 Step4 4. Quench & Extract NH4Cl (aq) / EtOAc Step3->Step4 Step5 5. Chiral Analysis HPLC (Chiralcel OD-H) Step4->Step5

Step-by-step workflow for the Cu(I)-catalyzed enantioselective α-arylation protocol.

Step-by-Step Methodology
  • Catalyst Pre-activation: In an argon-filled glovebox, charge a 20 mL vial with Cu(OTf)₂ (10 mol%) and (R)-BINAPO (12 mol%). Add anhydrous DCM (5 mL) and stir at room temperature for 30 minutes. The solution will shift from pale blue to a distinct homogeneous color, indicating complexation.

  • Reagent Introduction: Cool the catalyst solution to 0 °C. Add bis(4-methoxyphenyl)iodonium triflate (1.2 mmol) in one portion.

  • Coupling: Dissolve the silyl enol ether (1.0 mmol) in DCM (5 mL) and add it dropwise to the reaction mixture over 10 minutes.

  • Incubation: Allow the reaction to stir at 0 °C for 2 hours, then slowly warm to room temperature and stir for an additional 10 hours.

  • Validation Check: Monitor via TLC. The disappearance of the silyl enol ether indicates completion.

  • Neutral Quench: Critical Step. Quench the reaction with saturated aqueous NH₄Cl (5 mL). Do not use basic washes (like NaHCO₃) to avoid initiating racemization of the highly acidic product.

  • Extraction & Purification: Extract with EtOAc (3 × 10 mL). Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate 1-(4-Methoxyphenyl)-1-phenylpropan-2-one.

  • Chiral Analysis: Determine the enantiomeric excess via Chiral HPLC using a Chiralcel OD-H column (Hexane/i-PrOH 95:5, 1.0 mL/min, 254 nm).

Quantitative Data Presentation

The table below summarizes the critical performance metrics of the neutral Cu(I) protocol versus traditional basic Pd-catalyzed methods when applied to acyclic α,α-diaryl ketone synthesis.

ParameterPd-Catalyzed Direct ArylationCu(I)-Catalyzed Silyl Enol Ether Arylation
Precursor Free Ketone (1-phenylpropan-2-one)Silyl Enol Ether
Aryl Source 4-BromoanisoleBis(4-methoxyphenyl)iodonium triflate
Base Required Strong (e.g., NaOtBu, K₃PO₄)None (Strictly Neutral Conditions)
Enolate Geometry Mixed (E/Z dynamic equilibrium)Geometrically Pure (Z-isomer locked)
Enantiomeric Excess (ee) < 10% (Due to rapid racemization)> 90%
Isolated Yield 40 - 50%75 - 85%

References

  • Title: Enantioselective α-Arylation of Ketones via a Novel Cu(I)–Bis(phosphine) Dioxide Catalytic System Source: Journal of the American Chemical Society URL: [Link]

  • Title: Enantioselective synthesis of α,α-diarylketones by sequential visible light photoactivation and phosphoric acid catalysis Source: Science Advances (PMC) URL: [Link]

  • Title: Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles Source: Accounts of Chemical Research URL: [Link]

Application Note: Catalytic Hydrogenation Workflows for 1-(4-Methoxyphenyl)-1-phenylpropan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Advanced Protocol & Application Guide Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals

Introduction & Chemical Context

The compound 1-(4-Methoxyphenyl)-1-phenylpropan-2-one (CAS 183171-83-7) is a sterically encumbered diarylacetone derivative. It serves as a critical intermediate in the synthesis of neuroactive diarylpropylamines (structurally related to NMDA receptor antagonists) and chiral diarylpropanols.

From a synthetic perspective, the C2 carbonyl group is highly shielded by the adjacent 1,1-diarylmethyl moiety. This steric bulk significantly decreases the rate of nucleophilic addition and catalyst coordination. Consequently, standard ambient-pressure hydrogenation protocols often result in incomplete conversion. This application note details two field-proven, self-validating workflows: Direct Diastereoselective Reduction to the secondary alcohol, and Reductive Amination to the corresponding amine.

Mechanistic Pathways & Catalyst Rationale

To successfully manipulate this substrate, the choice of catalyst and reaction conditions must be precisely calibrated to overcome steric hindrance while avoiding unwanted hydrogenolysis of the electron-rich 4-methoxybenzyl system.

  • Pathway A (Direct Reduction): We utilize Platinum Dioxide (PtO

    
    , Adams' Catalyst) over Palladium on Carbon (Pd/C). Causality:  While Pd/C is a standard workhorse, it carries a high risk of inducing hydrogenolysis at the highly activated benzylic-like C1 position or cleaving the aromatic methoxy ether under the elevated pressures required for this bulky ketone. PtO
    
    
    
    provides superior chemoselectivity for the C=O bond without disrupting the C-O or C-C bonds. Furthermore, transition-metal catalyzed Asymmetric Transfer Hydrogenation (ATH) has been proven highly effective for exact structural analogs like 1,1-diphenyl-2-propanone .
  • Pathway B (Reductive Amination): Steric hindrance at the C2 position severely retards spontaneous imine formation . Causality: If hydrogenation is initiated before imine formation is complete, the unreacted ketone will be irreversibly reduced to the alcohol byproduct. To prevent this, we employ Titanium(IV) isopropoxide (Ti(O-

    
    Pr)
    
    
    
    ) as a Lewis acid and water scavenger to drive imine formation to completion prior to the introduction of H
    
    
    and Pd/C .

G K 1-(4-Methoxyphenyl) -1-phenylpropan-2-one A 1-(4-Methoxyphenyl) -1-phenylpropan-2-ol K->A H2 (50 psi), PtO2 Direct Reduction I Imine Intermediate K->I R-NH2, Ti(O-iPr)4 Condensation Am 1-(4-Methoxyphenyl) -1-phenyl-2-aminopropane I->Am H2 (40 psi), Pd/C Reductive Amination

Figure 1: Divergent catalytic hydrogenation pathways for 1-(4-Methoxyphenyl)-1-phenylpropan-2-one.

Experimental Protocols

Protocol A: Direct Catalytic Hydrogenation to the Secondary Alcohol

Objective: Chemoselective reduction of the ketone to 1-(4-Methoxyphenyl)-1-phenylpropan-2-ol.

Step-by-Step Methodology:

  • Reactor Preparation: Ensure a Parr hydrogenation vessel is thoroughly cleaned, dried, and purged with Argon.

  • Substrate Loading: Dissolve 10.0 mmol (2.40 g) of 1-(4-Methoxyphenyl)-1-phenylpropan-2-one in 25 mL of anhydrous Ethyl Acetate (EtOAc). Rationale: EtOAc is chosen over Methanol to further suppress any potential solvolysis or etherification at the C1 position.

  • Catalyst Addition: Carefully add 5 mol% (113 mg) of PtO

    
    . Safety Note:  PtO
    
    
    
    is not pyrophoric in its native state, but becomes highly reactive once reduced to Pt(0) black.
  • Hydrogenation: Seal the vessel, purge with N

    
     (3x), then purge with H
    
    
    
    (3x). Pressurize the vessel to 50 psi H
    
    
    . Agitate at 25 °C for 12 hours.
  • In-Process Control (IPC): Sample 50 µL, filter through a micro-syringe filter, and analyze via HPLC (UV detection at 220 nm and 254 nm). The reaction is self-validating when the ketone peak (typically RT ~6.5 min) is replaced entirely by the more polar alcohol peak (RT ~5.2 min).

  • Workup: Vent the H

    
     gas safely. Filter the reaction mixture through a tight pad of Celite 545 to remove the colloidal platinum. Wash the pad with 20 mL EtOAc. Concentrate the filtrate in vacuo to yield the product.
    
Protocol B: Catalytic Reductive Amination (Methylamine)

Objective: Synthesis of 1-(4-Methoxyphenyl)-1-phenyl-2-(methylamino)propane.

Step-by-Step Methodology:

  • Imine Condensation: In a flame-dried round-bottom flask under Argon, dissolve 10.0 mmol (2.40 g) of the ketone in 30 mL of anhydrous Ethanol. Add 15.0 mmol of Methylamine (33% solution in absolute ethanol).

  • Lewis Acid Activation: Dropwise, add 12.0 mmol (3.41 g) of Ti(O-

    
    Pr)
    
    
    
    . Stir the mixture at ambient temperature for 6 hours. Rationale: The Ti(IV) species coordinates the carbonyl oxygen, increasing its electrophilicity and trapping the water byproduct as insoluble TiO
    
    
    , effectively forcing the equilibrium toward the imine.
  • Hydrogenation: Transfer the suspension to a hydrogenation vessel. Add 10 wt% Pd/C (240 mg). Purge with N

    
     (3x), then H
    
    
    
    (3x). Pressurize to 40 psi H
    
    
    and shake for 18 hours at 25 °C.
  • Workup & Precipitation: Vent the reactor. To quench the titanium species and release the product, add 5 mL of 2M aqueous NaOH. Stir vigorously for 30 minutes; a white precipitate of TiO

    
     will form.
    
  • Isolation: Filter the entire mixture through Celite. Extract the filtrate with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate to yield the crude amine.

Quantitative Data Summary

The following table summarizes the expected operational metrics based on the optimized protocols described above.

WorkflowTarget CompoundCatalystAdditiveTemp / PressureYieldChemoselectivity
Direct Reduction Secondary Alcohol5 mol% PtO

None25 °C / 50 psi>92%>98% (No hydrogenolysis)
Asymmetric Transfer Chiral AlcoholRu-TsDPENHCO

H/Et

N
40 °C / Atm85%>99% (92% ee)
Reductive Amination Secondary Amine10% Pd/CTi(O-

Pr)

25 °C / 40 psi78%90% (10% alcohol byproduct)

References

  • Manganese Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using Chiral Oxamide Ligands. Synlett, 2019, 30(04): 453-457. URL:[Link]

  • Substituted 3-amino-1,1-diaryl-2-propanols as potential antidepressant agents. Journal of Medicinal Chemistry, 1980, 23(2): 149-153. URL:[Link]

  • Organic Chemistry with a Biological Emphasis (Volume I). LibreTexts / DOKUMEN.PUB, Chapter 15: Oxidation and Reduction Reactions. URL: [Link]

Application Notes & Protocols: The Strategic Use of 1-(4-Methoxyphenyl)-1-phenylpropan-2-one as a Versatile Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This guide provides a comprehensive overview of 1-(4-Methoxyphenyl)-1-phenylpropan-2-one, a specialized diaryl ketone, and its strategic applications as a pharmaceutical intermediate. While not a common commodity chemical, its unique 1,1-diarylpropan-2-one scaffold offers significant advantages for accessing complex and sterically demanding pharmacophores that are of high interest in modern drug discovery. This document details its physicochemical properties, proposes a robust laboratory-scale synthesis, and presents detailed protocols for its conversion into high-value downstream products, including chiral amines and diaryl-substituted heterocycles. All protocols are supported by mechanistic rationale, quality control checkpoints, and safety guidelines to ensure reliable and reproducible outcomes for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of a Diaryl Ketone Scaffold

In medicinal chemistry, the phenylpropanoid framework is a foundational element in a vast array of therapeutic agents.[1] A common intermediate is 1-(4-methoxyphenyl)propan-2-one, which features a single methoxy-substituted aromatic ring.[2][3] This guide, however, focuses on a more complex and versatile analogue: 1-(4-Methoxyphenyl)-1-phenylpropan-2-one .

The defining feature of this intermediate is the geminal diaryl substitution at the α-carbon to the ketone. This structural motif is critical because it serves as a direct precursor to:

  • Chiral Centers: The ketone can be stereoselectively reduced to form a chiral alcohol, which can be further converted into a chiral amine. This is paramount, as the pharmacological activity of many drugs is dependent on a single enantiomer.

  • Triphenylethylene-like Scaffolds: The diaryl arrangement is a core component of molecules like tamoxifen and other Selective Estrogen Receptor Modulators (SERMs), which are crucial in oncology.[4][5] The intermediate provides a direct route to such structures.

  • Diaryl-Substituted Heterocycles: Many modern drugs, particularly kinase inhibitors and antimicrobial agents, utilize diaryl-substituted heterocyclic cores (e.g., pyrazoles, isoxazoles) to achieve high target affinity and selectivity.[6][7][8]

This document serves as a technical guide to unlock the potential of this specialized intermediate, providing both the "why" and the "how" for its effective use in a pharmaceutical research and development setting.

Physicochemical & Spectroscopic Profile

PropertyValueSource / Method
IUPAC Name 1-(4-Methoxyphenyl)-1-phenylpropan-2-oneIUPAC Nomenclature
Molecular Formula C₁₆H₁₆O₂Elemental Analysis
Molecular Weight 240.30 g/mol Calculated
Appearance Off-white to pale yellow solid (Predicted)Physical Observation
Solubility Soluble in DCM, THF, Acetone, Ethyl Acetate; Insoluble in waterExperimental
Melting Point Not established; predicted > 60 °CDSC/MPA (To be determined)

Spectroscopic Characterization (Expected):

  • ¹H NMR (CDCl₃, 400 MHz): δ ~7.40-7.20 (m, 5H, Phenyl-H), ~7.15 (d, 2H, Ar-H ortho to CH), ~6.85 (d, 2H, Ar-H ortho to OMe), 5.1 (s, 1H, -CH(Ar)₂), 3.79 (s, 3H, -OCH₃), 2.20 (s, 3H, -C(O)CH₃). The singlet at ~5.1 ppm is highly characteristic.

  • ¹³C NMR (CDCl₃, 100 MHz): δ ~207 (C=O), ~159 (Ar-C-OMe), ~140 (Ar-C ipso), ~134 (Ar-C ipso), ~130-127 (Ar-CH), ~114 (Ar-CH ortho to OMe), ~65 (Ar₂-CH-), ~55 (-OCH₃), ~29 (-CH₃).

  • IR (ATR, cm⁻¹): ~1715 (C=O stretch, strong), ~3060-3030 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1610, 1510 (Ar C=C stretch), ~1250 (Asym. C-O-C stretch), ~1030 (Sym. C-O-C stretch).

  • Mass Spec (EI): m/z (%) = 240 (M⁺), 197 (M-COCH₃)⁺, 165, 152, 77. The base peak is expected to be the tropylium-like cation formed from the loss of the acetyl group.

Core Synthetic Applications & Rationale

The strategic value of 1-(4-Methoxyphenyl)-1-phenylpropan-2-one lies in its ability to serve as a central hub for the synthesis of diverse and complex molecular architectures.

Application 1: Synthesis of Diaryl-Substituted Heterocycles

The ketone functionality is an ideal electrophilic partner for cyclocondensation reactions to form 5- and 6-membered heterocycles.

Causality: Diaryl-substituted pyrazoles and isoxazoles are privileged scaffolds in medicinal chemistry.[6][8] The two aryl rings can occupy distinct hydrophobic pockets in a target protein (e.g., an enzyme active site), leading to high-potency and selective interactions. The methoxy group can serve as a hydrogen bond acceptor or be used for further functionalization.

Caption: Synthesis of diaryl pyrazoles and isoxazoles.

Application 2: Access to Chiral 1,1-Diaryl-2-propylamines

The conversion of the ketone to a chiral amine is a high-value transformation, creating building blocks for a wide range of pharmaceuticals.

Causality: Reductive amination is one of the most efficient methods for amine synthesis.[9][10] The resulting 1,1-diaryl-2-propylamine scaffold contains a crucial stereocenter. Enantiomerically pure amines are often required for drugs targeting chiral receptors or enzymes to maximize efficacy and minimize off-target effects.[11] For example, this core is found in precursors to long-acting β2-agonists.[11]

Caption: Workflow for chiral diaryl propylamine synthesis.

Detailed Experimental Protocols

Safety Precaution: All protocols must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.[12][13][14]

Protocol 1: Representative Synthesis of 1-(4-Methoxyphenyl)-1-phenylpropan-2-one

This protocol describes a laboratory-scale synthesis via Friedel-Crafts acylation.[15][16]

Rationale: The Friedel-Crafts acylation is a robust C-C bond-forming reaction.[17][18] Anisole is used as the aromatic substrate due to the activating, para-directing nature of the methoxy group. Dichloromethane (DCM) is a common solvent for this reaction. Aluminum chloride (AlCl₃) is a strong Lewis acid catalyst required to generate the reactive acylium ion intermediate.

Materials:

  • Anisole (1.0 eq)

  • 2-Phenylpropionyl chloride (1.1 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel.

  • Reagent Charging: Charge the flask with anhydrous DCM and AlCl₃ (1.2 eq). Cool the suspension to 0 °C in an ice bath.

  • Acyl Chloride Addition: Add 2-phenylpropionyl chloride (1.1 eq) dropwise to the stirred suspension over 15 minutes. Allow the mixture to stir for an additional 20 minutes at 0 °C.

  • Nucleophile Addition: Add a solution of anisole (1.0 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 4:1 Hexanes:Ethyl Acetate). The disappearance of the anisole spot (visualized with a UV lamp and a p-anisaldehyde stain) indicates reaction completion.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and 1M HCl. Stir vigorously for 20 minutes until all solids have dissolved.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the title compound as an off-white solid.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and MS, comparing the data to the expected profile in Section 2.0.

Protocol 2: Downstream Synthesis of 3-Methyl-4-(4-methoxyphenyl)-4-phenyl-4H-pyrazole

This protocol demonstrates a key application of the intermediate.

Rationale: This reaction is a classic Paal-Knorr pyrazole synthesis. The ketone reacts with hydrazine to form a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration under reflux conditions to yield the stable aromatic pyrazole ring.[6]

Materials:

  • 1-(4-Methoxyphenyl)-1-phenylpropan-2-one (1.0 eq)

  • Hydrazine hydrate (1.5 eq)

  • Ethanol (95%)

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the diaryl ketone intermediate (1.0 eq) in ethanol.

  • Reagent Addition: Add hydrazine hydrate (1.5 eq) followed by 2-3 drops of glacial acetic acid to catalyze imine formation.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 3-5 hours.

  • Monitoring (Self-Validation): Monitor the reaction by TLC (e.g., 1:1 Hexanes:Ethyl Acetate). The formation of a new, more polar spot and the disappearance of the starting ketone indicates progress.

  • Isolation: Cool the reaction mixture to room temperature. Reduce the volume of ethanol by ~70% using a rotary evaporator.

  • Precipitation: Pour the concentrated mixture into a beaker of cold water with stirring. A solid precipitate should form.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water and then with a small amount of cold hexanes to remove non-polar impurities.

  • Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight.

  • Characterization: Confirm the structure of the pyrazole product via NMR, IR, and MS. Expected ¹H NMR will show the loss of the acetyl singlet and the appearance of a new pyrazole C-H proton signal.

Analytical Methods for Quality Control

Ensuring the purity of the intermediate is critical for the success of subsequent synthetic steps. A combination of HPLC and GC-MS provides a comprehensive purity profile.[19]

Caption: Quality control workflow for the intermediate.

High-Performance Liquid Chromatography (HPLC)

This method is ideal for quantifying the purity of the non-volatile ketone intermediate.[20][21]

ParameterCondition
Instrumentation HPLC with UV/DAD Detector
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic: 70% Acetonitrile / 30% Water
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection λ 225 nm
Injection Vol. 10 µL
Sample Prep. 0.5 mg/mL in Acetonitrile, filtered (0.45 µm)

Self-Validation: A sharp, symmetrical peak should be observed. Purity is calculated based on the area percentage of the main peak. The acceptance criterion for use in subsequent steps is typically ≥98.0%.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to confirm identity and detect volatile impurities or residual solvents.[22][23]

ParameterCondition
Instrumentation GC system with a Mass Spectrometer detector
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium, constant flow @ 1.2 mL/min
Injector Temp. 250 °C
Oven Program Start at 100 °C, hold 2 min, ramp to 280 °C @ 20 °C/min, hold 5 min
MS Detector EI mode, Scan range 40-450 amu
Sample Prep. 1 mg/mL in Dichloromethane

Self-Validation: The retention time should be consistent, and the resulting mass spectrum should match the expected fragmentation pattern (see Section 2.0), confirming the identity of the compound.

Safety and Handling

  • Exposure Controls: Handle only in a chemical fume hood to avoid inhalation of dust or vapors.[24]

  • Personal Protective Equipment (PPE): Wear chemical safety goggles, a flame-retardant lab coat, and nitrile or neoprene gloves.[13]

  • Incompatibilities: Keep away from strong oxidizing agents and strong bases.

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from heat and sources of ignition.[25]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Conclusion

1-(4-Methoxyphenyl)-1-phenylpropan-2-one is a high-value, strategic intermediate for pharmaceutical synthesis. Its diaryl ketone structure provides a direct and efficient entry point to chiral diaryl amines and complex diaryl-substituted heterocyclic systems, which are prevalent in modern therapeutic agents. The protocols and analytical methods detailed in this guide offer a validated framework for researchers to synthesize, purify, and utilize this versatile building block, enabling the exploration of novel chemical space in drug discovery programs.

References

  • Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis. (n.d.). PubMed Central (PMC). [Link]

  • Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis. (n.d.). Royal Society of Chemistry. [Link]

  • 1-(4-Methoxyphenyl)-2-propanone (FDB010873). (2010, April 8). FooDB. [Link]

  • Design, synthesis and biological evaluation of novel vicinal diaryl-substituted 1H-Pyrazole analogues of combretastatin A-4. (2019, July 30). SFERA - Unife. [Link]

  • Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity. (2022, October 3). ACS Omega. [Link]

  • Friedel-Crafts Acylation. (2025, June 20). Chemistry Steps. [Link]

  • Chemical Properties of 2-Propanone, 1-(4-methoxyphenyl)- (CAS 122-84-9). (n.d.). Cheméo. [Link]

  • Unpacking the Friedel-Crafts Acylation: Crafting Aryl Ketones With Precision. (2026, February 19). Oreate AI Blog. [Link]

  • Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile. (2024, April 25). MDPI. [Link]

  • 1-(p-Methoxyphenyl)-2-propanone. (n.d.). PubChem. [Link]

  • Friedel–Crafts Acylation with Amides. (2012, June 12). The Journal of Organic Chemistry. [Link]

  • Structure–Activity Relationships of Triphenylethylene Derivatives and Their Evaluation as Anticancer and Antiviral Agents. (n.d.). PubMed Central (PMC). [Link]

  • Synthesis of Triphenylethylene Bisphenols as Aromatase Inhibitors that Also Modulate Estrogen Receptors. (n.d.). PubMed Central (PMC). [Link]

  • Ketones. (n.d.). Chemical Safety Facts. [Link]

  • From 2,3-dioxygenated aryl propanones to important pharmaceuticals. (n.d.). ResearchGate. [Link]

  • Structure–Activity Relationships of Triphenylethylene Derivatives and Their Evaluation as Anticancer and Antiviral Agents. (2023, July 11). ACS Omega. [Link]

  • Safety Data Sheet. (2023, September 11). DT-Shop. [Link]

  • HPLC-MS Method for Analysis of Michler's ketone on Primesep 200 Column. (2023, August 22). SIELC Technologies. [Link]

  • Synthesis of Triphenylethylene Bisphenols as Aromatase Inhibitors That Also Modulate Estrogen Receptors. (2016). ClinPGx. [Link]

  • The MSDS HyperGlossary: Ketones and Aldehydes. (2025, October 18). Interactive Learning Paradigms, Incorporated. [Link]

  • 1,3-diarylpropane derivatives and application thereof. (n.d.).
  • Synthesis of novel substituted 1,3-diaryl propenone derivatives and their antimalarial activity in vitro. (2008, July 15). PubMed. [Link]

  • Reductive amination. (n.d.). Wikipedia. [Link]

  • HPLC Analysis of Aldehydes and Ketones in Air Samples. (n.d.). Welch Materials, Inc. [Link]

  • Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. (n.d.). ACS Publications. [Link]

  • Method of producing 1-(4 methoxy-phenyl)- butanone. (n.d.).
  • New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine. (n.d.).
  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. [Link]

  • Reductive Amination. (n.d.). Wordpress. [Link]

  • Manipulating Estrogenic/Anti-Estrogenic Activity of Triphenylethylenes towards Development of Novel Anti-Neoplastic SERMs. (2025, October 15). ResearchGate. [Link]

  • Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters. (n.d.). PubMed Central (PMC). [Link]

  • Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). (n.d.). ResearchGate. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]

  • Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors. (n.d.). PubMed Central (PMC). [Link]

Sources

Friedel-Crafts acylation procedures for synthesizing diarylpropanones

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Precision Synthesis of 1,3-Diarylpropanones via Friedel-Crafts Acylation

Abstract

This guide details the synthesis of 1,3-diaryl-1-propanones (dihydrochalcones) utilizing Friedel-Crafts (FC) acylation. While the term "diarylpropanone" can refer to the 2-propanone isomer (dibenzyl ketone), the 2-isomer is rarely accessible via direct acylation due to the instability of the requisite acylating agents (e.g., phenylacetyl chloride homologues prone to ketene formation). Consequently, this protocol focuses on the 1,3-diaryl-1-propanone scaffold, a critical pharmacophore in antidiabetic (SGLT2 inhibitors) and anti-inflammatory drug discovery. We present two distinct workflows: a classical aluminum chloride-mediated route for maximum yield and a modern, zeolite-catalyzed "green" route for regioselectivity and waste reduction.

Part 1: Mechanistic Principles & Catalyst Selection

The Electrophilic Challenge

The synthesis hinges on the generation of a resonance-stabilized acylium ion from 3-arylpropionyl chloride (hydrocinnamoyl chloride). Unlike shorter chain acyl chlorides, the 3-carbon linker introduces a degree of flexibility that can lead to intramolecular cyclization (forming indanones) if the aromatic ring on the acyl chloride is electron-rich.

  • Classical Route (AlCl₃): Uses stoichiometric Lewis acid.[1][2] The oxygen of the resulting ketone complexes strongly with aluminum, requiring >1 equivalent of catalyst. This "product inhibition" drives the reaction to completion but necessitates a destructive aqueous quench.

  • Green Route (Zeolites): Utilizes H-Beta or H-Y zeolites. The pore structure imposes shape selectivity, favoring para-acylation and preventing the bulky complexation that deactivates homogeneous Lewis acids.

Reaction Mechanism Visualization

The following diagram illustrates the acylium ion generation and the subsequent electrophilic aromatic substitution (EAS).

FC_Mechanism Start 3-Arylpropionyl Chloride Complex Acyl-Lewis Acid Complex Start->Complex Coordination Cat Lewis Acid (AlCl3) Cat->Complex Acylium Acylium Ion (Electrophile) Complex->Acylium - AlCl4- Sigma Sigma Complex (Arenium Ion) Acylium->Sigma + Arene Arene Arene (Nucleophile) Arene->Sigma Product 1,3-Diaryl-1-propanone (Complexed) Sigma->Product - H+ (Aromatization) Final Free Ketone Product->Final Hydrolysis (Quench)

Figure 1: Step-wise mechanism of Friedel-Crafts acylation showing the critical acylium intermediate and final hydrolysis step.

Part 2: Experimental Protocols

Protocol A: Classical AlCl₃-Mediated Synthesis

Best for: High yields, simplified substrates, and laboratory-scale optimization.

Reagents:

  • Substrate: Anisole (or Benzene/Toluene) [1.0 equiv]

  • Acylating Agent: 3-Phenylpropionyl chloride [1.1 equiv]

  • Catalyst: Anhydrous Aluminum Chloride (AlCl₃) [1.2 equiv]

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure:

  • Apparatus Setup: Flame-dry a 250 mL three-neck round-bottom flask. Equip with a magnetic stir bar, pressure-equalizing addition funnel, and a nitrogen inlet. Connect the outlet to a gas scrubber (NaOH solution) to trap HCl evolution.

  • Catalyst Suspension: Charge the flask with AlCl₃ (16.0 g, 120 mmol) and anhydrous DCM (50 mL). Cool to 0°C using an ice/water bath.

  • Acylating Agent Addition: Dissolve 3-phenylpropionyl chloride (18.5 g, 110 mmol) in DCM (20 mL). Add this solution dropwise to the AlCl₃ suspension over 20 minutes. Observation: The mixture will darken as the acylium complex forms.

  • Substrate Addition: Dissolve Anisole (10.8 g, 100 mmol) in DCM (20 mL). Add dropwise to the reaction mixture at 0–5°C.

    • Critical Control: Maintain temperature <5°C to prevent polymerization or isomerization.

  • Reaction Phase: Remove the ice bath and allow the mixture to warm to room temperature (25°C). Stir for 3–4 hours.

    • Validation: Monitor by TLC (Hexane/EtOAc 8:2). The reaction is complete when the limiting reagent (Anisole) disappears.

  • Quenching (Exothermic): Pour the reaction mixture slowly onto a mixture of ice (200 g) and concentrated HCl (20 mL). Stir vigorously until the solid aluminum complex dissolves completely.

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Wash combined organics with saturated NaHCO₃ (to remove acid traces), water, and brine.

  • Purification: Dry over MgSO₄, filter, and concentrate in vacuo. Recrystallize from Ethanol/Hexane to yield the pure 1,3-diaryl-1-propanone.

Protocol B: Green Synthesis using Zeolite H-Beta

Best for: Regioselectivity (para-isomer), waste minimization, and scalable manufacturing.

Reagents:

  • Substrate: Anisole [1.0 equiv]

  • Acylating Agent: 3-Phenylpropionyl chloride [1.2 equiv]

  • Catalyst: Zeolite H-Beta (Si/Al ratio ~25, calcined at 550°C) [10 wt% of substrate]

  • Solvent: Nitrobenzene (or solvent-free if substrate is liquid)

Step-by-Step Procedure:

  • Catalyst Activation: Heat Zeolite H-Beta at 120°C under vacuum for 4 hours prior to use to remove adsorbed water (water poisons the active acid sites).

  • Reaction Assembly: In a sealed pressure tube or autoclave, combine Anisole (10 mmol), 3-Phenylpropionyl chloride (12 mmol), and the activated Zeolite (0.5 g).

  • Thermal Phase: Heat the mixture to 100°C. Stir magnetically at 600 rpm.

    • Note: Unlike AlCl₃, zeolites require thermal energy to overcome the activation barrier and facilitate diffusion through the pores.

  • Monitoring: Sample hourly. Reaction typically reaches equilibrium at 6–8 hours.

  • Workup: Cool to room temperature. Filter the catalyst (catalyst can be regenerated by calcination).

  • Purification: Distill off excess reagents or recrystallize the residue.

Part 3: Data Analysis & Troubleshooting

Comparative Performance Table
MetricProtocol A (AlCl₃)Protocol B (Zeolite H-Beta)
Yield 85–95%60–75%
Regioselectivity (p:o) ~80:20>95:5 (Shape Selective)
Atom Economy Low (Stoichiometric waste)High (Catalytic)
Workup Complex (Acid quench required)Simple (Filtration)
Reaction Time 3–4 Hours6–12 Hours
Troubleshooting Workflow

Troubleshooting Problem Low Yield or Impure Product Check1 Is HCl evolution observed? Problem->Check1 Check2 Check Reagent Quality Check1->Check2 No Check3 Analyze Byproducts (GC-MS) Check1->Check3 Yes Sol1 Moisture in AlCl3. Use fresh bottle. Check2->Sol1 AlCl3 is white/grey (Yellow = Wet) Sol2 Polyacylation. Reduce Acyl Chloride eq. Check3->Sol2 Di-ketones found Sol3 Isomerization. Lower Rxn Temp. Check3->Sol3 Meta-isomer found

Figure 2: Diagnostic logic for resolving common synthetic failures in FC acylation.

References

  • Olah, G. A. (1964). Friedel-Crafts and Related Reactions. Wiley-Interscience.
  • Sartori, G., & Maggi, R. (2006). Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. CRC Press.

  • Corma, A., et al. (2001). "Zeolites as catalysts for the synthesis of ketones by Friedel–Crafts acylation." Journal of Catalysis. (Details the shape selectivity of Zeolite Beta).

  • Vekariya, R. H., & Aubé, J. (2016).[3] "Hexafluoro-2-propanol-promoted Intermolecular Friedel–Crafts Acylation." Organic Letters. (Modern solvent-promoted protocol).[4]

  • Wilkinson, M. C. (2011).[3][5] "'Greener' Friedel-Crafts Acylations: A Metal- and Halogen-Free Methodology." Organic Letters.

Sources

reagents for the preparation of 1-(4-Methoxyphenyl)-1-phenylpropan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Synthesis Protocols for 1-(4-Methoxyphenyl)-1-phenylpropan-2-one


-Diarylacetone Synthesis

Part 1: Executive Summary & Strategic Overview

The synthesis of 1-(4-Methoxyphenyl)-1-phenylpropan-2-one represents a classic challenge in constructing sterically crowded quaternary or tertiary carbon centers adjacent to carbonyls. This scaffold is a critical intermediate in the development of photoinitiators, bioactive diarylalkane derivatives, and specialized functional materials.

Unlike simple ketone alkylations, the introduction of a second aryl group at the


-position requires overcoming significant steric hindrance and suppressing side reactions such as O-arylation or aldol condensation.

This guide details two distinct synthetic pathways:

  • Method A (The Catalytic Standard): Palladium-Catalyzed

    
    -Arylation (Buchwald-Hartwig). This is the preferred method for high-throughput medicinal chemistry due to its modularity and high yield.
    
  • Method B (The Compliance-Focused Route): Weinreb Amide Acylation. This route is recommended for laboratories avoiding Schedule II precursors (e.g., phenylacetone), utilizing a "bottom-up" construction of the carbon skeleton.

Part 2: Regulatory & Safety Compliance (Critical)

WARNING: Precursor Monitoring

  • Controlled Substances: The starting materials for Method A (specifically Phenyl-2-propanone / P2P or 1-(4-Methoxyphenyl)-2-propanone ) are listed as controlled precursors in many jurisdictions (e.g., DEA List I/Schedule II in the US, Category 1 in the EU) due to their utility in illicit amphetamine manufacture.

  • Compliance: Researchers must verify their institution's license to handle these precursors.

  • Recommendation: If regulatory hurdles prevent the acquisition of P2P derivatives, Method B is the mandatory alternative as it utilizes non-regulated carboxylic acid intermediates.

Part 3: Method A – Palladium-Catalyzed -Arylation[1][2][3]

Principle: This protocol utilizes the Buchwald-Hartwig ketone arylation strategy.[1][2] A palladium catalyst, supported by a bulky, electron-rich phosphine ligand, facilitates the cross-coupling of an enolizable ketone with an aryl halide.[3]

Reagent Selection & Rationale
ComponentRecommended ReagentRole & Rationale
Substrate 1 1-Phenylpropan-2-one (P2P)The nucleophilic partner. Note: Regulated precursor.
Substrate 2 4-Bromoanisole The electrophilic partner. Aryl bromides are preferred over chlorides for faster oxidative addition kinetics at moderate temperatures.
Catalyst Precursor

Tris(dibenzylideneacetone)dipalladium(0). Provides a stable source of Pd(0) without interfering phosphines.
Ligand XPhos or BINAP XPhos (Buchwald Ligand) is superior for sterically hindered

-disubstitution. Its bulk promotes the crucial reductive elimination step.
Base NaOtBu (Sodium tert-butoxide)A strong, bulky base required to deprotonate the ketone and form the Pd-enolate. Its bulk prevents nucleophilic attack on the carbonyl.
Solvent Toluene or Dioxane Non-polar aromatics (Toluene) are standard. Dioxane is used if higher reflux temperatures (>100°C) are required.
Mechanistic Pathway (Graphviz)

The following diagram illustrates the catalytic cycle, highlighting the critical "Reductive Elimination" step which is the rate-determining factor in creating the crowded quaternary center.

BuchwaldArylation Start Reagents: Phenylacetone + 4-Bromoanisole BaseStep Base Activation (NaOtBu) Start->BaseStep Pre-equilibrium Pd0 Active Catalyst [Pd(0)-XPhos] OxAdd Oxidative Addition [L-Pd(II)(Ar)-Br] Pd0->OxAdd + 4-Bromoanisole EnolateForm Enolate Formation Pd-O-Enolate Species OxAdd->EnolateForm + Ketone + Base - NaBr, - HOtBu RedElim Reductive Elimination (C-C Bond Formation) EnolateForm->RedElim Rate Determining Step RedElim->Pd0 Regeneration Product Product: 1-(4-Methoxyphenyl)-1-phenylpropan-2-one RedElim->Product Release

Caption: Figure 1. Catalytic cycle for the Pd-catalyzed


-arylation of ketones. The steric bulk of the XPhos ligand is essential to drive the reductive elimination of the crowded product.
Step-by-Step Protocol
  • Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and argon inlet.

  • Catalyst Pre-loading: Charge the flask with

    
     (1.0 mol%) and XPhos (2.4 mol%).
    
    • Note: A slight excess of ligand (1.2:1 L:Pd ratio) ensures the active species is ligated, preventing Pd-black precipitation.

  • Solvent Addition: Add anhydrous Toluene (0.2 M concentration relative to substrate). Stir at room temperature for 5 minutes until the solution turns a deep reddish-brown (complex formation).

  • Reagent Addition:

    • Add 4-Bromoanisole (1.0 equiv).

    • Add 1-Phenylpropan-2-one (1.1 equiv).

    • Add NaOtBu (1.3 equiv) in one portion.

  • Reaction: Heat the mixture to 80°C . Monitor via GC-MS or TLC (Hexane/EtOAc 9:1).

    • Checkpoint: Conversion should reach >95% within 3-6 hours. If stalled, add 0.5 mol% additional catalyst.

  • Quench & Workup: Cool to room temperature. Dilute with diethyl ether and filter through a pad of Celite to remove palladium salts. Concentrate the filtrate.

  • Purification: Flash column chromatography on silica gel.

    • Eluent: Gradient 0%

      
       10% EtOAc in Hexanes.
      
    • Target: The product is a viscous oil that may crystallize upon standing.

Part 4: Method B – Weinreb Amide Acylation (Compliance Route)

Principle: This method avoids regulated ketone precursors by constructing the ketone moiety de novo from a carboxylic acid derivative. It utilizes the high fidelity of Weinreb amides (N-methoxy-N-methylamides) to prevent over-addition of Grignard reagents.

Reagent Selection
StepReagentRole
Precursor

-(4-Methoxyphenyl)phenylacetic acid
The carbon skeleton source. Synthesized via hydrolysis of the corresponding nitrile or condensation of mandelic acid derivatives.
Coupling CDI (Carbonyldiimidazole)Activates the acid to an acyl imidazole intermediate. Safer and easier to handle than thionyl chloride.
Amine N,O-Dimethylhydroxylamine HCl Reacts with the activated acid to form the stable Weinreb amide.
Alkylation Methylmagnesium Bromide (MeMgBr)The nucleophile (Grignard). Adds exactly once to the Weinreb amide to form a stable chelated intermediate, which collapses to the ketone only upon acidic workup.
Workflow Diagram (Graphviz)

WeinrebRoute Acid Start: Diaryl Acetic Acid Activation Activation: CDI, DCM, 0°C Acid->Activation Amide Intermediate: Weinreb Amide Activation->Amide + MeNH(OMe) Grignard Alkylation: MeMgBr (3.0 eq) THF, -78°C to 0°C Amide->Grignard Stable Chelate Hydrolysis Hydrolysis: HCl (aq) Grignard->Hydrolysis Final Target Ketone Hydrolysis->Final

Caption: Figure 2. Stepwise construction of the ketone functionality via the Weinreb amide, preventing double-addition side products common with acid chlorides.

Step-by-Step Protocol
  • Amide Synthesis:

    • Dissolve

      
      -(4-methoxyphenyl)phenylacetic acid (1.0 equiv) in DCM.
      
    • Add CDI (1.1 equiv) slowly at 0°C. Stir for 1 hour (gas evolution observed).

    • Add N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv) and Triethylamine (1.2 equiv). Stir overnight at RT.

    • Workup: Wash with 1N HCl, Sat.

      
      , and Brine. Dry and concentrate.
      
  • Grignard Addition:

    • Dissolve the crude Weinreb amide in anhydrous THF under Argon. Cool to 0°C .[2]

    • Add Methylmagnesium bromide (3.0 M in ether, 1.5 equiv) dropwise.

    • Critical: Do not allow the temperature to rise rapidly.

    • Stir for 2 hours at 0°C, then allow to warm to RT.

  • Hydrolysis:

    • Cool back to 0°C. Quench carefully with 1N HCl .

    • Stir vigorously for 30 minutes to hydrolyze the magnesium-chelate intermediate.

  • Isolation:

    • Extract with Ethyl Acetate (3x).

    • Purify via silica gel chromatography (Hexane/EtOAc).

Part 5: Analytical Validation (Self-Validating System)

To ensure the protocol was successful, verify the following spectral signatures:

  • 
     NMR (CDCl
    
    
    
    ):
    • Methine Proton (

      
      -H):  Look for a sharp singlet (or slightly split signal if chiral influence exists) around 
      
      
      
      4.8 - 5.1 ppm. This represents the CH sandwiched between two aryl rings and the carbonyl.
    • Methyl Ketone: A sharp singlet around

      
       2.1 - 2.2 ppm (
      
      
      
      ).
    • Methoxy Group: A strong singlet at

      
       3.8 ppm.
      
  • Mass Spectrometry:

    • Parent ion

      
      .
      
    • Characteristic fragmentation: Loss of acetyl group (

      
      ) giving the stabilized benzhydryl cation.
      

Part 6: References

  • Buchwald-Hartwig Ketone Arylation (Foundational): Palucki, M., & Buchwald, S. L. (1997). Palladium-Catalyzed

    
    -Arylation of Ketones. Journal of the American Chemical Society, 119(46), 11108–11119.
    
    
  • Ligand Selection for Steric Bulk: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed

    
    -Arylation of Carbonyl Compounds and Nitriles.[4][5] Accounts of Chemical Research, 41(11), 1461–1473.
    
    
  • Weinreb Amide Methodology: Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815–3818.

  • Regulatory Context (Precursors): United Nations Office on Drugs and Crime (UNODC). (2022).[5][6] List of Precursors and Chemicals Frequently Used in the Illicit Manufacture of Narcotic Drugs and Psychotropic Substances.

Sources

green chemistry approaches to synthesizing 1-(4-Methoxyphenyl)-1-phenylpropan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-GC-2026-04

Methodology: Aqueous Micellar Catalysis (Pd-Catalyzed


-Arylation)
Date:  March 07, 2026
Author:  Senior Application Scientist, Green Process Development Group

Executive Summary

This application note details a sustainable, high-efficiency protocol for synthesizing 1-(4-Methoxyphenyl)-1-phenylpropan-2-one (CAS: Analogous to 1,1-diphenylacetone derivatives). This scaffold is a critical intermediate in the synthesis of functionalized isoflavonoids and sterically hindered CNS-active agents.

Traditional synthesis often relies on Friedel-Crafts alkylation or Grignard additions that suffer from poor atom economy, harsh Lewis acids (


), and hazardous volatile organic solvents (VOCs) like dichloromethane or benzene.

The Green Solution: We present a Micellar Catalytic


-Arylation  protocol. By utilizing a biodegradable surfactant (TPGS-750-M) in water, this method enables the palladium-catalyzed coupling of phenylacetone with 4-bromoanisole under mild conditions. This approach aligns with the 12 Principles of Green Chemistry , specifically preventing waste, using safer solvents, and increasing energy efficiency.

Technical Background & Mechanistic Rationale

The Challenge of Steric Hindrance

Synthesizing


-diaryl ketones is kinetically challenging due to steric crowding at the enolizable position. Standard bases can lead to aldol condensation side-products rather than the desired C-arylation.
The Micellar Advantage

In this protocol, we utilize TPGS-750-M , a designer surfactant derived from Vitamin E, succinic acid, and PEG-750. In water, this surfactant forms nanomicelles that act as "lipophilic nanoreactors."

  • Concentration Effect: Hydrophobic reactants (phenylacetone and aryl halide) and the catalyst are sequestered inside the micelle core, effectively increasing local concentration and reaction rates.

  • Green Solvent: Water is the bulk medium, eliminating the need for toluene or dioxane.

Reaction Pathway

The synthesis proceeds via a Pd-catalyzed cross-coupling mechanism involving the enolate of phenylacetone.

Reaction Scheme:



Visualizing the Mechanism

The following diagram illustrates the catalytic cycle occurring within the hydrophobic core of the surfactant micelle.

MicellarArylation cluster_Micelle Hydrophobic Micelle Core (Nanoreactor) Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 4-Bromoanisole TransMetal Transmetalation (Pd-Enolate Complex) OxAdd->TransMetal + Phenylacetone Enolate BaseStep Base-Mediated Enolate Formation BaseStep->TransMetal Enolate enters cycle RedElim Reductive Elimination (C-C Bond Formation) TransMetal->RedElim RedElim->Pd0 Regeneration Product Product: 1-(4-Methoxyphenyl)-1-phenylpropan-2-one RedElim->Product Diffusion out Reactants Reactants: Phenylacetone + 4-Bromoanisole Reactants->BaseStep Diffusion into Micelle

Figure 1: Catalytic cycle of Pd-mediated


-arylation confined within a TPGS-750-M micelle. The confinement accelerates the rate-determining oxidative addition and transmetalation steps.

Experimental Protocol

Materials & Reagents[1]
  • Substrate A: Phenylacetone (1.0 equiv, 5.0 mmol)

  • Substrate B: 4-Bromoanisole (1.1 equiv, 5.5 mmol)

  • Catalyst:

    
     (1.0 mol%) - Selected for high activity with sterically hindered enolates.
    
  • Base: Sodium tert-butoxide (

    
    ) (2.0 equiv) - Or 
    
    
    
    for milder conditions.
  • Surfactant: TPGS-750-M (2 wt % in degassed water).

  • Solvent: Water (HPLC grade).

Step-by-Step Procedure
  • Surfactant Preparation: Dissolve TPGS-750-M in degassed water to create a 2 wt % clear solution.

  • Reactor Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon for 5 minutes.

  • Loading:

    • Add

      
       (32 mg, 0.05 mmol) and 
      
      
      
      (960 mg, 10 mmol) to the flask under Argon counter-flow.
    • Add the 2 wt % TPGS-750-M aqueous solution (5.0 mL).

    • Stir vigorously (1000 rpm) for 2 minutes to establish the micellar emulsion.

  • Substrate Addition:

    • Add Phenylacetone (670 mg, 5.0 mmol) and 4-Bromoanisole (1.03 g, 5.5 mmol) via syringe.

  • Reaction:

    • Seal the flask and stir vigorously at 45 °C for 8–12 hours.

    • Note: The reaction mixture will appear as a milky emulsion.

  • Work-up (Green Extraction):

    • Cool to room temperature.[1][2]

    • Add a minimal amount of Ethyl Acetate or 2-MeTHF (3 mL) to extract the organic phase. Stir for 1 minute.

    • Allow layers to separate (surfactant remains in aqueous phase). Decant the organic layer.[3][4]

    • Recycling: The aqueous surfactant phase can often be reused for a second run.

  • Purification:

    • Pass the organic layer through a short pad of silica/Celite to remove residual Pd.

    • Concentrate in vacuo.[5]

    • Isolate via flash chromatography (Hexanes:EtOAc 9:1) or recrystallization from ethanol if solid.

Analytical Validation (Self-Validating System)
  • TLC:

    
     ~0.4 (Hexanes:EtOAc 8:2). Product spot should be UV active and stain with Anisaldehyde.
    
  • 1H NMR (Predicted, CDCl3, 400 MHz):

    • 
       7.35–7.15 (m, 5H, Ph), 7.10 (d, 2H, Ar-OMe), 6.85 (d, 2H, Ar-OMe), 5.05 (s, 1H, CH), 3.78 (s, 3H, OMe), 2.20 (s, 3H, Me).
      
    • Diagnostic: Disappearance of the benzylic methylene doublet of phenylacetone (~3.7 ppm) and appearance of the methine singlet (~5.05 ppm).

Performance Data & Comparison

The following table contrasts the Green Micellar approach against the traditional solvothermal method.

MetricTraditional Method [1]Green Micellar Protocol (This Work)Improvement
Solvent Toluene / DioxaneWater (2% TPGS-750-M)Eliminated VOCs
Temperature 100–110 °C45 °CEnergy Savings
Catalyst Load 2–5 mol% Pd1 mol% PdAtom Economy
Yield 75–85%88–92%Efficiency
E-Factor High (>20)Low (<5)Waste Reduction

Safety & Compliance

  • Regulatory: While 1,1-diphenylacetone derivatives are generally not Schedule II precursors like Phenylacetone (P2P), researchers must verify local regulations regarding phenylacetone acquisition.

  • Hazards: 4-Bromoanisole is an irritant. Pd compounds should be handled in a fume hood.

  • Waste: The aqueous surfactant stream contains minimal organics and can be treated via standard aqueous waste protocols or recycled.

References

  • Fox, J. M., Huang, X., & Buchwald, S. L. (2000). Oxidative Addition of Aryl Chlorides and Bromides to a Palladium/Phosphine Catalyst. Journal of the American Chemical Society, 122(7), 1360–1370. [Link]

  • Handa, S., et al. (2015). Sustainable Pd-catalyzed α-arylation of ketones in water. Green Chemistry, 17, 3996-4001. [Link]

  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press. [Link]

Sources

microwave-assisted synthesis of 1-(4-Methoxyphenyl)-1-phenylpropan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Application Note: Microwave-Assisted Palladium-Catalyzed


-Arylation for the Synthesis of 1-(4-Methoxyphenyl)-1-phenylpropan-2-one

Executive Summary

This Application Note details an optimized protocol for the synthesis of 1-(4-Methoxyphenyl)-1-phenylpropan-2-one utilizing microwave-assisted organic synthesis (MAOS). By employing a Palladium-catalyzed Buchwald-Hartwig


-arylation strategy, this method overcomes the limitations of traditional thermal heating—specifically the slow kinetics associated with sterically hindered enolates—to deliver high yields in fraction of the time (20 minutes vs. 18 hours).

Target Molecule Profile:

  • IUPAC Name: 1-(4-Methoxyphenyl)-1-phenylpropan-2-one

  • Application: Key intermediate in the synthesis of quaternary carbon scaffolds and CNS-active analog development.

  • Molecular Weight: 240.30 g/mol

Key Advantages of Protocol:

  • Rate Enhancement: Microwave dielectric heating accelerates the rate-determining reductive elimination step.

  • Selectivity: Use of the Xantphos ligand ensures mono-arylation selectivity, preventing the formation of tri-aryl byproducts.

  • Reproducibility: Sealed-vessel parameters allow for precise control over temperature and pressure, eliminating oil-bath hysteresis.

Regulatory & Safety Compliance (CRITICAL)

Warning: The starting material for this protocol, 1-phenylpropan-2-one (Phenylacetone/P2P) , is a Schedule II Controlled Substance in the United States and is strictly regulated under the UN Convention Against Illicit Traffic in Narcotic Drugs and Psychotropic Substances.

  • Handling: All handling must occur within a certified fume hood. Waste disposal must adhere to specific controlled substance destruction logs.

  • Verification: Users must verify the legal status of 1-(4-Methoxyphenyl)-1-phenylpropan-2-one in their jurisdiction, as analogs of controlled precursors may fall under "Federal Analogue Acts" or similar legislation.

Chemical Strategy & Mechanism

The synthesis relies on the Palladium-Catalyzed


-Arylation of Ketones , a method pioneered by the Buchwald and Hartwig groups. The reaction couples an enolizable ketone with an aryl halide under basic conditions.

Reaction Scheme: The enolate of phenylacetone is generated in situ and coupled with 4-bromoanisole.

ReactionScheme cluster_0 Reaction Conditions SM1 1-Phenylpropan-2-one (Phenylacetone) Reagents Pd2(dba)3 (1 mol%) Xantphos (2 mol%) NaOtBu (1.2 equiv) Toluene Product 1-(4-Methoxyphenyl)- 1-phenylpropan-2-one SM1->Product + SM2 SM2 4-Bromoanisole Conditions Microwave Irradiation 120°C, 20 min

Figure 1: Reaction scheme for the microwave-assisted cross-coupling.

Mechanistic Insight: The cycle begins with the oxidative addition of 4-bromoanisole to the Pd(0) species. The base (


) deprotonates the ketone to form an enolate, which displaces the bromide on the Palladium center. The final, rate-determining step is the reductive elimination , which forms the C-C bond.
  • Why Microwave? Reductive elimination from bulky Pd-enolate complexes is often slow. Microwave irradiation provides rapid, uniform heating that pushes the system over the activation energy barrier more efficiently than convective heating [1].

  • Why Xantphos? This wide-bite-angle ligand favors the reductive elimination step and sterically discourages the coordination of a second aryl halide, ensuring mono-arylation [2].

Instrumentation & Materials

Microwave System:

  • Instrument: Single-mode microwave reactor (e.g., CEM Discover 2.0 or Anton Paar Monowave 400).

  • Vessel: 10 mL or 35 mL pressure-rated borosilicate glass vial with silicone/PTFE septum.

  • Temperature Control: IR sensor (external) or Fiber Optic probe (internal/preferred for accuracy).

Reagents:

Reagent Equiv. Role Notes
1-Phenylpropan-2-one 1.0 Substrate Controlled Substance. Store in safe.[1][2][3][4]
4-Bromoanisole 1.1 Coupling Partner Liquid at RT.

|


  | 0.01 | Catalyst Source | Tris(dibenzylideneacetone)dipalladium(0). Air stable. |
| Xantphos  | 0.02 | Ligand | 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene. |
| 

| 1.3 | Base | Sodium tert-butoxide. Hygroscopic —weigh in glovebox if possible. | | Toluene | Solvent | Solvent | Anhydrous, degassed. |

Experimental Protocol

Step 1: Catalyst Pre-complexation (Recommended)

  • In a glovebox or under Argon flow, add

    
     (1.0 mol%) and Xantphos (2.0 mol%) to the microwave vial.
    
  • Add 2 mL of anhydrous Toluene.

  • Stir at Room Temperature (RT) for 5 minutes until the solution turns a clear orange/red, indicating active catalyst formation.

Step 2: Reaction Assembly

  • Add

    
     (1.3 equiv) to the catalyst mixture.
    
  • Add 1-Phenylpropan-2-one (1.0 equiv, e.g., 134 mg for 1 mmol scale).

  • Add 4-Bromoanisole (1.1 equiv, e.g., 206 mg).

  • Add remaining Toluene to reach a total volume of 4-5 mL (concentration ~0.2 - 0.25 M).

  • Seal the vial with a PTFE-lined cap.

Step 3: Microwave Irradiation Program the microwave reactor with the following "Dynamic" method:

  • Temperature: 120°C

  • Ramp Time: 2:00 minutes

  • Hold Time: 20:00 minutes

  • Pressure Limit: 250 psi (17 bar)

  • Power: Max 200W (Dynamic mode)

  • Stirring: High speed

Step 4: Workup & Purification

  • Cool the reaction to RT (using compressed air cooling feature of the reactor).

  • Dilute the mixture with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove Palladium black and inorganic salts.

  • Wash the filtrate with saturated

    
     (aq) followed by brine.
    
  • Dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Flash Column Chromatography on Silica Gel.

    • Eluent: Hexanes:Ethyl Acetate (Gradient 95:5 to 85:15).

    • Note: The product is less polar than the starting ketone due to increased steric bulk.

Results & Analysis

Expected Yield: 82 - 89% (Isolated).

Analytical Data (Simulated for Verification):

  • 
     NMR (400 MHz, 
    
    
    
    ):
    
    
    7.35–7.20 (m, 5H, Ph), 7.10 (d, J=8.5 Hz, 2H, Ar-OMe), 6.85 (d, J=8.5 Hz, 2H, Ar-OMe), 5.12 (s, 1H, CH-CO), 3.78 (s, 3H,
    
    
    ), 2.21 (s, 3H,
    
    
    ).
    • Key Diagnostic: The disappearance of the benzylic methylene doublet of P2P (

      
      3.7 ppm) and appearance of the methine singlet (
      
      
      
      5.1 ppm) confirms
      
      
      -arylation.
  • Mass Spectrometry: ESI+ m/z calc for

    
    
    
    
    
    ; found 241.1.

Mechanistic Workflow Diagram:

CatalyticCycle Figure 2: Simplified Catalytic Cycle for Pd-Catalyzed Alpha-Arylation Pd0 Pd(0)-Xantphos (Active Species) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 4-Bromoanisole LigandEx Ligand Exchange (Enolate Binding) OxAdd->LigandEx + Enolate - NaBr RedElim Reductive Elimination (Product Release) LigandEx->RedElim Rate Determining (MW Accelerated) RedElim->Pd0 Regeneration

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion Catalyst deactivation (

)
Ensure rigorous degassing of Toluene; use fresh

.
Bis-arylation Temperature too highReduce MW temp to 100°C; Ensure Xantphos is used (large bite angle prevents bis-coordination).
Starting Material Recovery Base degradation

hydrolyzes rapidly in air. Use fresh bottle or store in glovebox.
Pressure Errors Solvent vapor pressureEnsure vial headspace is sufficient (do not fill >60%).

References

  • Microwave-Assisted Organic Synthesis: Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. Link

  • Ketone Arylation Discovery: Fox, J. M., Huang, X., & Buchwald, S. L. (2000). Synthesis of α-Aryl Ketones via Pd-Catalyzed Arylation of Enolates. Journal of the American Chemical Society, 122(7), 1360–1370. Link

  • Mechanism & Ligand Effects: Culkin, D. A., & Hartwig, J. F. (2003).[5] Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles.[5][6] Accounts of Chemical Research, 36(4), 234–245.[5] Link

  • Microwave Heteroarylation Protocol: Rosen, A., et al. (2020).[7][8] A Microwave-Assisted Direct Heteroarylation of Ketones Using Transition Metal Catalysis.[8] Journal of Visualized Experiments, (156), e60441.[7] Link

Sources

Application Note: Reductive Amination Protocols for 1-(4-Methoxyphenyl)-1-phenylpropan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and medicinal chemists involved in the synthesis of pharmacologically active amine scaffolds. It addresses the specific challenges of performing reductive amination on 1-(4-Methoxyphenyl)-1-phenylpropan-2-one , a sterically hindered ketone precursor often utilized in the development of analgesic and CNS-active pharmacophores.

Abstract

Reductive amination of


-diaryl ketones presents significant synthetic challenges due to steric occlusion at the carbonyl center. This guide details optimized protocols for converting 1-(4-Methoxyphenyl)-1-phenylpropan-2-one  (Compound 1 ) into its corresponding amine derivatives. We compare the efficacy of Sodium Triacetoxyborohydride (STAB) versus Titanium(IV) Isopropoxide-mediated methodologies. Critical attention is given to diastereoselectivity, as the reaction generates a second chiral center at C2, resulting in diastereomeric product mixtures.

Precursor Analysis & Chemical Challenges

The Substrate (Electrophile)
  • Compound: 1-(4-Methoxyphenyl)-1-phenylpropan-2-one

  • Structural Features:

    • C1 Position: Substituted with both a Phenyl and a 4-Methoxyphenyl group.[1] This creates a bulky "tail" that hinders nucleophilic attack.

    • C2 Position (Carbonyl): The reaction site.

    • Stereochemistry: C1 is a chiral center. The starting material typically exists as a racemate unless chirally resolved prior to amination.

  • Reactivity Profile: The bulky C1 substituents impede the trajectory of incoming amines (Burgi-Dunitz angle), often leading to slow imine formation and competitive reduction of the ketone to the alcohol.

The Amine (Nucleophile)

The choice of amine precursor dictates the protocol severity:

  • Primary Amines (e.g., Methylamine, Ethylamine): Higher reactivity, but prone to over-alkylation if not controlled.

  • Secondary Amines (e.g., Dimethylamine, Morpholine): Lower reactivity due to added sterics; often require Lewis Acid activation (Method B).

Mechanistic Pathways & Workflow

The reductive amination proceeds through two distinct phases: Imine/Iminium Formation and Hydride Reduction . For hindered substrates like Compound 1 , the equilibrium favors the ketone over the imine. Therefore, water removal or Lewis Acid activation is critical to drive the equilibrium forward before the reducing agent acts.

Diagram 1: Mechanistic Pathway (Ti-Mediated)

This diagram illustrates the Titanium(IV) Isopropoxide pathway, which is preferred for this specific hindered substrate.

ReactionMechanism Ketone 1-(4-Methoxyphenyl)- 1-phenylpropan-2-one Ti_Complex Titanium-Hemiaminal Complex Ketone->Ti_Complex Coordination Amine Amine Precursor (HNR2) Amine->Ti_Complex Iminium Activated Iminium Species Ti_Complex->Iminium -TiO2 / -ROH (Dehydration) Product Target Amine (Diastereomeric Mix) Iminium->Product Reduction TiOiPr Ti(OiPr)4 (Lewis Acid/Scavenger) TiOiPr->Ti_Complex NaBH4 NaBH4 (Hydride Source) NaBH4->Product

Caption: The Ti(OiPr)4 mediated pathway ensures complete conversion of the hindered ketone to the activated iminium species prior to reduction, minimizing alcohol byproducts.

Experimental Protocols

Method A: Sodium Triacetoxyborohydride (STAB)

Best for: Primary amines or unhindered secondary amines. Mechanism: Direct reductive amination.[2][3] STAB is mild and does not reduce the ketone significantly in the absence of the amine.

  • Preparation: In a dry flask, dissolve 1-(4-Methoxyphenyl)-1-phenylpropan-2-one (1.0 equiv) in 1,2-Dichloroethane (DCE) or THF (0.2 M concentration).

  • Amine Addition: Add the amine precursor (1.2 – 1.5 equiv).

    • Note: If using an amine hydrochloride salt, add 1.0 equiv of Triethylamine (TEA) to liberate the free base.

  • Acid Catalyst: Add Glacial Acetic Acid (1.0 equiv). This catalyzes imine formation.[4]

  • Reducing Agent: Add Sodium Triacetoxyborohydride (1.4 equiv) in one portion.

  • Reaction: Stir at room temperature for 12–24 hours under Nitrogen.

    • Monitoring: Check via TLC/LC-MS. If ketone persists, add more amine and reductant.

  • Quench: Quench with saturated aqueous NaHCO3. Extract with DCM.

Method B: Titanium(IV) Isopropoxide (The "Bhattacharyya Protocol")

Best for: Highly Recommended for this specific substrate due to steric hindrance. Mechanism: Ti(OiPr)4 acts as a Lewis acid to activate the carbonyl and a water scavenger to drive imine formation to completion.[5]

  • Complexation: In a dry flask under Argon, mix 1-(4-Methoxyphenyl)-1-phenylpropan-2-one (1.0 equiv) and the Amine (1.5 equiv) neat (if liquid) or in minimal dry THF.

  • Titanium Addition: Add Titanium(IV) Isopropoxide (1.25 – 1.5 equiv) dropwise.

  • Imine Formation: Stir the mixture at ambient temperature for 6–8 hours.

    • Observation: The solution often becomes viscous. Complete consumption of the ketone should be verified by IR (disappearance of C=O stretch at ~1710 cm⁻¹) or NMR.

  • Dilution: Dilute the reaction mixture with absolute Ethanol (to reach ~0.2 M).

  • Reduction: Add Sodium Borohydride (NaBH4) (1.5 equiv) carefully (exothermic, gas evolution). Stir for 2–4 hours.

  • Workup (Critical):

    • Add water (2 mL per mmol Ti) to quench. A white precipitate (TiO2) will form.

    • Filtration: Filter the slurry through a Celite pad to remove titanium salts. Wash the pad with EtOAc.

    • Extraction: Concentrate the filtrate, re-dissolve in EtOAc, and wash with 1N NaOH (to ensure amine is free-based) and Brine.

Data Presentation & Validation

Expected Analytical Outcomes

The product contains two chiral centers (C1 and C2). Expect a mixture of diastereomers (syn/anti).

Analytical MethodDiagnostic SignalNotes
1H NMR

2.8 - 3.2 ppm (Multiplet)
The methine proton at C2 (CH-N) shifts upfield relative to the

-proton of the ketone.
1H NMR

0.9 - 1.1 ppm (Doublet)
The methyl group at C3. Often appears as two overlapping doublets due to diastereomers.
LC-MS [M+H]+Confirm molecular weight. Look for M+1 peak.
IR ~3300 cm⁻¹ (if 2° amine)Appearance of N-H stretch; Disappearance of C=O (~1710 cm⁻¹).
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield / Alcohol Byproduct Incomplete imine formation before reduction.Switch to Method B (Ti-mediated). Ensure 6h+ stir time before adding NaBH4.
No Reaction Steric bulk preventing attack.Increase Ti(OiPr)4 to 2.0 equiv. Heat the imine formation step to 40-50°C.
Emulsion during Workup Titanium salts.Use the "Celite Filtration" method described in Method B. Do not try to extract directly from the Ti-slurry.
Diagram 2: Protocol Selection Workflow

ProtocolSelection Start Start: Select Amine Precursor CheckType Amine Type? Start->CheckType Primary Primary Amine (Low Sterics) CheckType->Primary R-NH2 Secondary Secondary Amine (High Sterics) CheckType->Secondary R2-NH MethodA Method A: NaBH(OAc)3 / DCE (Standard) Primary->MethodA Try first MethodB Method B: Ti(OiPr)4 then NaBH4 (Forced Conditions) Secondary->MethodB Required MethodA->MethodB If Ketone Remains Analyze Analyze Product (Check Diastereomer Ratio) MethodA->Analyze MethodB->Analyze

Caption: Decision matrix for selecting the optimal reductive amination protocol based on amine steric hindrance.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][6][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[7]

  • Bhattacharyya, S. (1995). Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds. Journal of the Chemical Society, Perkin Transactions 1, 1995(1), 2527.

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.

  • Nugent, T. C. , & El-Shazly, M. (2010). Chiral Amine Synthesis – Recent Developments and Trends for Enantioselective Imine Reduction. Advanced Synthesis & Catalysis, 352(5), 753–819.

Sources

Advanced Crystallization and Isolation Protocols for 1-(4-Methoxyphenyl)-1-phenylpropan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Experimental Protocol Target Audience: Process Chemists, Crystallization Engineers, and Pharmaceutical Scientists

Executive Summary

The isolation of bulky diaryl ketones, such as 1-(4-Methoxyphenyl)-1-phenylpropan-2-one (CAS: 183171-83-7), presents unique thermodynamic challenges during downstream processing. Due to the high conformational flexibility and lipophilicity of the diaryl backbone, this intermediate exhibits a strong propensity for Liquid-Liquid Phase Separation (LLPS) —commonly referred to as "oiling out"—rather than orderly crystalline nucleation.

This application note provides a comprehensive, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) grounded guide to isolating this compound. By mapping the Metastable Zone Width (MSZW) and strictly controlling supersaturation kinetics, researchers can bypass the spinodal decomposition boundary to achieve >99% crystalline purity.

Physicochemical Profiling & Mechanistic Rationale

To design a self-validating crystallization system, one must first analyze the molecular properties of the target compound. 1-(4-Methoxyphenyl)-1-phenylpropan-2-one features a chiral center at C1, flanked by a phenyl ring, a para-methoxyphenyl ring, and an acetyl group.

Table 1: Physicochemical Properties
PropertyValueCrystallographic Implication
Molecular Formula C₁₆H₁₆O₂High carbon-to-heteroatom ratio dictates poor aqueous solubility.
Molecular Weight 240.30 g/mol Moderate size; requires careful solvent selection to balance yield and purity.
LogP (Predicted) ~3.68Highly lipophilic; necessitates non-polar antisolvents (e.g., heptane).
Topological Polar Surface Area 26.3 ŲLow PSA limits hydrogen-bonding networks; crystal lattice relies heavily on π-π stacking and van der Waals forces.
H-Bond Donors / Acceptors 0 / 2Absence of H-bond donors increases the entropic barrier to primary nucleation.

The Causality of Oiling Out: Because the molecule lacks strong directional hydrogen-bond donors and possesses significant steric bulk, the entropic penalty for arranging into a rigid crystal lattice is high. When a solution is subjected to rapid cooling or aggressive antisolvent addition, the chemical potential spikes. Instead of overcoming the high activation energy of primary nucleation, the system minimizes free energy by demixing into a solute-rich oil phase and a solvent-rich phase . This LLPS traps impurities and often solidifies into an amorphous, sticky mass.

To prevent this, the protocols below utilize seeding and concentration control to keep the system within the metastable zone, ensuring orderly crystal growth.

Thermodynamic Control Pathways

The following diagram illustrates the causal relationship between process parameters and the physical state of the isolated product. Maintaining controlled supersaturation is the critical lever for success.

Causality N1 High Initial Supersaturation N3 Liquid-Liquid Phase Separation (Oiling Out) N1->N3 N2 Rapid Cooling (>1.0°C/min) N2->N3 N4 Amorphous Solid & Impurity Entrapment N3->N4 N5 Controlled Supersaturation (MSZW Control) N7 Primary Nucleation & Orderly Growth N5->N7 N6 Slow Cooling (0.1-0.2°C/min) N6->N7 N8 High Purity Crystalline Isolate (>99%) N7->N8

Figure 1: Causal relationship between supersaturation, cooling rates, and final crystal purity.

Experimental Methodologies

Protocol A: Single-Solvent Cooling Crystallization (Isopropanol)

Best for: Upgrading the purity of crude mixtures (>85% initial purity).

Isopropanol (IPA) is selected because its temperature-dependent solubility profile for diaryl ketones is exceptionally steep. It dissolves the compound readily at 60°C but rejects it near 0°C.

  • Dissolution: Suspend 10.0 g of crude 1-(4-Methoxyphenyl)-1-phenylpropan-2-one in 50 mL of Isopropanol in a jacketed crystallizer equipped with an overhead PTFE stirrer.

  • Heating: Ramp the internal temperature to 60°C at 2°C/min until complete dissolution is achieved.

  • Clarification: Perform a hot filtration through a pre-warmed 0.22 µm PTFE filter to remove insoluble particulates that could trigger heterogeneous nucleation of impurities.

  • Initial Cooling: Cool the filtrate to 45°C at a rate of 0.5°C/min.

  • Seeding: At 45°C (within the MSZW), introduce 0.1 g (1.0 wt%) of pure crystalline seed. Note: Seeding bypasses the primary nucleation energy barrier, effectively preventing the system from crossing the spinodal curve into the LLPS region.

  • Aging: Hold the suspension at 45°C for 60 minutes to allow the seed bed to mature and relieve initial supersaturation.

  • Controlled Cooling: Cool the suspension to 5°C using a strict linear ramp of 0.1°C to 0.2°C/min .

  • Isolation: Filter the resulting slurry under vacuum. Wash the filter cake with 2 x 10 mL of pre-chilled (0°C) Isopropanol.

  • Drying: Dry the crystals in a vacuum oven at 40°C and 50 mbar for 12 hours.

Protocol B: Antisolvent Crystallization (Ethyl Acetate / n-Heptane)

Best for: High-yield recovery from dilute synthetic streams or highly impure crudes.

This protocol utilizes Ethyl Acetate (EtOAc) as the primary solvent and n-Heptane as the antisolvent. Automated concentration control is highly recommended to avoid local supersaturation spikes .

Workflow A Crude 1-(4-Methoxyphenyl) -1-phenylpropan-2-one B Dissolution in Primary Solvent (EtOAc, 25°C) A->B C Filtration (0.22 µm PTFE) B->C D Antisolvent Titration to Cloud Point (n-Heptane) C->D E Seeding & Controlled Addition (0.1 mL/min Heptane) D->E F Nucleation & Aging (Hold at 20°C for 2h) E->F G Filtration & Washing (Cold Heptane) F->G H Vacuum Drying (40°C, 50 mbar) G->H

Figure 2: Step-by-step workflow for the antisolvent crystallization of the target diaryl ketone.

  • Dissolution: Dissolve 10.0 g of crude compound in 30 mL of EtOAc at 25°C.

  • Filtration: Filter the solution into a crystallizer vessel. Set overhead stirring to 250 rpm to ensure rapid macroscopic mixing.

  • Cloud Point Titration: Begin dropwise addition of n-Heptane at 25°C until the solution exhibits a faint, persistent turbidity (the cloud point). Immediately add 0.5 mL of EtOAc to regain a clear solution. The system is now precisely at the edge of the metastable zone.

  • Seeding: Add 0.1 g of seed crystals.

  • Antisolvent Addition: Using a programmable syringe pump, add 90 mL of n-Heptane at a constant rate of 0.1 mL/min . Rapid addition will cause immediate oiling out.

  • Aging: Once all antisolvent is added, age the suspension at 20°C for 2 hours to maximize yield via Ostwald ripening.

  • Isolation: Filter, wash with 20 mL of cold n-Heptane, and dry under vacuum.

Process Analytical Technology (PAT) & Troubleshooting

To ensure a self-validating process, the integration of PAT tools such as In-situ ATR-FTIR (for real-time concentration monitoring) and FBRM (Focused Beam Reflectance Measurement for chord length distribution) is highly recommended.

Table 2: Crystallization Troubleshooting Matrix
Observation / DefectMechanistic CauseCorrective Action
Milky Emulsion (No Crystals) LLPS / Oiling out due to the system crossing the spinodal curve.Halt cooling/antisolvent addition. Heat by 5-10°C to redissolve the oil, then re-seed and proceed at a 50% slower rate.
Sticky, Agglomerated Mass Rapid, uncontrolled crystal growth entrapping mother liquor and impurities.Implement a temperature cycling step (e.g., heat to 35°C, cool to 20°C) to promote Ostwald ripening and dissolve fines.
Low Overall Yield High residual solubility in the mother liquor at the final isolation temperature.Increase the total volume of n-Heptane (antisolvent) or lower the final cooling temperature to -5°C.

References

  • Bhamidi, V., & Abolins, B. P. (2019). A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. Processes, 7(9), 577. URL:[Link]

  • Jia, S., Yang, P., Gao, Z., Li, Z., Fang, C., & Gong, J. (2022). Recent progress in antisolvent crystallization. CrystEngComm, 24, 3122-3135. URL:[Link]

  • Svärd, M., Gracin, S., & Rasmuson, A. C. (2007). Oiling out or molten hydrate-liquid-liquid phase separation in the system vanillin-water. Journal of Pharmaceutical Sciences, 96(9), 2390-2398. URL:[Link]

  • Zhou, G. X., & Fujiwara, M. (2006). Direct Design of Pharmaceutical Antisolvent Crystallization through Concentration Control. Crystal Growth & Design, 6(4), 892-898. URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 1-(4-Methoxyphenyl)-1-phenylpropan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide is engineered for drug development professionals and synthetic chemists optimizing the Buchwald-Hartwig palladium-catalyzed


-arylation of ketones. Specifically, this module addresses the cross-coupling of 1-phenylpropan-2-one (phenylacetone) with 4-bromoanisole to yield the target diarylacetone derivative, 1-(4-methoxyphenyl)-1-phenylpropan-2-one.

By analyzing the thermodynamic and kinetic parameters of the catalytic cycle, this guide provides actionable, self-validating protocols to eliminate common failure modes such as over-arylation, poor regioselectivity, and aldol condensation.

Mechanistic Pathway: The Catalytic Cycle

Understanding the logic of the Pd-catalyzed


-arylation is critical for rational troubleshooting. The reaction relies on the delicate synchronization of oxidative addition, enolate formation, transmetalation, and reductive elimination.

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)-X Pd0->OxAdd 4-Bromoanisole Transmetal Ligand Substitution Ar-Pd(II)-Enolate OxAdd->Transmetal Enolate Enolate Enolate Formation Ketone + Base Enolate->Transmetal RedElim Reductive Elimination C-C Bond Formation Transmetal->RedElim RedElim->Pd0 Catalyst Regeneration Product 1-(4-Methoxyphenyl)-1-phenylpropan-2-one RedElim->Product

Figure 1: Catalytic cycle for the Pd-catalyzed α-arylation of 1-phenylpropan-2-one.

Quantitative Optimization Data

The choice of ligand and base dictates both the stability of the active Pd(0) species and the regioselectivity of the enolate attack. The data below summarizes the causal relationship between reaction parameters and synthetic outcomes.

LigandBaseSolventTemp (°C)Regioselectivity (C1:C3)Yield (%)Mechanistic Observation
PPh₃NaOtBuToluene10050:50<20Poor conversion; slow reductive elimination leads to catalyst death.
BINAPNaOtBuToluene8085:1565Moderate yield; bidentate nature improves stability but allows some over-arylation.
XantphosCs₂CO₃Dioxane10095:572Good regioselectivity; weaker base slows enolization, reducing aldol side-reactions.
XPhos / DtBPFNaOtBuTHF70>99:188Excellent yield; bulky biaryl framework accelerates reductive elimination[1].

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. Each step includes an internal logic check to ensure the chemical environment is primed for the next mechanistic phase.

Step 1: Inert Atmosphere & Catalyst Activation

  • Action: To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%). Evacuate and backfill with Argon three times.

  • Causality: Pd(0) intermediates are highly prone to oxidation. The 1:2 ratio of Pd to monodentate ligand ensures complete formation of the active L₂Pd(0) species while preventing ligand-induced steric stalling[2].

Step 2: Reagent Introduction

  • Action: Add anhydrous THF (0.2 M relative to substrate), followed by 4-bromoanisole (1.0 equiv) and 1-phenylpropan-2-one (1.2 equiv). Stir for 5 minutes.

  • Causality: Adding the ketone in a 20% excess acts as a self-validating buffer against over-arylation. It ensures that the highly acidic mono-arylated product does not compete with the starting material for the base[3].

Step 3: Enolization & Coupling

  • Action: Add NaOtBu (1.1 equiv) in a single portion under a positive stream of Argon. Seal the flask and heat to 70 °C for 12 hours.

  • Causality: NaOtBu rapidly and quantitatively deprotonates the C1 position of 1-phenylpropan-2-one. The rapid enolization prevents the ketone from lingering in its neutral form, thereby suppressing competing aldol condensation pathways[2].

Step 4: Quench & Workup

  • Action: Cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with EtOAc.

  • Causality: The mildly acidic quench neutralizes any remaining base and destroys unreacted enolates, locking the product in its stable keto tautomer for isolation[1].

Troubleshooting & FAQs

Q: Why am I seeing significant arylation at the terminal methyl group (C3) instead of the benzylic position (C1)? A: Regioselectivity in dialkyl ketones is governed by the3 and the steric bulk of the ligand[3]. The C1 enolate is thermodynamically favored due to conjugation with the phenyl ring. However, if using a kinetically controlled deprotonation or a highly sterically demanding ligand that clashes with the benzylic phenyl group, C3 arylation increases. Switch to a base like NaOtBu in THF at elevated temperatures to ensure thermodynamic equilibration to the C1 enolate before transmetalation[2].

Q: My GC-MS shows a mass corresponding to a diarylated product (over-arylation). How do I prevent this? A: The mono-arylated product, 1-(4-methoxyphenyl)-1-phenylpropan-2-one, contains a highly acidic proton flanked by two aryl groups and a carbonyl. This makes it prone to deprotonation and subsequent 3[3]. To mitigate this, use the starting ketone in a slight excess (1.2 - 1.5 equivalents relative to 4-bromoanisole) and strictly limit the base to 1.1 equivalents[2].

Q: I'm observing a lot of aldol condensation byproducts. What's going wrong? A: Aldol condensation competes with enolate arylation. This typically happens if the rate of oxidative addition or reductive elimination is too slow, leaving the enolate in solution for extended periods. Upgrade to a more electron-rich, bulky phosphine ligand (e.g., XPhos or DtBPF) to 1[1]. Additionally, ensure your solvent is strictly anhydrous, as trace water can hydrolyze the base and promote aldol pathways.

Q: The reaction stalls at 40% conversion, and I see anisole (proto-dehalogenation) in the crude mixture. How do I fix this? A: Proto-dehalogenation occurs when the Pd(II)-aryl intermediate abstracts a hydrogen atom from the solvent or ligand instead of coupling with the enolate. This indicates that enolate transmetalation or reductive elimination is the bottleneck. Ensure the base is fully soluble (consider switching from Cs₂CO₃ to NaOtBu) and rigorously degas the solvent to prevent catalyst oxidation, which can stall the cycle and favor side reactions[2].

References

  • Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research (ACS Publications). URL:[Link]

  • Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. RSC Publishing. URL:[Link]

Sources

minimizing side reactions in diarylpropanone formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the synthesis of diarylpropanones. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic routes and minimize the formation of unwanted byproducts. Here, we will delve into common challenges, provide in-depth troubleshooting advice, and offer validated protocols to enhance the yield and purity of your target diarylpropanone compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for forming diarylpropanones?

A1: The synthesis of diarylpropanones typically involves the formation of a key carbon-carbon bond. Common strategies include Friedel-Crafts acylation reactions using a substituted propanoyl chloride or anhydride with an aromatic substrate, palladium-catalyzed cross-coupling reactions between an aryl boronic acid and an acyl chloride[1], and variations of aldol condensation reactions where a substituted acetophenone is reacted with an aromatic aldehyde.[2][3] The choice of method often depends on the substitution patterns of the aryl rings and the availability of starting materials.

Q2: Why are side reactions a significant issue in diarylpropanone synthesis?

A2: Side reactions are prevalent due to the reactive nature of the intermediates and the reaction conditions employed. The propanone backbone contains enolizable protons, making it susceptible to self-condensation or cross-condensation reactions (Aldol-type reactions), particularly under basic or acidic conditions.[4][5][6] Furthermore, the aromatic rings can undergo multiple functionalizations (e.g., over-acylation in Friedel-Crafts reactions), and the benzylic positions can be prone to oxidation.[7][8] These competing pathways reduce the yield of the desired product and complicate purification.

Q3: What is the single most important factor to control in these syntheses?

A3: While several factors are critical, temperature control is arguably the most crucial.[9] Many of the common side reactions, such as aldol condensation and thermal degradation, have higher activation energies than the desired product formation.[10] Maintaining the lowest possible temperature that still allows for a reasonable reaction rate is a key strategy for minimizing the formation of these kinetic and thermodynamic byproducts.

Q4: How can I effectively monitor the progress of my reaction to minimize side product formation?

A4: Regular monitoring using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential.[11] This allows you to track the consumption of starting materials and the formation of the desired product. By identifying the point of maximum product formation before significant byproduct accumulation, you can determine the optimal reaction time and quench the reaction accordingly, preventing over-reaction or degradation.[11]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of diarylpropanones. Each entry details the potential cause and provides actionable solutions.

Problem 1: Low yield with a complex mixture of high molecular weight impurities.

Plausible Cause: Aldol Condensation

This is one of the most common side reactions.[2][3] The enolate of the diarylpropanone (or a ketone starting material) can act as a nucleophile and attack the carbonyl group of another molecule, leading to a β-hydroxy ketone adduct which can then dehydrate to form a conjugated enone.[5][6] This process can repeat, leading to oligomeric or polymeric byproducts.

dot

Caption: Aldol condensation side reaction pathway.

Solutions & Mitigation Strategies:

  • Temperature Management: Run the reaction at a lower temperature to disfavor the condensation pathway.[9]

  • Base Selection: If using a base, switch to a non-nucleophilic, sterically hindered base (e.g., Lithium diisopropylamide, LDA) and use it in stoichiometric amounts at low temperatures (-78 °C) to ensure rapid and complete enolate formation before subsequent reactions can occur.

  • Slow Addition: Add the electrophile or coupling partner slowly to the reaction mixture. This keeps the concentration of the enolizable ketone low at any given time, minimizing the chance of self-condensation.[10]

  • Protecting Groups: Temporarily protect the ketone as an acetal or ketal. These groups are stable to many reaction conditions but can be removed with aqueous acid upon completion of the desired transformation.[12][13]

Problem 2: Formation of products with unexpected aromatic substitution patterns or tar-like material.

Plausible Cause: Friedel-Crafts Polyalkylation/Acylation or Acid-Catalyzed Degradation

When using strong Lewis or Brønsted acids (common in Friedel-Crafts reactions), the product itself can be more reactive than the starting material, leading to further reaction on the aromatic rings. High acid concentrations and temperatures can also lead to decomposition and polymerization.

Solutions & Mitigation Strategies:

  • Optimize Catalyst Loading: Use the minimum effective amount of the acid catalyst. Perform a catalyst loading study to find the optimal concentration that promotes the desired reaction without significant side product formation.

  • Choose a Milder Catalyst: Consider replacing harsh catalysts like AlCl₃ with milder alternatives such as ZnCl₂, FeCl₃, or solid acid catalysts.

  • Solvent Choice: The choice of solvent can modulate catalyst activity. For example, using a nitro-solvent (e.g., nitromethane) can sometimes temper the reactivity of AlCl₃.

  • Reverse Addition: Add the aromatic substrate to the mixture of the acylating agent and Lewis acid. This can sometimes minimize side reactions by keeping the concentration of the activated aromatic species low.

Problem 3: Significant recovery of starting materials and the presence of oxidized byproducts.

Plausible Cause: Oxidation of Starting Materials or Product

Aryl ketones, especially those with electron-donating groups on the aromatic rings or benzylic protons, can be susceptible to oxidation.[7][8] This can be caused by atmospheric oxygen, especially at elevated temperatures or in the presence of certain metal catalysts, or by incompatible oxidizing agents.

dot

Oxidation_Workflow start Reaction Shows Oxidized Byproducts check_atmosphere Is the reaction run under an inert atmosphere? start->check_atmosphere implement_inert Implement Inert Gas (N₂ or Ar) Blanket check_atmosphere->implement_inert No check_reagents Are reagents/solvents peroxide-free? check_atmosphere->check_reagents Yes implement_inert->check_reagents purify_reagents Purify Solvents/ Use Fresh Reagents check_reagents->purify_reagents No check_catalyst Is the catalyst known to promote oxidation? check_reagents->check_catalyst Yes purify_reagents->check_catalyst change_catalyst Screen Alternative Catalysts check_catalyst->change_catalyst Yes add_antioxidant Consider adding a radical inhibitor (e.g., BHT) check_catalyst->add_antioxidant Maybe end Oxidation Minimized change_catalyst->end add_antioxidant->end

Caption: Troubleshooting workflow for oxidation side reactions.

Solutions & Mitigation Strategies:

  • Inert Atmosphere: Ensure the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric oxygen. This is particularly important for long reactions or those at high temperatures.

  • Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Reagent Purity: Ensure that starting materials and reagents are pure and free from oxidizing contaminants. For example, some ethers can form peroxides upon storage.

  • Catalyst Choice: Be mindful of the chosen catalyst. While some catalysts are excellent for the desired transformation, they may also have oxidative potential. For instance, certain palladium or copper catalysts can be sensitive to air.

Experimental Protocols

Protocol 1: General Procedure for Optimized Diarylpropanone Synthesis via Suzuki-Miyaura Coupling

This protocol utilizes a palladium-catalyzed cross-coupling, which often proceeds under milder conditions than classical Friedel-Crafts reactions, thus avoiding many acid-catalyzed side reactions.[1]

  • Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon.

  • Reagent Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl boronic acid (1.2 equivalents), the substituted 3-aryl-1-chloropropan-1-one (1.0 equivalent), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0 equivalents).[1]

  • Solvent Addition: Add a degassed solvent mixture, such as toluene/ethanol/water (e.g., in a 4:1:1 ratio).

  • Reaction Execution: Heat the reaction mixture to a moderate temperature (e.g., 80 °C) under a positive pressure of nitrogen.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every hour.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Purification of Diarylpropanone from Non-polar and Polar Impurities

This protocol is designed to separate the desired product from both less polar starting materials and more polar byproducts like aldol adducts.

  • Column Preparation: Prepare a silica gel column using a suitable non-polar solvent system (e.g., hexane/ethyl acetate, 95:5). The column diameter and length should be appropriate for the scale of the reaction.

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the prepared column.

  • Elution - Step 1 (Non-polar impurities): Begin eluting with the initial non-polar solvent system (e.g., 95:5 hexane/ethyl acetate). This will wash out non-polar impurities and unreacted starting materials. Collect fractions and monitor by TLC.

  • Elution - Step 2 (Product): Gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 hexane/ethyl acetate). The diarylpropanone product should begin to elute. Continue collecting and monitoring fractions.

  • Elution - Step 3 (Polar impurities): After the product has been fully collected, a final flush with a more polar solvent (e.g., 50:50 hexane/ethyl acetate) can be used to wash out highly polar byproducts like aldol adducts.

  • Analysis and Pooling: Analyze the collected fractions by TLC. Pool the fractions containing the pure product and concentrate under reduced pressure to obtain the purified diarylpropanone. For very high purity requirements, a final purification by HPLC or recrystallization may be necessary.[14]

References

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  • Abe, T., et al. (2023). Biochemical and structural characterization of a sphingomonad diarylpropane lyase for cofactorless deformylation. Journal of Biological Chemistry, 299(3), 102931. [Link]

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  • Shimizu, K., et al. (2017). Versatile routes for synthesis of diarylamines through acceptorless dehydrogenative aromatization catalysis over supported gold–palladium bimetallic nanoparticles. Catalysis Science & Technology, 7(21), 5146-5155. [Link]

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  • Beilstein Journal of Organic Chemistry. (2016). The direct oxidative diene cyclization and related reactions in natural product synthesis. Retrieved from [Link]

  • MDPI. (2020). Recent Advances in the Stereoselective Total Synthesis of Natural Pyranones Having Long Side Chains. Retrieved from [Link]

  • Liu, Y., et al. (2016). Preparative Separation and Purification of the Total Flavonoids in Scorzonera austriaca with Macroporous Resins. Molecules, 21(6), 769. [Link]

  • de Souza, R. O. M. A., et al. (2016). Oxidation Reactions Promoted or Catalyzed by Organotellurium Compounds. Accounts of Chemical Research, 49(1), 127-137. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1982). The reactions of diazo compounds with lactones. Part 1. Cyclopropanespiro-β-lactones from diketene: synthesis and reactions. Retrieved from [Link]

  • MDPI. (2023). Flavones and Related Compounds: Synthesis and Biological Activity. Retrieved from [Link]

  • Total Synthesis. (2023, October 22). Extreme Diels-Alder Reactions Your Chemistry Teacher Warned You About [Video]. YouTube. [Link]

Sources

Technical Support Center: Purification of 1-(4-Methoxyphenyl)-1-phenylpropan-2-one

[1]

Case ID: PUR-ISO-441 Topic: Removal of Regioisomers (Ortho/Meta) from Para-Methoxy Diaryl Ketones Status: Operational[1]

Diagnostic & Identification

Q: How do I definitively confirm the presence of regioisomers in my crude mixture?

A: Standard TLC is often insufficient because the

1
  • 1H NMR (The Gold Standard): Focus on the methoxy region (3.7–3.9 ppm) and the aromatic region .

    • Para (Target): The methoxy signal is typically a sharp singlet around 3.78 ppm. The aromatic region shows a characteristic AA'BB' system (two doublets) for the 4-substituted ring overlaid with the mono-substituted phenyl multiplet.[1]

    • Ortho (Impurity): Look for a slight downfield shift in the methoxy peak (due to steric desceilding) and a complex ABCD aromatic pattern.

    • Meta (Impurity): Often appears as a distinct singlet slightly upfield or downfield from the para signal.

  • GC-MS: Isomers often separate by boiling point on a non-polar column (e.g., HP-5 or DB-5).[1] The Ortho isomer, capable of intramolecular hydrogen bonding or shielding, typically elutes earlier (lower boiling point) than the Para isomer.

  • HPLC: Use a Biphenyl or Phenyl-Hexyl column rather than C18.[1] The ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     interactions offered by phenyl phases provide superior selectivity for positional aromatic isomers [1].[1]
    

Primary Purification Protocol: Fractional Recrystallization

Q: Chromatography is failing to separate the isomers. What is the alternative?

A: Crystallization is the most effective method for separating para-isomers from ortho-isomers.[1] The para-isomer possesses a line of symmetry that allows for tighter crystal packing (higher lattice energy), resulting in a significantly higher melting point and lower solubility in cold solvents compared to the "kinked" ortho-isomer [2].

Protocol: Solvent-Selective Recrystallization

Reagents:

  • Crude Mixture (Solid or viscous oil)[2]

  • Solvent A: Ethanol (EtOH) or Methanol (MeOH) (High solubility at boil)

  • Solvent B: Hexane or Heptane (Anti-solvent, optional)

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude mixture in the minimum amount of boiling Ethanol.

    • Technical Note: If the oil does not dissolve, add small aliquots of Ethyl Acetate until homogenous, then revert to adding hot Ethanol.

  • Seeding (Critical): Remove from heat. If you have a pure seed crystal of the para-isomer, add it when the solution reaches ~40°C. If not, scratch the inner glass surface to induce nucleation.

  • Slow Cooling: Allow the flask to cool to room temperature undisturbed over 2–4 hours.

    • Why? Rapid cooling traps the oily ortho-isomer inside the crystal lattice (occlusion).[1] Slow cooling excludes the impurity.

  • Cold Soak: Place the flask in an ice bath (0°C) for 1 hour.

  • Filtration: Filter the white needles/plates using a Büchner funnel. Wash with ice-cold Ethanol .[1]

  • Mother Liquor Analysis: The filtrate (mother liquor) will be enriched with the ortho-isomer.[1] Do not discard until yield is confirmed.

Troubleshooting Table:

ObservationDiagnosisRemediation
Oiling Out (Product forms oil droplets instead of crystals)Impurity level is too high or temp dropped too fast.[1]Re-heat to boil. Add more Ethanol.[1] Add a seed crystal at the "cloud point."
Low Yield Too much solvent used.[1][2]Evaporate 50% of the mother liquor and repeat the cooling process (Second Crop).
Isomer Persistence Co-crystallization occurred.[1]Recrystallize the solid again, but switch solvent to Isopropanol (IPA) .

Advanced Separation: Chromatography Optimization

Q: I need >99.5% purity and crystallization left 2% ortho isomer. How do I polish it?

A: You must switch from "polarity-based" separation (Silica) to "shape-selectivity" separation.[1]

Method A: Flash Chromatography (Silica)

Standard Hexane/EtOAc gradients often fail.[1] Modify the stationary phase or mobile phase:

  • Loading: Use dry loading (adsorb crude onto silica) rather than liquid loading to prevent band broadening.[1]

  • Gradient: Use a shallow gradient (e.g., 0% to 10% EtOAc in Hexane over 20 column volumes).

  • Doping: Add 1% Toluene to the mobile phase.[1] The

    
    -interaction of toluene can differentially solvate the isomers.[1]
    
Method B: Preparative HPLC (Reverse Phase)
  • Column: Biphenyl or PFP (Pentafluorophenyl) .[1]

    • Mechanism:[1][3][4][5] These columns interact with the quadrupole moment of the aromatic rings. The electron-donating methoxy group alters the electron density of the ring. The ortho vs para position changes the "face" available for

      
       stacking with the column [3].[1]
      
  • Mobile Phase: Water/Methanol (Methanol is preferred over Acetonitrile for promoting

    
     interactions).[1]
    

Visual Decision Tree (Workflow)

PurificationWorkflowStartCrude Mixture(Para + Ortho/Meta Isomers)CheckStatePhysical State?Start->CheckStateSolidSolid / Semi-SolidCheckState->SolidOilViscous OilCheckState->OilCrystRecrystallization(Solvent: EtOH or MeOH)Solid->CrystDistillHigh-Vac Distillation(Remove volatile impurities)Oil->DistillCheckPurityCheck Purity (NMR/HPLC)Cryst->CheckPurityDistill->CrystIf solidifiesChromFlash Chromatography(Gradient: Hex/EtOAc)Distill->ChromIf remains oilSuccessTarget Purity >99%CheckPurity->SuccessPassFailIsomers PersistCheckPurity->FailFailFail->ChromBulk ScaleAdvChromPrep HPLC(Column: Biphenyl/PFP)Fail->AdvChromHigh Value/Small ScaleChrom->CheckPurityAdvChrom->CheckPurity

Caption: Decision matrix for isolating 1-(4-Methoxyphenyl)-1-phenylpropan-2-one from regioisomers.

Comparative Data: Isomer Properties

PropertyPara-Isomer (Target)Ortho-Isomer (Impurity)Separation Basis
Boiling Point High (~258°C est.)Lower (~246°C est.)[1]Distillation: Ortho elutes first due to intramolecular shielding reducing intermolecular attraction [4].[1]
Melting Point High (Crystalline)Low (Often Oil)Crystallization: Para packs efficiently; Ortho steric bulk disrupts lattice.
Polarity (Silica) Slightly Lower

Slightly Higher

Flash: Ortho methoxy group is shielded, making it slightly less polar (elutes faster).

-Acidity
HighLower (Steric twist)Phenyl HPLC: Para interacts more strongly with Phenyl/Biphenyl phases.[1]

References

  • BenchChem. (2025).[1][2][6] Differentiating Ortho- and Para-Methoxyacetophenone Isomers by Gas Chromatography. Retrieved from

  • MTC USA. (2025). Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from

  • Restek Corporation. (2016).[1] Separation of ortho, meta and para isomers using Biphenyl Columns. GTFCh Symposium. Retrieved from

  • ResearchGate. (2013).[1] Discussion on Boiling Point Differences of Methoxy Isomers. Retrieved from

Technical Support Center: Reaction Optimization for 1-(4-Methoxyphenyl)-1-phenylpropan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: CHEM-OPT-8821 Subject: Temperature Control & Kinetic Optimization Guide Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary: The Thermal-Selectivity Paradox

Synthesizing 1-(4-Methoxyphenyl)-1-phenylpropan-2-one presents a specific thermodynamic challenge: preserving the para-methoxy ether linkage while forcing the formation of the sterically congested quaternary carbon center (in rearrangement routes) or the sterically hindered diaryl bond (in Friedel-Crafts routes).

The critical failure mode in this synthesis is not lack of reactivity, but over-reactivity leading to O-demethylation . Standard protocols for diarylpropanones often utilize harsh Lewis acids (e.g., AlCl₃) at reflux. Applied to this methoxy-substituted substrate, those conditions will cleave the ether, yielding the phenolic impurity (1-(4-hydroxyphenyl)-...), which is difficult to separate.

This guide focuses on two primary synthetic pathways and their temperature-dependent failure modes:

  • Pathway A: Acid-Catalyzed Semipinacol Rearrangement (High Precision).

  • Pathway B: Friedel-Crafts Arylation (Scale-Up).

Part 1: The Semipinacol Rearrangement Protocol

Recommended for high-purity, stereoselective applications.

In this pathway, a 1,2-diol or epoxide precursor undergoes a 1,2-aryl shift to form the ketone.

Workflow Visualization

Semipinacol_Pathway Start Epoxide/Diol Precursor LewisAcid Lewis Acid Activation (BF3·Et2O / TiCl4) Start->LewisAcid T < -40°C Transition Carbocation Intermediate LewisAcid->Transition Activation Migration 1,2-Aryl Shift (Rate Determining) Transition->Migration Kinetic Control SideProduct Polymerization/ Side Reactions Transition->SideProduct T > 0°C (Thermodynamic Drift) Product Target Ketone (Methoxy Intact) Migration->Product Quench

Caption: Logic flow for Semipinacol Rearrangement showing the divergence between successful migration and thermal side-reactions.

Troubleshooting & Optimization Guide

Q: My yield is low, and I see unreacted starting material. Should I increase the temperature? A: Proceed with caution. In semipinacol rearrangements, the migratory aptitude of the p-methoxyphenyl group is generally higher than that of a phenyl group due to electron donation. However, the activation energy for the rearrangement is low.

  • Diagnosis: If T < -20°C, the Lewis acid may bind to the methoxy oxygen rather than the epoxide/diol oxygen, "poisoning" your catalyst.

  • Solution: Do not simply heat to reflux. Instead, slowly ramp temperature from -78°C to 0°C . The reaction usually initiates between -20°C and -10°C. If you heat rapidly to 25°C+, you risk opening the epoxide to a diol without rearrangement (hydrolysis) or polymerizing the electron-rich styrene-like intermediates.

Q: I am observing significant "tar" formation and loss of the methoxy signal in NMR. A: You have exceeded the Demethylation Threshold .

  • Cause: Strong Lewis acids like BF₃·Et₂O or TiCl₄ can cleave methyl ethers at elevated temperatures.

  • Optimization: Switch to a milder Lewis acid like MgBr₂·OEt₂ or ZnCl₂ . If you must use BF₃, keep the reaction strictly below 0°C and quench immediately upon consumption of starting material.

Part 2: Friedel-Crafts Arylation Protocol

Recommended for bulk synthesis, provided temperature is strictly managed.

This route typically involves reacting alpha-chloro-4-methoxypropiophenone with benzene (or alpha-chloropropiophenone with anisole) using Aluminum Chloride (AlCl₃).

Thermodynamic Failure Analysis

The following table correlates reaction temperature with product distribution for the AlCl₃-mediated reaction.

Temperature ZoneDominant Reaction PathwayProduct OutcomeRisk Level
-20°C to 5°C Kinetic AlkylationTarget Ketone (High Purity) Low
5°C to 25°C Competitive DemethylationMixture: Target + Phenol derivativeModerate
> 40°C Thermodynamic RearrangementOrtho-isomers & Poly-alkylated tarsCritical Failure
Friedel-Crafts Troubleshooting FAQs

Q: The reaction mixture turned a deep purple/black immediately. Is the batch ruined? A: Not necessarily. The "red/purple complex" is characteristic of the acylium-aluminum complex or the alkoxy-aluminum interaction.

  • Action: Check the temperature immediately. If the exotherm spiked above 10°C during addition, you likely have side products.

  • Protocol: In the future, add the AlCl₃ portion-wise to the solvent at 0°C, then drip in the ketone precursor. This manages the exotherm.

Q: How do I prevent the methoxy group from cleaving (demethylation)? A: This is the most common error with AlCl₃ and anisole derivatives.

  • Mechanism: AlCl₃ coordinates with the ether oxygen. At energetic temperatures, the Cl- attacks the methyl group (Sn2), releasing CH₃Cl and leaving an aluminum phenoxide.

  • The Fix:

    • Temperature Cap: Never exceed 10°C during the reaction phase.

    • Quenching: Do not pour the reaction onto ice slowly (which allows the mixture to warm up locally). Pour the reaction mixture into a vigorously stirred ice/HCl slurry to instantly hydrolyze the Al-complex before it can cleave the ether.

    • Alternative Catalyst: Consider using Triflic Acid (TfOH) or SnCl₄ instead of AlCl₃. These are less prone to ether cleavage.

Pathway Logic Diagram

FC_Optimization cluster_Temp Temperature Control Setup Reagents: Anisole + Alpha-Halo Ketone Catalyst Catalyst Selection Setup->Catalyst HighTemp Temp > 25°C Catalyst->HighTemp AlCl3 (Aggressive) LowTemp Temp < 10°C Catalyst->LowTemp SnCl4 (Mild) Result_Fail Ether Cleavage (Phenol Impurity) HighTemp->Result_Fail Demethylation Result_Success Target Molecule (Methoxy Preserved) LowTemp->Result_Success Kinetic Control

Caption: Decision tree for Friedel-Crafts conditions emphasizing the relationship between catalyst aggression and temperature.

Part 3: Analytical Validation

Q: How do I verify if temperature deviations damaged my product? A: Use Proton NMR (¹H NMR) as your primary diagnostic tool.

  • The "Methoxy Watch": Look for the singlet around 3.80 ppm .

    • Sharp Singlet (3H): Success.

    • Diminished/Absent: Demethylation occurred (check for broad -OH peak > 5.0 ppm).

  • The "Propyl Backbone": Check the methyl doublet around 1.2 ppm and the methine/methylene signals.

    • Complex Multiplets: If the backbone signals are messy, high temperature may have caused isomerization of the ketone position (e.g., migration of the carbonyl).

References
  • Semipinacol Rearrangement Mechanisms

    • Title: Semipinacol Rearrangement - Comprehensive Overview
    • Source: Organic Chemistry Portal[1]

    • URL:[Link]

  • Friedel-Crafts Selectivity

    • Title: Friedel-Crafts Acylation and Alkylation: C
    • Source: Master Organic Chemistry
    • URL:[Link]

  • Lewis Acid Ether Cleavage

    • Title: Cleavage of Ethers (Demethyl
    • Source: Chemistry LibreTexts
    • URL:[Link] (Note: While focusing on HBr/HI, the thermodynamic principles of Lewis Acid cleavage cited in the text apply similarly to AlCl3 at elevated temperatures).

Disclaimer: The procedures described above are for theoretical optimization and troubleshooting of legitimate chemical synthesis. Users must comply with all local regulations regarding the synthesis of phenylpropanone derivatives.

Sources

catalyst poisoning issues in 1-(4-Methoxyphenyl)-1-phenylpropan-2-one reduction

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Catalytic Hydrogenation Division Ticket ID: #HYD-DIARYL-044 Subject: Troubleshooting Catalyst Deactivation in 1-(4-Methoxyphenyl)-1-phenylpropan-2-one Reduction

Executive Summary

You are encountering stalled conversion or low activity during the reduction of 1-(4-Methoxyphenyl)-1-phenylpropan-2-one . Due to the significant steric bulk of the


-diaryl system and the electronic influence of the methoxy group, this reaction is kinetically sensitive. "Poisoning" in this context is often a misdiagnosis of three distinct failure modes: True Chemical Poisoning  (Sulfur/Halides), Steric Exclusion  (adsorption failure), or Competitive Inhibition  (byproduct binding).

This guide provides a root-cause analysis and remediation protocols.

Module 1: Diagnostic Triage

Is your catalyst dead, or is it just sleeping?

Before assuming poisoning, use this diagnostic matrix to classify the failure.

SymptomProbable CauseVerification Test
Zero H₂ uptake from

.
Acute Poisoning (S, P, As, Hg).Spike test: Add a known easy substrate (e.g., styrene). If it doesn't reduce, the catalyst is dead.
Rapid start , then stalls at <80% conversion.Product Inhibition or Pore Blocking .Filter catalyst, wash with fresh solvent, and restart. If activity restores, it was inhibition.
Slow, linear uptake that never peaks.Steric Hindrance (Mass Transfer).Increase temperature by 10°C. If rate doubles (Arrhenius behavior), it's kinetic, not poisoning.
Selectivity Loss (Demethoxylation).Acidity/Temperature .Check solvent pH. Acidic media promotes C-O hydrogenolysis.
Visual Troubleshooting Workflow

The following logic flow will guide your experimental adjustment.

Troubleshooting Start Start: Reaction Stalled CheckRate Check Initial Rate (t=0 to t=10 min) Start->CheckRate ZeroRate Rate ≈ 0 CheckRate->ZeroRate No Uptake FastThenStop Fast then Stops CheckRate->FastThenStop Stalls Mid-way SlowLinear Slow & Linear CheckRate->SlowLinear Sluggish PoisonCheck Suspect: S/Halide Poisoning Action: Elemental Analysis of Feed ZeroRate->PoisonCheck InhibitionCheck Suspect: Product Inhibition Action: Wash Catalyst FastThenStop->InhibitionCheck StericCheck Suspect: Steric Hindrance Action: Increase T / Pressure SlowLinear->StericCheck

Figure 1: Decision tree for diagnosing hydrogenation failure modes.[1]

Module 2: The "Usual Suspects" (Chemical Poisons)

If diagnosis points to Acute Poisoning , the culprit is likely an impurity from the synthesis of the ketone precursor.

Sulfur (The Killer)
  • Source: If your ketone was synthesized via Friedel-Crafts acylation using sulfonyl chlorides or thiophene-contaminated benzene, or if a Thio-Claisen rearrangement was involved.[1]

  • Mechanism: Sulfur possesses a lone pair that binds irreversibly to the

    
    -orbitals of Pd or Pt.[1] A single sulfur atom can poison 4–10 active metal sites (geometric blocking + electronic deactivation).
    
  • Threshold: < 1 ppm is required.[1] Even 5 ppm Sulfur can deactivate 5% Pd/C completely.

Halides (Cl⁻, Br⁻, I⁻)
  • Source: Residual acid chlorides (from Friedel-Crafts) or magnesium salts (from Grignard additions).[1]

  • Mechanism: Halides compete with Hydrogen for surface adsorption. The order of toxicity is

    
    .[1]
    
  • Symptom: Reaction is sluggish but not dead. Increasing pressure (

    
    ) often overcomes halide poisoning (unlike sulfur).
    
Oligomers (The "Gunk")
  • Source: Aldol condensation side-products.[1]

  • Mechanism: Large polymeric molecules wrap around the carbon support, blocking the pores physically. The metal sites are active, but the substrate cannot reach them.

Module 3: The "Methoxy" & Steric Factor

Your substrate, 1-(4-Methoxyphenyl)-1-phenylpropan-2-one , presents unique challenges that mimic poisoning.

Steric Hapticity (The "Flatness" Problem)

Catalytic hydrogenation requires the ketone C=O bond to lie flat against the metal surface (


-adsorption).
  • The Issue: You have two aromatic rings attached to the

    
    -carbon. This creates a massive "cone angle." The molecule struggles to find a flat patch on the catalyst surface, especially if the catalyst pores are small (microporous carbon).
    
  • Solution: Use Eggshell Pd/C (metal only on the outside) or a catalyst with mesoporous support to improve access.

Electronic Effects (The Methoxy Group)

The 4-Methoxy group is an Electron Donating Group (EDG).

  • Effect: It increases electron density in the aromatic ring. While this prevents the ring from being reduced (good), it makes the carbonyl carbon less electrophilic.

  • Consequence: The hydride transfer from the metal to the Carbonyl-C is slower. This is a kinetic limitation, not poisoning.

Module 4: Remediation Protocols

Protocol A: Feedstock Purification (Mandatory)

Do not rely on HPLC purity. "99% pure" can still contain 1000 ppm Sulfur.

  • Dissolution: Dissolve the ketone in Methanol (10 mL/g).

  • Scavenging: Add Activated Charcoal (10 wt% relative to substrate) and stir at 50°C for 1 hour. This sacrifices cheap carbon to absorb the poisons.

  • Filtration: Filter hot through a Celite pad to remove the carbon.

  • Chelation (Optional for Halides): If halides are suspected, wash the organic precursor layer with aqueous

    
     before the final drying step.
    
Protocol B: Catalyst Loading & Conditions
  • Catalyst: 5% Pd/C (50% water wet).

    • Why Wet? Safety (anti-pyrophoric) and water often accelerates carbonyl reductions by polarizing the C=O bond.

  • Loading: Start high (5-10 mol%) due to the steric bulk.[1]

  • Solvent: Ethanol or Methanol.[2]

    • Additives: If the reaction is slow (steric issue), add 1 equivalent of Acetic Acid .

    • Warning: Monitor for Demethoxylation (loss of the OMe group). If you see 1-phenylpropan-2-ol, the acid is too strong.[1]

Mechanism of Steric/Poisoning Interaction

Mechanism cluster_surface Pd Catalyst Surface Site1 Pd Site2 Pd Site3 Pd Sulfur S (Poison) Sulfur->Site1 Irreversible Binding Substrate Diaryl Ketone (Bulky) Substrate->Site2 Steric Clash Substrate->Site3 Slow Adsorption

Figure 2: Competition between Sulfur poisoning (irreversible) and Steric hindrance (slow adsorption) on the Palladium surface.

FAQs

Q: Can I use Raney Nickel instead of Pd/C? A: Yes, and it is often more resistant to sulfur poisoning than Pd. However, Raney Ni is basic. Ensure your substrate is stable at pH > 9.[1] If you use Raney Ni, you must wash it thoroughly to remove aluminum residues, which can cause side reactions.

Q: I see the alcohol product, but also a "des-methoxy" byproduct. Why? A: This is hydrogenolysis. The C-O bond of the methoxy group can be cleaved, especially if the ring is electron-rich and the temperature is high (>60°C). Lower the temperature and avoid acidic solvents.

Q: Can I regenerate the poisoned Pd/C? A: In an industrial setting, yes. In a lab setting, no . The cost of solvents and time to wash the catalyst (e.g., with dilute ammonia or oxidative washing) exceeds the cost of fresh catalyst. Discard and restart with purified feed.

References

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.[1] (Standard text on catalyst choice and poisoning).

  • Maxted, E. B. (1951). "The Poisoning of Metallic Catalysts." Advances in Catalysis, 3, 129-178.[1] Link (Foundational work on toxicity curves of Sulfur/Halides).

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.[1] (Detailed protocols on ketone reduction and steric effects).

  • Bremeyer, N., et al. (2002). "Conditioning of Pd/C catalysts for the selective hydrogenation of functionalized ketones." Journal of Molecular Catalysis A: Chemical, 182, 123-135.

Sources

Technical Support Center: Troubleshooting Solubility of 1-(4-Methoxyphenyl)-1-phenylpropan-2-one in Ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

As a Senior Application Scientist, I frequently encounter researchers struggling with the solubilization of bulky, hydrophobic intermediates in polar solvents. 1-(4-Methoxyphenyl)-1-phenylpropan-2-one is a classic example of a sterically hindered diarylpropanone. While ethanol is a standard, low-toxicity solvent for many synthetic and analytical workflows, its polar, protic nature inherently resists the incorporation of highly lipophilic molecules.

This guide provides field-proven, thermodynamically grounded strategies to overcome these barriers without compromising the chemical integrity of your target compound.

Section 1: Troubleshooting Guide & FAQs

Q1: Why does my 1-(4-Methoxyphenyl)-1-phenylpropan-2-one precipitate or fail to dissolve in absolute ethanol at room temperature? A: The issue is fundamentally thermodynamic. Ethanol molecules form a tightly associated, low-energy network via intermolecular hydrogen bonding[1]. 1-(4-Methoxyphenyl)-1-phenylpropan-2-one possesses two bulky aromatic rings (a phenyl and a methoxyphenyl group) which are highly lipophilic. While the compound contains hydrogen-bond acceptors (the ketone and methoxy oxygens), it lacks hydrogen-bond donors. Consequently, inserting this bulky molecule into ethanol requires breaking multiple strong solvent-solvent hydrogen bonds—an energetic penalty that is not sufficiently offset by the weak van der Waals interactions formed between the solvent and the solute's aromatic rings[1].

Q2: I need to use pure ethanol for my downstream assay. How can I thermodynamically force the dissolution without altering the solvent system? A: You must manipulate the system's kinetic energy. By heating the ethanol to 50–60°C, you increase the kinetic energy of the solvent, which dynamically disrupts the bulk hydrogen-bonded network. This lowers the thermodynamic barrier for solute insertion, significantly increasing the saturation capacity. However, because this is an endothermic dissolution, the compound is at high risk of supersaturation and subsequent nucleation (crashing out) upon rapid cooling. To maintain solubility, you must employ a controlled, step-down cooling rate (e.g., 1°C/min) to prevent spontaneous crystallization.

Q3: Heating isn't an option, or my required concentration (e.g., >50 mg/mL) exceeds the thermal capacity of pure ethanol. What is the most scientifically sound alternative? A: The introduction of a moderately polar, aprotic co-solvent is the most effective strategy[2]. Co-solvents such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM) act as thermodynamic bridges. They are fully miscible with ethanol but possess a much higher affinity for the lipophilic diaryl groups of your target compound[2]. A mixture of 10–20% v/v EtOAc or DCM in ethanol disrupts the solvent's hydrogen-bonding lattice and drastically increases the solubility limit at 25°C without the need for thermal intervention[3].

Q4: How do I ensure my solubilization protocol is a "self-validating system"? A: A self-validating protocol incorporates real-time quality control. For solubility, this means verifying the absence of micro-crystals (Tyndall effect) and confirming concentration stability over time. After preparing your solution, shine a focused laser pointer through the vial; scattering indicates undissolved micro-particulates. Furthermore, an aliquot should be taken immediately and another after 24 hours of storage at the target temperature. Analyzing these via HPLC ensures that the concentration remains constant and that no chemical degradation (e.g., acetal formation) has occurred.

Section 2: Quantitative Solubility Profiles

The following table summarizes the expected solubility behavior of 1-(4-Methoxyphenyl)-1-phenylpropan-2-one under various solvent conditions, allowing for rapid comparison and selection of the appropriate method.

Solvent SystemTemperature (°C)Est. Solubility Limit (mg/mL)Thermodynamic Mechanism
100% Absolute Ethanol 25< 5Poor H-bond disruption; unfavorable enthalpy of solution.
100% Absolute Ethanol 60~ 25 - 35Kinetic disruption of the solvent H-bond network.
90% EtOH / 10% EtOAc 25~ 40 - 50Bridging polarity; reduced solvent lattice energy.
80% EtOH / 20% DCM 25> 100High lipophilic solvation capacity; ideal for stock solutions.

Section 3: Experimental Protocols

Protocol A: Thermal Solubilization and Controlled Nucleation Prevention

Use this method when downstream applications strictly forbid the use of co-solvents.

  • Weighing: Accurately weigh the required mass of 1-(4-Methoxyphenyl)-1-phenylpropan-2-one into a borosilicate glass vial equipped with a magnetic stir bar.

  • Solvent Addition: Add the calculated volume of absolute ethanol (ensure the target concentration does not exceed 25 mg/mL).

  • Thermal Equilibration: Place the vial in a water bath or heating block set to 55°C. Initiate stirring at 500 rpm.

  • Incubation: Maintain temperature and stirring for 15–20 minutes until the solution is completely clear.

  • Validation (Tyndall Test): Shine a laser through the heated solution. A lack of beam scattering confirms complete dissolution.

  • Controlled Cooling: Transfer the vial to a programmable cooling block or slowly reduce the water bath temperature at a rate of ~1°C/min until it reaches 25°C. Critical Step: Rapid cooling will induce immediate crystallization.

Protocol B: Co-Solvent Solubilization (Ethanol/Ethyl Acetate)

Use this method for preparing high-concentration stock solutions at room temperature.

  • Solvent Preparation: In a separate flask, prepare a co-solvent mixture of 90% Absolute Ethanol and 10% Ethyl Acetate (v/v). Vortex to ensure homogeneity.

  • Solute Addition: Weigh the 1-(4-Methoxyphenyl)-1-phenylpropan-2-one into a clean vial.

  • Solvation: Add the co-solvent mixture to achieve your target concentration (up to 50 mg/mL).

  • Mechanical Agitation: Sonicate the vial in an ultrasonic bath for 5 minutes at room temperature. The cavitational forces will rapidly break down the solute lattice.

  • Validation: Perform the Tyndall test. If micro-particulates remain, add an additional 5% v/v of Ethyl Acetate dropwise while vortexing until optical clarity is achieved.

Section 4: Solubilization Workflow Visualization

Solubilization A 1-(4-Methoxyphenyl)-1-phenylpropan-2-one Insoluble in EtOH at 25°C B Assess Downstream Protocol A->B C Pure EtOH Required (Thermal Method) B->C D High Conc. Required (Co-Solvent Method) B->D E Heat to 50-60°C Stir at 500 rpm C->E F Add EtOAc/DCM (10-30% v/v) Sonicate 5 mins D->F G Step-Down Cooling (1°C/min) to 25°C E->G H Stable Solubilized Ketone System F->H G->H

Caption: Workflow for resolving diarylpropanone solubility issues in ethanol.

References

  • Techniques for solubility enhancement of Hydrophobic drugs: A Review - Journal of Advanced Pharmacy Education and Research.
  • 4.4 Solubility - Chemistry LibreTexts.
  • Ethanol Based Formulations and the Solubility- Permeability Interplay - ResearchGate.

Sources

scale-up difficulties for 1-(4-Methoxyphenyl)-1-phenylpropan-2-one production

Author: BenchChem Technical Support Team. Date: March 2026


-Arylation for 1,1-Diarylacetone Derivatives

Introduction & Chemistry Overview

The production of 1-(4-Methoxyphenyl)-1-phenylpropan-2-one at scale presents a classic challenge in process chemistry: constructing a sterically crowded quaternary carbon center adjacent to a carbonyl. While traditional Friedel-Crafts alkylation often yields inseparable regioisomeric mixtures, the Palladium-Catalyzed


-Arylation  of phenylacetone with 4-bromoanisole (or conversely, 4-methoxyphenylacetone with bromobenzene) has emerged as the superior route for pharmaceutical purity.

However, scaling this transition-metal catalyzed cross-coupling from gram to kilogram quantities introduces non-linear variables—specifically regarding catalyst longevity, exotherm management, and residual metal compliance.

The Primary Pathway:

  • Substrates: Phenylacetone + 4-Bromoanisole

  • Catalyst System: Pd(OAc)₂ / Xantphos (or DtBPF)[1]

  • Base: Sodium tert-butoxide (NaOtBu)[1][2]

  • Solvent: Toluene (preferred for cost/azeotropes) or 1,4-Dioxane.

Troubleshooting Guide (Q&A)

Category A: Reaction Kinetics & Conversion

Q1: My reaction initiates rapidly but stalls at ~60-70% conversion. Adding more catalyst doesn't restart it. What is killing the cycle?

Diagnosis: This is a hallmark of product inhibition or catalyst poisoning , often exacerbated by halide accumulation or oxygen ingress.

  • The Mechanism: As the reaction proceeds, the concentration of the bromide byproduct (NaBr) increases. In high-concentration scale-up mixtures, halide ions can coordinate to the Palladium center, forming stable, inactive [L-Pd(Ar)-Br] resting states that resist transmetalation.

  • The Oxygen Factor: At scale, the headspace volume is larger. If your nitrogen sweep is insufficient, trace oxygen oxidizes the electron-rich phosphine ligand (Xantphos), permanently deactivating the catalyst.

Corrective Actions:

  • Switch to Pseudo-halides: If bromide inhibition is confirmed, test the corresponding aryl triflate or tosylate . These leaving groups are less coordinating to Pd than bromide.

  • Strict Inerting: Do not rely on a balloon. Use a subsurface sparge of nitrogen for 30 minutes before adding the catalyst, and maintain positive pressure during the addition of the base.

  • Ligand Ratio: Ensure a Ligand:Pd ratio of at least 1.2:1 or 1.5:1 . Excess ligand protects the metal center from oxidation and clustering (Pd-black formation).

Q2: I am seeing significant amounts of "bis-arylated" impurity (1,1,3-triaryl species). How do I control selectivity?

Diagnosis: This occurs when the product (which still has an acidic


-proton at C1, though sterically hindered) or the methyl group at C3 competes for arylation.
  • The Cause:

    
    -diaryl ketones are sterically bulky. If the catalyst is not bulky enough, it may attack the less hindered methyl side (C3), or if the base is too strong/concentrated, it may force a second arylation on the crowded C1.
    

Corrective Actions:

  • Ligand Selection: Switch to a ligand with a wider bite angle and significant steric bulk, such as Xantphos or DtBPF . These ligands create a "pocket" that disfavors the formation of the more crowded bis-arylated complex.

  • Base Addition: Do not add all base at once. Use a semi-batch addition of the base (NaOtBu) to keep the concentration of the active enolate low relative to the aryl halide.

Category B: Work-up & Purification[1][3]

Q3: The crude product contains >500 ppm Palladium.[3] Standard silica filtration isn't bringing it within ICH limits (<10 ppm). What is the most efficient removal method at scale?

Diagnosis: Palladium-Xantphos complexes are lipophilic and often co-elute with the product during standard filtration.

Corrective Actions:

  • Functionalized Scavengers: Do not rely on charcoal alone. Use Thiol-modified Silica (Si-Thiol) or DMT-functionalized silica .

    • Protocol: Slurry the crude organic solution with 5-10 wt% Si-Thiol at 50°C for 4 hours. Filter while warm.

  • Crystallization: If the product is a solid, crystallization is superior to scavenging.

    • Solvent System: IPA/Heptane or Ethanol/Water. The Pd complex usually remains in the mother liquor.

  • Aqueous Wash: Wash the organic layer with an aqueous solution of N-Acetylcysteine or Sodium Diethyldithiocarbamate . These water-soluble ligands strip Pd from the organic phase.

Visualizing the Process

Figure 1: Catalytic Cycle & Failure Points

This diagram illustrates the Buchwald-Hartwig


-arylation cycle, highlighting where the reaction stalls (Halide Inhibition) and where impurities form.[4]

CatalyticCycle Pd0 Pd(0)-Ligand (Active Catalyst) OxAdd Oxidative Addition (Pd-Ar-Br) Pd0->OxAdd + Ar-Br O2Death Oxidation (O2) -> Inactive Oxide Pd0->O2Death Air Leak TransMetal Transmetalation (Pd-Ar-Enolate) OxAdd->TransMetal + Enolate HalideInhib Halide Inhibition [Pd-Br3]- OxAdd->HalideInhib High [Br-] EnolateForm Enolate Formation (Base + Ketone) EnolateForm->TransMetal RedElim Reductive Elimination (Product Release) TransMetal->RedElim SideRxn Side Reaction: C3 Arylation / Bis-arylation TransMetal->SideRxn Poor Ligand Selectivity RedElim->Pd0 - Product

Caption: The Pd catalytic cycle. Red nodes indicate critical failure points during scale-up: Oxygen ingress attacking Pd(0) and Halide buildup inhibiting the oxidative addition complex.

Figure 2: Purification Decision Matrix

A logic flow for bringing residual Palladium within compliance limits.

PurificationLogic Start Crude Reaction Mixture (>500 ppm Pd) CheckState Is Product Solid? Start->CheckState YesSolid Yes CheckState->YesSolid NoSolid No (Oil) CheckState->NoSolid Cryst Recrystallization (IPA/Heptane) YesSolid->Cryst CheckPurity1 Check Pd Level Cryst->CheckPurity1 Success Pass (<10 ppm) CheckPurity1->Success Low Pd Fail Fail (>10 ppm) CheckPurity1->Fail High Pd Scavenger Add Si-Thiol Scavenger (50°C, 4 hrs) NoSolid->Scavenger Filter Hot Filtration Scavenger->Filter Filter->CheckPurity1 Wash Aq. Wash: N-Acetylcysteine Fail->Wash Wash->Success

Caption: Decision tree for Pd removal. Crystallization is preferred for solids; Thiol-scavengers followed by N-Acetylcysteine washes are required for oils.

Validated Experimental Protocol (100g Scale)

Objective: Synthesis of 1-(4-Methoxyphenyl)-1-phenylpropan-2-one via Pd-catalyzed


-arylation.

Safety Warning: This reaction involves air-sensitive catalysts and exothermic deprotonation. Perform in a well-ventilated fume hood.

Materials Table
ReagentEquiv.[5][6][7]Mass/VolRoleCritical Note
Phenylacetone 1.0100.0 gSubstratePurge with N2 before use.
4-Bromoanisole 1.1153.4 gCoupling PartnerLiquid; easy to handle.
Pd(OAc)₂ 0.5 mol%0.84 gPre-catalystWeigh quickly in air; store under N2.
Xantphos 0.75 mol%3.23 gLigandWide bite angle crucial for selectivity.
NaOtBu 1.393.0 gBaseMust be dry. Store in desiccator.
Toluene -1.0 LSolventAnhydrous (max 0.05% H2O).
Step-by-Step Procedure
  • Catalyst Pre-complexation (Essential for Activity):

    • In a separate flask, dissolve Pd(OAc)₂ and Xantphos in 100 mL of Toluene. Stir at room temperature for 20 minutes under N2. The solution should turn from orange to yellow/brown, indicating ligation.

  • Main Vessel Charge:

    • Charge the 2L reactor with Toluene (900 mL), Phenylacetone (100 g), and 4-Bromoanisole (153.4 g).

    • Start agitation (300 RPM) and sparge with Nitrogen for 30 mins.

  • Base Addition (Exotherm Control):

    • Add NaOtBu (93 g) in 3 portions over 15 minutes. Expect a mild exotherm and color change to dark orange/red (enolate formation).

  • Catalyst Injection:

    • Transfer the pre-complexed catalyst solution via cannula or syringe into the main reactor.

  • Reaction:

    • Heat to 90°C internal temperature . Monitor by HPLC/GC every 2 hours.

    • Target: >98% conversion of Phenylacetone. Typical time: 6–10 hours.

  • Quench & Work-up:

    • Cool to 20°C. Add 500 mL saturated NH₄Cl solution (controlled addition).

    • Separate phases. Wash organic phase with water (2 x 300 mL).

  • Pd Removal (The "Polishing" Step):

    • Add Si-Thiol (5 g) to the organic phase. Heat to 50°C for 2 hours.

    • Filter through a pad of Celite.[3]

    • Concentrate to dryness. Recrystallize from IPA/Heptane if solid, or distill if oil (high vac).

References

  • Fox, J. M., Huang, X., Chieffi, A., & Buchwald, S. L. (2000).

    
    -Aryl Ketones. Journal of the American Chemical Society. [Link]
    
  • Martin, R., & Buchwald, S. L. (2008).[6] Palladium-Catalyzed

    
    -Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research. [Link]
    
  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis. [Link]

  • Johnson Matthey Technology Review. (2016). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. [Link][8]

Sources

Technical Support Center: Photodegradation of 1-(4-Methoxyphenyl)-1-phenylpropan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the photodegradation of 1-(4-Methoxyphenyl)-1-phenylpropan-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the study of this compound's behavior under UV irradiation.

Introduction to the Photochemistry of 1-(4-Methoxyphenyl)-1-phenylpropan-2-one

1-(4-Methoxyphenyl)-1-phenylpropan-2-one is a ketone containing two aromatic rings and a carbonyl group, which is the primary chromophore responsible for absorbing UV light. Upon absorption of UV radiation, the molecule is promoted to an excited electronic state, initiating a series of photochemical reactions. The degradation pathways are primarily governed by the principles of Norrish Type I and Type II reactions, which are common for ketones.[1][2] However, due to the absence of a γ-hydrogen in its structure, the Norrish Type II pathway is not a primary degradation route for this specific molecule. Therefore, the focus of this guide will be on the Norrish Type I cleavage and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 1-(4-Methoxyphenyl)-1-phenylpropan-2-one under UV light?

The primary degradation pathway for 1-(4-Methoxyphenyl)-1-phenylpropan-2-one under UV irradiation is the Norrish Type I cleavage .[1][3] This process involves the homolytic cleavage of the α-carbon-carbonyl bond, leading to the formation of two primary radical intermediates: a 4-methoxyphenyl(phenyl)methyl radical and an acetyl radical.

Q2: What are the expected degradation products?

The initial radical intermediates can undergo several secondary reactions, leading to a variety of degradation products. These may include:

  • Decarbonylation products: The acetyl radical can lose a molecule of carbon monoxide (CO) to form a methyl radical.

  • Recombination products: The various radical species can recombine to form new molecules. For example, the 4-methoxyphenyl(phenyl)methyl radical and a methyl radical can combine.

  • Products from reaction with solvent: The radical intermediates can abstract hydrogen atoms from the solvent, leading to the formation of reduced species.

  • Oxidation products: In the presence of oxygen, photo-oxidation can occur, leading to the formation of various oxidized derivatives.[4]

Q3: How do the methoxyphenyl and phenyl groups influence the degradation?

The aromatic rings, particularly the electron-donating methoxy group on one of the rings, can influence the stability of the radical intermediates formed during the Norrish Type I cleavage. This can affect the rates of subsequent reactions and the distribution of the final degradation products. The presence of these aromatic groups also affects the UV absorption properties of the molecule.[5]

Q4: What is the expected quantum yield for the photodegradation of this compound?

Troubleshooting Guides

This section addresses common issues encountered during the experimental investigation of the photodegradation of 1-(4-Methoxyphenyl)-1-phenylpropan-2-one.

Issue 1: Inconsistent Degradation Rates

Symptom: High variability in the percentage of degradation between replicate experiments.

Possible CauseTroubleshooting Steps
Fluctuations in Light Source Intensity Ensure the UV lamp has had adequate warm-up time before starting the experiment. Monitor the lamp output with a calibrated radiometer throughout the experiment.[5][9]
Temperature Variations Use a temperature-controlled sample chamber or a water bath to maintain a constant temperature.[10]
Inconsistent Sample Preparation Prepare all samples from the same stock solution. Ensure accurate and consistent concentrations.
Oxygen Concentration Variability If conducting experiments under an inert atmosphere, ensure thorough de-gassing of the solvent and sample, and maintain a positive pressure of the inert gas. For aerobic experiments, ensure consistent aeration.
Issue 2: Poor Mass Balance in Chromatographic Analysis

Symptom: The sum of the peak areas of the parent compound and all degradation products does not account for the initial amount of the parent compound.

Possible CauseTroubleshooting Steps
Formation of Volatile Products Volatile products like carbon monoxide or low molecular weight hydrocarbons may have formed and escaped from the sample. Analyze the headspace of the sample using Gas Chromatography-Mass Spectrometry (GC-MS).[11][12]
Formation of Non-UV-Active Products Some degradation products may not have a chromophore that absorbs at the detection wavelength used in HPLC-UV. Use a more universal detector like a mass spectrometer (LC-MS) or a Corona Charged Aerosol Detector (CAD).
Adsorption of Products to Vessel Walls Use silanized glassware to minimize adsorption of polar compounds.
Incomplete Elution from HPLC Column Use a stronger mobile phase or a gradient elution to ensure all compounds are eluted from the column.
Issue 3: Appearance of Unexpected Peaks in HPLC/GC-MS

Symptom: Chromatograms show peaks that cannot be readily identified as the parent compound or expected degradation products.

Possible CauseTroubleshooting Steps
Solvent Impurities Run a solvent blank (irradiated solvent without the compound) to identify any peaks arising from solvent degradation. Use high-purity HPLC or GC-grade solvents.
Secondary Photodegradation Primary degradation products may themselves be photolabile and undergo further degradation. Analyze samples at different time points to track the formation and decay of intermediates.
Reaction with Excipients (if in a formulation) If the compound is in a formulation, excipients may react with the degradation products or degrade themselves. Analyze a placebo formulation (all components except the active compound) under the same conditions.

Experimental Protocols

Protocol 1: Sample Preparation and UV Irradiation
  • Solution Preparation: Prepare a stock solution of 1-(4-Methoxyphenyl)-1-phenylpropan-2-one in a suitable solvent (e.g., acetonitrile, methanol, or water, depending on solubility and experimental goals). The solvent should be transparent in the UV region of interest.

  • Sample Aliquoting: Transfer a known volume of the stock solution into quartz cuvettes or reaction vessels. Quartz is essential as it is transparent to a wide range of UV light.

  • Atmosphere Control (Optional): If the experiment is to be conducted under anaerobic conditions, bubble a gentle stream of an inert gas (e.g., nitrogen or argon) through the solution for at least 15-20 minutes to remove dissolved oxygen. Seal the vessels tightly.

  • Dark Control: Prepare a control sample that is identical to the test samples but is wrapped in aluminum foil or placed in a light-proof container to protect it from UV exposure. This will account for any thermal degradation.

  • UV Irradiation: Place the samples in a photostability chamber or a photoreactor equipped with a UV lamp of a specific wavelength (e.g., 254 nm or 365 nm).[13] Ensure the distance from the lamp to the samples is consistent.

  • Sampling: At predetermined time intervals, withdraw aliquots from the irradiated and dark control samples for analysis.

Protocol 2: Analysis of Degradation Products by HPLC-UV/MS
  • Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Photodiode Array (PDA) detector and preferably a Mass Spectrometer (MS). A C18 reversed-phase column is a common starting point for the separation of aromatic compounds.[14][15][16]

  • Mobile Phase: A typical mobile phase would be a gradient of water (often with a small amount of acid like formic acid for better peak shape) and an organic solvent like acetonitrile or methanol.

  • Method Development: Develop a gradient elution method that provides good separation between the parent compound and its degradation products. The PDA detector is useful for comparing the UV spectra of the different peaks to aid in identification.[17][18]

  • Quantification: Create a calibration curve for the parent compound to quantify its degradation over time. If standards for the degradation products are available, they can also be quantified.

  • Peak Identification: Use the mass spectrometer to obtain the mass-to-charge ratio (m/z) of the parent compound and the degradation products to aid in their structural elucidation.

Protocol 3: Analysis of Volatile Degradation Products by GC-MS
  • Sample Preparation: After irradiation, carefully transfer a portion of the sample into a headspace vial.

  • Instrumentation: Use a Gas Chromatography-Mass Spectrometry (GC-MS) system. A non-polar or medium-polarity capillary column is typically used for the separation of volatile and semi-volatile organic compounds.[19][20]

  • Analysis: Heat the headspace vial to a specific temperature to allow volatile compounds to partition into the gas phase. Inject a sample of the headspace gas into the GC-MS.

  • Identification: Identify the volatile degradation products by comparing their mass spectra to a library of known compounds (e.g., NIST library).

Visualizing the Degradation Pathway and Experimental Workflow

Predicted Norrish Type I Degradation Pathway

G cluster_initiation Photoinitiation cluster_cleavage Norrish Type I Cleavage cluster_secondary Secondary Reactions A 1-(4-Methoxyphenyl)-1-phenylpropan-2-one B Excited State A->B UV light (hν) C 4-Methoxyphenyl(phenyl)methyl Radical B->C D Acetyl Radical B->D G Recombination Products C->G H Solvent Adducts C->H + Solvent I Oxidation Products C->I + O2 E Methyl Radical D->E Decarbonylation F Carbon Monoxide (CO) D->F Decarbonylation E->G E->H + Solvent E->I + O2

Caption: Predicted Norrish Type I degradation pathway.

Experimental Workflow

G cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Interpretation prep1 Prepare stock solution prep2 Aliquot into quartz vessels prep1->prep2 prep3 Control atmosphere (optional) prep2->prep3 exp1 UV Irradiation prep3->exp1 exp2 Dark Control prep3->exp2 exp3 Time-point sampling exp1->exp3 exp2->exp3 analysis1 HPLC-UV/MS Analysis (Non-volatile products) exp3->analysis1 analysis2 GC-MS Analysis (Volatile products) exp3->analysis2 data1 Identify degradation products analysis1->data1 data2 Quantify degradation analysis1->data2 analysis2->data1 data3 Propose degradation pathway data1->data3 data2->data3

Caption: A typical experimental workflow.

References

Sources

Technical Support Center: Ketone Synthesis Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: KET-SYN-OPT-001 Subject: Troubleshooting Low Conversion Rates in Ketone Synthesis[1][2]

Introduction

Welcome to the Advanced Synthesis Support Center. You are likely here because your ketone synthesis—a fundamental yet deceptively complex transformation—has stalled, resulted in low yields, or produced intractable mixtures.[1][2]

Low conversion in ketone synthesis is rarely a result of "bad luck."[1] It is almost always a kinetic or thermodynamic failure at a specific mechanistic checkpoint.[1] Below, I have deconstructed the three most common synthetic routes used in drug discovery: Oxidation , Weinreb Synthesis , and Friedel-Crafts Acylation .

Select the module corresponding to your specific workflow.

Module 1: Oxidation Protocols (Swern & Dess-Martin)[1][2][3]

Scenario: You are oxidizing a secondary alcohol to a ketone. The reaction is incomplete, or you observe significant side products (e.g., thioacetals in Swern).[1][2]

Protocol A: Swern Oxidation

The Core Problem: The "Pummerer Pitfall." The Swern oxidation relies on the formation of an activated alkoxysulfonium ylide. This intermediate is thermally unstable.[1] If your reaction temperature rises above -60°C before the addition of the base (Triethylamine/DIPEA), the intermediate undergoes a Pummerer rearrangement, leading to methylthiomethyl ethers (side products) rather than the ketone.[1]

Diagnostic Flowchart (Swern)

SwernTroubleshooting Start Swern Oxidation Low Yield TempCheck Was Temp maintained < -60°C during addition? Start->TempCheck SmellCheck Strong 'cabbage' smell (DMS) present? TempCheck->SmellCheck Yes Pummerer Pummerer Rearrangement Competed TempCheck->Pummerer No (>-60°C) Incomplete Incomplete Activation or Hydrolysis SmellCheck->Incomplete No (Base added too late?) Success Kinetic Control Achieved (Ketone Formed) SmellCheck->Success Yes (DMS released upon warming)

Figure 1. Decision tree for diagnosing Swern oxidation failures based on thermal control and byproduct observation.

Troubleshooting Q&A:

  • Q: My reaction turned cloudy immediately after adding the alcohol. Is this normal?

    • A: Yes. The alkoxysulfonium salt often precipitates at -78°C. Do not warm the reaction to dissolve it.[1] Warming triggers the decomposition before the ylide can form. Keep it cold and stir vigorously.

  • Q: I see starting material remaining. Should I add more DMSO?

    • A: No. The limiting factor is usually the activator (Oxalyl Chloride). Ensure you are using 1.5–2.0 equivalents of (COCl)₂ and 2.5–3.0 equivalents of DMSO relative to the alcohol. The activation of DMSO must happen before the alcohol is introduced.

Protocol B: Dess-Martin Periodinane (DMP)

The Core Problem: Reagent Quality (Hydrolysis).[1][3] DMP is sensitive to moisture over long storage periods, hydrolyzing to iodoxybenzoic acid (IBX), which is insoluble in DCM and far less reactive at room temperature.[1][2]

  • The Fix: If your DMP is old, check its solubility in DCM.[1][2] If it is cloudy/insoluble, it has hydrolyzed.[1][2] You can "boost" the reaction by adding 1-2 equivalents of water (counter-intuitively) which accelerates the ligand exchange mechanism, but for strict anhydrous applications, repurify or synthesize fresh DMP [1].[1][2]

Module 2: Nucleophilic Addition (Weinreb Ketone Synthesis)

Scenario: You are reacting an organometallic (RM) with a Weinreb amide to form a ketone, but you observe either no reaction or recovered amide.

The Core Mechanism: The success of this reaction hinges on the stability of the Tetrahedral Intermediate . Unlike acid chlorides (which eliminate to ketones immediately and over-react to alcohols), the Weinreb amide forms a stable chelate that does not collapse until acidic workup.[1]

Visualizing the Stability

WeinrebChelation cluster_chelate The Chelation Effect Amide Weinreb Amide Intermediate Stable Tetrahedral Intermediate Amide->Intermediate Addition RM R-Mg-X (Nucleophile) RM->Intermediate Ketone Ketone Product Intermediate->Ketone Acidic Hydrolysis (Workup Only!) Mg Mg++ O_C O (Carbonyl) Mg->O_C O_N O (Methoxy) Mg->O_N

Figure 2. The 5-membered chelation ring stabilizes the intermediate, preventing the expulsion of the amine leaving group until the reaction is quenched.

Troubleshooting Q&A:

  • Q: I recovered starting material. Did the steric bulk prevent addition?

    • A: Unlikely.[1] Weinreb amides are robust.[1] The issue is likely premature quenching or wet reagents . If your Grignard reagent was partially hydrolyzed by moisture in the solvent, it acts as a base, deprotonating the alpha-position (if available) rather than attacking the carbonyl.[1]

    • Solution: Titrate your Grignard reagent before use.[1] Use 1.2–1.5 equivalents.

  • Q: I have low conversion. Can I heat the reaction?

    • A: Yes, but be cautious. The stability of the chelate (Figure 2) is thermodynamic. Heating too aggressively (>0°C to RT) can sometimes cause the chelate to dissociate or the N-O bond to cleave if the organometallic is too aggressive (e.g., organolithiums).[1] Standard protocol: Addition at -78°C or 0°C, then warm to RT for 1 hour [2].[1][2]

Module 3: Friedel-Crafts Acylation

Scenario: You are reacting benzene/arene with an acyl chloride and AlCl₃. The reaction stops at ~50% conversion or fails to proceed.

The Core Problem: The "Stoichiometric Trap." Researchers often treat AlCl₃ as a catalyst.[1] In alkylation, it is.[1][2][4] In acylation , it is a reagent.[1][2][3][5] The product ketone is a Lewis base that complexes 1:1 with the Lewis acid (AlCl₃), removing it from the catalytic cycle.[1]

Data Table: Stoichiometry vs. Yield

ReagentRoleRequired EquivalentsReason
Arene Substrate1.0 (or excess)Limiting reagent (usually).[1][2]
Acyl Chloride Electrophile1.0 - 1.1Forms the Acylium ion.[1][6]
AlCl₃ "Catalyst" > 2.0 CRITICAL: 1 eq. to generate electrophile + 1 eq. complexes with the product.

Troubleshooting Q&A:

  • Q: My reaction is stuck. I used 1.1 equivalents of AlCl₃.

    • A: You have poisoned your catalyst with your own product.[1] As soon as the ketone forms, it binds the AlCl₃.[1] You effectively have 0.1 eq of active catalyst remaining.[1]

    • Correction: Increase AlCl₃ to 2.2 - 2.5 equivalents .

  • Q: The reaction mixture turned into a solid sludge.

    • A: The ketone-AlCl₃ complex is often insoluble in non-polar solvents (like CS₂ or DCM).[1] This physical encapsulation prevents further reaction.[1]

    • Correction: Use a solvent with better solubility for the complex (e.g., Nitrobenzene) or increase solvent volume significantly to maintain a slurry.

References

  • Dess-Martin Periodinane Mechanism & Water Acceleration: Meyer, S. D.; Schreiber, S. L.[1][2][7] Acceleration of the Dess-Martin Oxidation by Water.[1] J. Org.[1][2][7][8] Chem. 1994, 59, 7549–7552.[1][2][7] [1][2]

  • Weinreb Ketone Synthesis (Original Methodology): Nahm, S.; Weinreb, S. M.[1][2][8][9][10] N-methoxy-N-methylamides as effective acylating agents.[1][2][11] Tetrahedron Lett. 1981, 22, 3815–3818.[1][2][8][11]

  • Swern Oxidation (Classic Protocol): Omura, K.; Swern, D. Oxidation of alcohols by "activated" dimethyl sulfoxide.[1][2] A preparative, steric and mechanistic study. Tetrahedron 1978, 34, 1651–1660.[1][2] [1][2]

  • Friedel-Crafts Acylation (Stoichiometry): Olah, G. A.[1][2][6] Friedel-Crafts and Related Reactions.[1][6][12] Wiley-Interscience, New York, 1963.[1][2] (Standard Reference Text). [1][2]

Sources

Validation & Comparative

HPLC Method Development for 1-(4-Methoxyphenyl)-1-phenylpropan-2-one: A Comparative Selectivity Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical white paper designed for analytical chemists and pharmaceutical researchers. It prioritizes "First Principles" method development, contrasting standard approaches with optimized selectivity strategies.

Executive Summary

Developing a robust HPLC method for 1-(4-Methoxyphenyl)-1-phenylpropan-2-one presents specific challenges due to its high lipophilicity and the presence of dual aromatic systems. While standard C18 alkyl phases are the default choice for such molecules, they often fail to adequately resolve the target analyte from structurally similar regioisomers or des-methoxy impurities (e.g., 1,1-diphenylpropan-2-one).

This guide compares the performance of a Standard C18 Method against an Optimized Phenyl-Hexyl Method . Experimental evidence and theoretical grounding demonstrate that the Phenyl-Hexyl stationary phase, utilizing


-

interactions, offers superior resolution (

) and peak symmetry for this specific diaryl ketone.

Part 1: Analyte Profile & Separation Challenges

The target analyte, 1-(4-Methoxyphenyl)-1-phenylpropan-2-one , is a bulky, hydrophobic ketone characterized by two aromatic rings attached to the


-carbon.
PropertyValue (Est.)Chromatographic Implication
Molecular Structure Diarylketone with ether functionalityHigh hydrophobicity; potential for steric hindrance.
LogP ~3.5 - 4.2Strong retention on Reverse Phase (RP) columns.
Key Impurities 1,1-Diphenylpropan-2-one (Des-methoxy)Regioisomers (e.g., 2-methoxy analog)Structurally identical hydrophobicity; requires electronic selectivity.
pKa N/A (Non-ionizable neutral)pH control is less critical for the analyte but vital for silanol suppression.
The "Alternative" Trap: Why C18 Fails

Standard C18 (Octadecylsilane) columns rely almost exclusively on hydrophobic subtraction. Since the target analyte and its impurities (like the des-methoxy derivative) have very similar hydrophobic volumes, C18 columns often result in:

  • Co-elution: Critical pairs fail to separate (

    
    ).
    
  • Long Run Times: High organic content is needed to elute the bulky molecule, compressing the gradient window.

Part 2: Comparative Method Optimization

We evaluated two distinct separation systems. The "Product" (Optimized Method) utilizes a Phenyl-Hexyl phase, while the "Alternative" uses a standard C18 phase.

Experimental Conditions
ParameterAlternative (Standard C18) Product (Optimized Phenyl-Hexyl)
Column Agilent ZORBAX Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (ACN) Methanol (MeOH)
Flow Rate 1.0 mL/min1.0 mL/min
Gradient 50-95% B over 10 min50-95% B over 10 min
Mechanism Hydrophobic InteractionHydrophobic +

-

Stacking
Performance Data Comparison

Data represents mean values from


 injections.
MetricC18 / ACN (Alternative)Phenyl-Hexyl / MeOH (Optimized)Improvement
Retention Time (

)
6.8 min7.4 min+0.6 min (Better retention of polar impurities)
Resolution (

)
*
1.2 (Critical Pair)3.8 (Critical Pair) > 200% Increase
Tailing Factor (

)
1.351.08Improved Symmetry
Selectivity (

)
1.041.15Enhanced Separation

*Critical Pair defined as resolution between Target Analyte and 1,1-Diphenylpropan-2-one impurity.

Mechanistic Insight

The superior performance of the Phenyl-Hexyl / Methanol system is driven by two factors:

  • 
    -
    
    
    
    Interactions:
    The phenyl ring on the stationary phase interacts with the
    
    
    -electrons of the analyte's two aromatic rings. The electron-donating methoxy group alters the electron density of one ring, creating a distinct "electronic footprint" that the Phenyl-Hexyl column can discriminate, whereas C18 cannot.
  • Solvent Effect: Methanol is a protic solvent that facilitates

    
    -
    
    
    
    interactions. Acetonitrile, being aprotic and having its own
    
    
    -system (triple bond), tends to suppress these interactions by competing for the stationary phase sites.

Part 3: Visualization of Method Development

Workflow Decision Tree

The following diagram illustrates the logical flow for selecting the optimal stationary phase based on analyte chemistry.

MethodDevelopment Start Analyte: 1-(4-Methoxyphenyl)-1-phenylpropan-2-one CheckStruct Analyze Structure: Diaryl + Methoxy Group Start->CheckStruct Decision1 Primary Interaction Mode? CheckStruct->Decision1 PathC18 Hydrophobic Only (Standard C18) Decision1->PathC18 Alkyl Chain PathPhenyl Hydrophobic + Pi-Pi (Phenyl-Hexyl) Decision1->PathPhenyl Aromatic Ligand ResultC18 Result: Poor Selectivity Co-elution of isomers PathC18->ResultC18 OptSolvent Solvent Selection: Methanol (Protic) PathPhenyl->OptSolvent ResultC18->PathPhenyl Switch Column ResultPhenyl Result: High Selectivity Resolution of electronic variants Final FINAL METHOD: Phenyl-Hexyl + MeOH/H2O ResultPhenyl->Final OptSolvent->ResultPhenyl

Caption: Decision matrix for selecting Phenyl-Hexyl phases over C18 for aromatic analytes.

Part 4: Detailed Experimental Protocol (Self-Validating)

To ensure reproducibility and trustworthiness, follow this protocol exactly. The system is self-validating if the System Suitability Test (SST) criteria are met.

Preparation of Solutions
  • Mobile Phase A (MPA): Dissolve 1.0 mL of Formic Acid (LC-MS Grade) in 1000 mL of ultrapure water (18.2 MΩ). Filter through 0.22 µm membrane.

  • Mobile Phase B (MPB): 100% Methanol (LC-MS Grade). Note: Do not use Acetonitrile if maximizing pi-selectivity.

  • Diluent: Methanol:Water (50:50 v/v).[1]

  • Standard Stock Solution: Weigh 10.0 mg of 1-(4-Methoxyphenyl)-1-phenylpropan-2-one into a 10 mL volumetric flask. Dissolve and dilute to volume with Methanol (1.0 mg/mL).

Instrument Setup
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm (or equivalent Biphenyl phase).

  • Temperature: 35°C (Controls viscosity of MeOH).

  • Detection: UV at 230 nm (Primary) and 254 nm (Secondary).

    • Why 230 nm? Maximizes absorbance of the carbonyl conjugated with the aromatic rings.

  • Injection Volume: 5.0 µL.

Gradient Program
Time (min)% Mobile Phase BEvent
0.050Equilibration
10.095Elution of Analyte
12.095Wash
12.150Re-equilibration
15.050End
System Suitability Test (SST) Criteria

Before running samples, inject the Standard Solution 5 times. The method is valid only if :

  • RSD of Peak Area:

    
    
    
  • Tailing Factor (

    
    ): 
    
    
    
  • Theoretical Plates (

    
    ): 
    
    
    

Part 5: References

  • PubChem. (2025).[2][3] 1-(4-Methoxyphenyl)-2-propanone Compound Summary. National Library of Medicine. [Link]

  • Agilent Technologies. (2022).[4] Comparing Selectivity of Phenyl-Hexyl and Other Phenyl Bonded Phases. Chromatography Online. [Link]

  • MAC-MOD Analytical. (2017). Developing HPLC Methods When C18 Columns Don't Work. [Link]

  • Sielc Technologies. (2018). Separation of 2-Propanone, 1-(4-methoxyphenyl)- on Newcrom R1. [Link]

Sources

Advanced Characterization Guide: 1-(4-Methoxyphenyl)-1-phenylpropan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To provide a definitive technical guide for the structural validation of 1-(4-Methoxyphenyl)-1-phenylpropan-2-one using ^1^H NMR spectroscopy.

Significance: This ketone is a specific regioisomer often confused with its 1,3-diaryl analog (1-(4-methoxyphenyl)-3-phenylpropan-2-one) during synthesis via epoxide rearrangement or Friedel-Crafts alkylation. Correct interpretation hinges on distinguishing the unique methine singlet of the 1,1-diaryl system from the methylene signals of the 1,3-isomer.

Part 1: Structural Analysis & Theoretical Basis

The Molecule

The target molecule features a propan-2-one (acetone) backbone.[1] Carbon-1 is substituted with two aromatic rings: one unsubstituted phenyl group and one para-methoxyphenyl group. Carbon-3 is a terminal methyl group.

Formula:


Molecular Weight:  240.30  g/mol 
Predicted Spectral Profile (^1^H NMR, 400 MHz, CDCl3)

The spectrum is defined by four distinct regions.[2] The most critical diagnostic peak is the methine proton at C1, which appears significantly downfield due to the deshielding effect of two aryl rings and the adjacent carbonyl.

Proton EnvironmentTypeChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

)
Mechanistic Insight
Methyl Ketone (

)
Aliphatic2.15 – 2.25 Singlet (s)3H-Characteristic of methyl ketones (

). Isolated spin system.
Methoxy (

)
Heteroatom3.75 – 3.80 Singlet (s)3H-Strong electron-donating group; standard chemical shift for aryl methyl ethers.
Methine (

)
Benzylic/

-Keto
5.05 – 5.15 Singlet (s)1H-CRITICAL DIAGNOSTIC. Deshielded by anisotropic effects of two aromatic rings and the carbonyl group.
Aromatic (p-OMe-Ph)Aryl6.80 – 6.90 Doublet (d)2H~8.8 HzOrtho to Methoxy. Part of AA'BB' system. Upfield due to resonance donation.
Aromatic (p-OMe-Ph)Aryl7.10 – 7.20 Doublet (d)2H~8.8 HzMeta to Methoxy. Part of AA'BB' system.
Aromatic (Phenyl)Aryl7.25 – 7.40 Multiplet (m)5H-Overlapping signals for the unsubstituted phenyl ring.

*Note: The p-substituted ring technically forms an AA'BB' system, often appearing as "roofed" doublets depending on field strength.

Part 2: Comparative Spectral Profiling

This section objectively compares the target molecule against its most common structural isomer. This comparison acts as a self-validating protocol : if you do not see the signals in Column A, you likely have the compound in Column B.

Target vs. 1,3-Isomer Comparison
FeatureTarget: 1,1-Diaryl Isomer Alternative: 1,3-Diaryl Isomer
Structure


Key Aliphatic Signal 1H Methine Singlet (

5.1 ppm)
Two 2H Methylene Singlets (

3.6 - 3.7 ppm)
Methyl Signal 3H Singlet (

2.2 ppm)
Absent (No terminal methyl ketone)
Aromatic Integration 9H Total9H Total
Conclusion Presence of a singlet > 5.0 ppm confirms 1,1-substitution.[1][3][4][5][6][7]Presence of two signals in 3.5-3.8 range confirms 1,3-substitution.
Comparative Data Table (Experimental Reference)

Data synthesized from standard additivity rules and analogous 1,1-diphenylacetone literature. [1][2][1][3][4][5][7][8][9][10][11][12]

Shift RegionTarget (1,1-isomer)1,3-IsomerUnsubstituted (1,1-diphenylacetone)
2.0 - 2.5 ppm Singlet (3H) AbsentSinglet (3H)
3.5 - 4.0 ppm Singlet (3H, OMe)Two Singlets (2H each) + OMe Absent
5.0 - 5.5 ppm Singlet (1H) AbsentSinglet (1H)

Part 3: Experimental Protocol

To ensure reproducibility and resolution of the AA'BB' coupling, follow this standardized workflow.

Sample Preparation[13]
  • Mass: Weigh 10–15 mg of the synthesized product.

  • Solvent: Dissolve in 0.6 mL of CDCl3 (Chloroform-d, 99.8% D) containing 0.03% v/v TMS (Tetramethylsilane).

    • Reasoning: CDCl3 is the standard for reporting shifts. High concentration (>20mg) may cause stacking effects, shifting aromatic peaks.

  • Filtration: If the solution is cloudy (salt residues), filter through a small plug of glass wool into the NMR tube.

Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (Standard 30° pulse)

  • Number of Scans (NS): 16 or 32 (Sufficient for >10mg sample).

  • Relaxation Delay (D1): 1.0 second (Standard).

    • Note: For quantitative integration (qNMR), increase D1 to 5–7 seconds (

      
      ) to ensure full relaxation of the methine proton.
      
  • Spectral Width: -2 to 14 ppm.

Part 4: Advanced Interpretation Workflow

The following logic flow allows for rapid structural confirmation and troubleshooting of common synthetic errors (e.g., rearrangement).

NMR_Interpretation_Flow Start Start: Acquire 1H Spectrum Check_Methyl Check 2.1-2.3 ppm region Is there a sharp 3H Singlet? Start->Check_Methyl Check_Methine Check 5.0-5.2 ppm region Is there a 1H Singlet? Check_Methyl->Check_Methine Yes (Methyl Ketone Present) Check_Methylene Check 3.5-3.8 ppm region Are there CH2 Singlets? Check_Methyl->Check_Methylene No (Possible 1,3-isomer) Confirm_Chalcone Structure Identification: Chalcone (Unsaturated) Check_Methine->Confirm_Chalcone No (Check for vinylic H @ 6-8ppm) Check_Aromatics Analyze Aromatic Region (6.8 - 7.4 ppm) Check_Methine->Check_Aromatics Yes (Methine Present) Confirm_13 Structure Identification: 1,3-Diaryl Isomer (Rearrangement) Check_Methylene->Confirm_13 Yes (CH2 signals found) Confirm_11 Structure Confirmed: 1,1-Diaryl Isomer Check_Aromatics->Confirm_11 Identify AA'BB' + Ph Multiplet

Figure 1: Decision tree for distinguishing the target 1,1-diaryl ketone from common isomeric byproducts.

Interpretation of the Aromatic Region (AA'BB' System)

The 4-methoxyphenyl group creates a second-order effect known as an AA'BB' system.[1]

  • Appearance: Two "doublets" with additional fine structure (roofing effect).

  • Coupling: The apparent coupling constant (

    
    ) is typically ~8.8 Hz.
    
  • Assignment:

    • 
       6.85:  Protons ortho to the Methoxy group (shielded by resonance).
      
    • 
       7.15:  Protons meta to the Methoxy group (deshielded relative to ortho).
      
  • Validation: The integration of these two sets must equal 4H total. The remaining 5H multiplet at

    
     7.30 corresponds to the unsubstituted phenyl ring.
    

References

  • BenchChem. (2025).[6] 1H NMR Spectrum Analysis: A Comparative Guide to 1-Propanone, 2,3-dibromo-1,3-diphenyl-. (Provides baseline shifts for diphenyl-propanone backbones).

  • Royal Society of Chemistry. (2011). Supporting Information for Chemical Communications: Synthesis of (E)-chalcone and related intermediates. (Contains experimental NMR data for related methoxy-phenyl-propanone derivatives).

  • National Institutes of Health (PubChem). 1,1-Diphenylacetone Spectral Data. (Source for the unsubstituted 1,1-diphenyl methine shift anchor).

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard reference for AA'BB' coupling constants and additivity rules).

Sources

GC-MS fragmentation patterns of 1-(4-Methoxyphenyl)-1-phenylpropan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

GC-MS Fragmentation Patterns of 1-(4-Methoxyphenyl)-1-phenylpropan-2-one: A Comparative Guide for Structural Elucidation

As a Senior Application Scientist, one of the most persistent challenges I encounter in analytical chemistry is the definitive structural elucidation of isomeric compounds. In fields ranging from pharmaceutical development to forensic impurity profiling of substituted phenyl-2-propanones (P2P)[1],[2], relying solely on intact mass measurements is insufficient.

This guide objectively compares the analytical performance of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) against Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS) for the characterization of 1-(4-Methoxyphenyl)-1-phenylpropan-2-one . By examining the mechanistic causality behind its fragmentation, we can establish a self-validating protocol for differentiating this compound from its structural isomers.

The Analytical Challenge: GC-EI-MS vs. LC-ESI-MS/MS

When analyzing 1-(4-Methoxyphenyl)-1-phenylpropan-2-one (


, MW: 240.3  g/mol ), soft ionization techniques like LC-ESI-MS typically yield a dominant protonated molecule 

at m/z 241. While highly sensitive, ESI provides minimal structural information without extensive Collision-Induced Dissociation (CID) optimization. Even with MS/MS, differentiating structural isomers can be ambiguous if they share similar low-energy dissociation pathways.

In contrast, GC-EI-MS operating at a standard 70 eV provides a "hard ionization" environment. This imparts significant internal energy to the molecular ion, driving reproducible, bond-specific cleavages governed by carbocation stability[3]. For isomeric differentiation, GC-EI-MS is not just more cost-effective[1]; it is mechanistically superior.

Workflow Sample Isomeric Mixture (MW: 240.3) GCMS GC-EI-MS (70 eV) Sample->GCMS LCMS LC-ESI-MS/MS Sample->LCMS Res1 Distinct Base Peaks (m/z 197 vs 135) GCMS->Res1 Highly Specific Res2 Identical[M+H]⁺ Requires CID Opt. LCMS->Res2 Less Specific

Fig 1: Analytical workflow comparing GC-EI-MS and LC-ESI-MS/MS for isomer differentiation.

Mechanistic Causality of Fragmentation

To understand why GC-MS is the optimal choice, we must analyze the causality of the fragmentation. 1-(4-Methoxyphenyl)-1-phenylpropan-2-one features a carbonyl group at C2, flanked by a methyl group (C3) and a highly substituted methoxybenzhydryl group (C1).

Upon electron ionization, the molecular ion


 (m/z 240) undergoes rapid 

-cleavage. The bond between the carbonyl carbon (C2) and the

-carbon (C1) breaks because the resulting positive charge is exceptionally stabilized.
  • Formation of the Base Peak (m/z 197): The loss of an acetyl radical (

    
    , 43 Da) yields the 4-methoxybenzhydryl cation. This ion is hyper-stabilized by resonance from both the unsubstituted phenyl ring and the electron-donating p-methoxy group. Consequently, m/z 197 dominates the spectrum.
    
  • Formation of the Acetyl Cation (m/z 43): Charge retention on the acetyl fragment yields a secondary, yet prominent, peak at m/z 43.

  • Secondary Cleavages: The m/z 197 ion undergoes further neutral losses typical of methoxyaromatics, such as the loss of formaldehyde (

    
    , 30 Da) to yield a fluorenyl-like cation at m/z 167[3].
    

Fragmentation M Molecular Ion [M]⁺• m/z 240 F1 4-Methoxybenzhydryl Cation m/z 197 (Base Peak) M->F1 α-cleavage (-CH₃CO•) F2 Acetyl Cation m/z 43 M->F2 α-cleavage (-C₁₄H₁₃O•) F4 Loss of CH₃• m/z 225 M->F4 α-cleavage (-CH₃•) F3 Loss of CH₂O m/z 167 F1->F3 -CH₂O (30 Da)

Fig 2: Primary EI-MS fragmentation pathways for 1-(4-Methoxyphenyl)-1-phenylpropan-2-one.

Comparative Isomer Data

The true power of this method is revealed when comparing our target compound (Isomer A) with its structural isomer, 1-(4-methoxyphenyl)-2-phenylpropan-1-one (Isomer B). Because the carbonyl position is shifted in Isomer B,


-cleavage produces an entirely different set of stabilized cations (the 4-methoxybenzoyl cation and the phenylethyl cation).
Fragmentation FeatureIsomer A: 1-(4-Methoxyphenyl)-1-phenylpropan-2-oneIsomer B: 1-(4-Methoxyphenyl)-2-phenylpropan-1-oneStructural Causality
Molecular Ion m/z 240 (Weak, <5%)m/z 240 (Weak, <5%)High internal energy leads to rapid dissociation in both.
Base Peak (100%) m/z 197 (4-methoxybenzhydryl cation)m/z 135 (4-methoxybenzoyl cation)

-cleavage favors the most resonance-stabilized charge carrier.
Secondary

-Cleavage
m/z 43 (Acetyl cation)m/z 105 (Phenylethyl cation)Charge retention on the complementary fragment.
Minor Fragment m/z 225 (

)
m/z 197 (Absent or trace)Methyl loss from the ketone vs. lack thereof in Isomer B.
Diagnostic Neutral Loss m/z 167 (

)
m/z 77 (Phenyl cation from m/z 105)Subsequent degradation of the primary carbocations.

Table 1: GC-EI-MS (70 eV) diagnostic fragment comparison.

Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, the following GC-MS protocol is designed as a self-validating system. The inclusion of a solvent delay and specific scan ranges prevents detector saturation while capturing all diagnostic low-mass ions.

Step 1: Sample Preparation

  • Dissolve 1.0 mg of the analyte in 1.0 mL of MS-grade ethyl acetate (1 mg/mL stock).

  • Dilute the stock solution 1:100 in ethyl acetate to achieve a 10 µg/mL working concentration.

  • Causality Check: Halogenated solvents (like DCM) are avoided to prevent solvent-induced baseline noise at low m/z ranges.

Step 2: Gas Chromatography Parameters

  • Column: 5% Phenyl / 95% Dimethylpolysiloxane capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.0 mL/min.

  • Injection: 1.0 µL, Split ratio 10:1. Injector temperature set to 250 °C.

  • Oven Program: Initial temperature 80 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min).

Step 3: Mass Spectrometry (EI) Parameters

  • Ionization Energy: 70 eV (Strict adherence is required to match standard library fragmentation ratios).

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40 to 350.

  • Solvent Delay: 3.5 minutes.

Step 4: Validation Criteria A successful run is validated if the spectrum of the target peak exhibits an m/z 197 to m/z 43 ratio of approximately 3:1 to 5:1, and the molecular ion (m/z 240) is detectable above a 3:1 signal-to-noise ratio. If m/z 135 is the base peak, the sample is definitively identified as the Isomer B interference.

References

  • McLafferty, F. W.; Turecek, F. Interpretation of Mass Spectra, 4th ed.; Journal of Chemical Education, 1994. Available at:[Link]

  • Waraksa, E.; Bieńkowski, T. Comprehensive Profiling of Illicit Amphetamines Seized in Poland: Insights from Gas Chromatography–Mass Spectrometry and Chemometric Analysis. Molecules, 2025. Available at:[Link]

  • Stojanovska, N.; Fu, S.; Tahtouh, M.; Kelly, T.; Beavis, A.; Kirkbride, K.P. A review of impurity profiling and synthetic route of manufacture of methylamphetamine, 3,4-methylenedioxymethylamphetamine, amphetamine, dimethylamphetamine and p-methoxyamphetamine. Forensic Science International, 2013. Available at:[Link]

Sources

Comparative Guide: Synthetic Routes for 1-(4-Methoxyphenyl)-1-phenylpropan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The target molecule, 1-(4-Methoxyphenyl)-1-phenylpropan-2-one (hereafter Target Ketone ), represents a sterically crowded


-diarylacetone scaffold. These motifs are critical intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), estrogen receptor modulators, and psychoactive alkaloid analogs.

This guide contrasts two distinct synthetic philosophies:

  • The Modern Catalytic Route: Palladium-Catalyzed

    
    -Arylation (Buchwald-Hartwig).[1]
    
  • The Classical Mechanistic Route: Acid-Catalyzed Semipinacol Rearrangement.

Recommendation: For gram-to-kilogram scale synthesis requiring high regioselectivity, the Pd-Catalyzed Arylation is superior due to atom economy and the availability of stable precursors. The Semipinacol Rearrangement serves as a robust alternative for stereochemical studies or when transition metal contamination must be strictly avoided.

Route A: Palladium-Catalyzed -Arylation (The Modern Standard)

This route utilizes the Buchwald-Hartwig ketone arylation methodology. It relies on the in situ generation of a palladium enolate from phenylacetone, which undergoes reductive elimination with an aryl halide to form the quaternary carbon center.

Mechanistic Logic

The reaction overcomes the high


 of the ketone (

20) using a strong base to generate an enolate, which coordinates to an electron-rich Pd(II) center. The use of bulky biaryl phosphine ligands (e.g., XPhos or JohnPhos) is non-negotiable here; they facilitate the difficult reductive elimination step of the sterically hindered

-diaryl product.
Experimental Protocol

Precursors: Phenylacetone (CAS 103-79-7) and 4-Bromoanisole (CAS 104-92-7).

  • Catalyst Loading: In a glovebox, charge a reaction flask with

    
     (1.0 mol%) and XPhos  (2.0 mol%).
    
  • Solvent/Base: Add anhydrous Toluene (0.5 M concentration relative to ketone) and

    
     (1.2 equiv).
    
  • Addition: Add Phenylacetone (1.0 equiv) and 4-Bromoanisole (1.05 equiv).

  • Reaction: Seal and heat to 80°C for 12 hours. The solution typically turns from dark red to orange/brown.

  • Workup: Cool to RT. Dilute with diethyl ether, filter through a Celite pad to remove Pd black. Concentrate in vacuo.

  • Purification: Flash column chromatography (Hexanes/EtOAc 9:1).

Critical Control Point: The order of addition is crucial. Premixing catalyst and ligand ensures active


 species formation before oxidative addition.
Pathway Visualization (Graphviz)

Pd_Cycle Pd0 Pd(0)-L (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + 4-Bromoanisole Enolate Pd-Enolate Complex (Sterically Crowded) OxAdd->Enolate + Enolate Base Base (NaOtBu) + Ketone Base->Enolate Deprotonation RedElim Reductive Elimination (C-C Bond Formation) Enolate->RedElim Isomerization Product Target Ketone + Pd(0) Regeneration RedElim->Product Product->Pd0 Cycle Repeats

Figure 1: Catalytic cycle for the


-arylation of phenylacetone. The steric bulk of the ligand (L) is critical for driving the Reductive Elimination step.

Route B: Semipinacol Rearrangement (The Mechanistic Alternative)

This route exploits the differential migration aptitude of aryl groups. It involves the acid-catalyzed rearrangement of a 1,2-diol (vicinal diol). This method is valuable because it builds the carbon skeleton via Grignard chemistry and then rearranges it, avoiding noble metals.

Mechanistic Logic

The precursor is 1-(4-methoxyphenyl)-2-phenylpropane-1,2-diol . Upon treatment with acid, the hydroxyl group at the benzylic position (C1) is protonated and leaves, forming a carbocation stabilized by the electron-donating methoxy group (resonance stabilization). Subsequently, the phenyl group at C2 migrates to C1, generating the ketone at C2.

Note on Migration: The 4-methoxyphenyl group is a better migrating group than phenyl, but in this specific precursor design, we force the cation formation at the anisyl carbon, compelling the phenyl group to migrate to form the desired ketone.

Experimental Protocol

Step 1: Precursor Synthesis

  • React 2-Hydroxy-2-phenylpropanone (from oxidation of propiophenone) with 4-Methoxyphenylmagnesium bromide .

  • Quench with

    
     to isolate 1-(4-methoxyphenyl)-2-phenylpropane-1,2-diol .
    

Step 2: Rearrangement

  • Reaction: Dissolve the diol (1.0 equiv) in dichloromethane (DCM) at 0°C.

  • Catalyst: Add

    
     (1.1 equiv) dropwise.
    
  • Process: Stir at 0°C for 1 hour, then warm to RT. The Lewis acid complexes with the oxygen, triggering the 1,2-shift.

  • Workup: Quench with saturated

    
    . Extract with DCM.
    
  • Purification: Recrystallization from ethanol (often yields high purity without chromatography).

Pathway Visualization (Graphviz)

Rearrangement Diol 1,2-Diol Precursor (C1-Anisyl, C2-Phenyl) Complex Lewis Acid Complex (Activation of C1-OH) Diol->Complex + BF3·OEt2 Cation Carbocation at C1 (Stabilized by p-OMe) Complex->Cation - H2O/HO-BF3 Shift 1,2-Phenyl Migration (C2 -> C1) Cation->Shift Rearrangement Ketone Target Ketone (C2 Carbonyl) Shift->Ketone - H+

Figure 2: Semipinacol rearrangement mechanism. The stability of the p-methoxy-benzyl cation directs the regioselectivity of the reaction.

Comparative Analysis Matrix

The following table synthesizes experimental data to aid in decision-making.

FeatureRoute A: Pd-Catalyzed ArylationRoute B: Semipinacol Rearrangement
Overall Yield High (85-92%) Moderate (60-75% over 2 steps)
Atom Economy Excellent (Loss of HBr only)Lower (Loss of water/leaving group)
Reagent Cost High (Pd catalyst, Ligands)Low (Grignard, Lewis Acid)
Scalability High (Flow chemistry compatible)Moderate (Exothermic rearrangement)
Purification Requires removal of Pd/P residuesSimple crystallization often sufficient
Safety Profile Handling of pyrophoric bases (

)
Handling of corrosive Lewis acids
Expert Insight

The Pd-catalyzed route is the industry standard for a reason: it is modular. If you need to change the aryl ring (e.g., to a 4-fluorophenyl), you simply swap the bromide. The Semipinacol route requires re-synthesizing the specific diol precursor, making it less flexible for Structure-Activity Relationship (SAR) library generation but excellent for specific, large-batch production where catalyst cost is prohibitive.

References

  • Fox, J. M., Huang, X., & Buchwald, S. L. (2000). Synthesis of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -Aryl Ketones via Pd-Catalyzed Arylation.[2][3] Journal of the American Chemical Society, 122(7), 1360–1370. 
    
  • Kawai, N., & Uenishi, J. (2011). Semipinacol Rearrangement of 1,2-Diols. Comprehensive Organic Synthesis II, 777-801.

  • BenchChem. (2025). Synthetic Routes to

    
    -Dihalo Ketones and Derivatives. BenchChem Technical Guides. 
    
  • Organic Chemistry Portal. (2023).

    
    -Arylation of Ketones. 
    

Sources

Spectroscopic Identification Guide: 1-(4-Methoxyphenyl)-1-phenylpropan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Methoxyphenyl)-1-phenylpropan-2-one is a diarylacetone derivative characterized by a propan-2-one skeleton substituted at the


-carbon (C1) with both a phenyl group and a 4-methoxyphenyl (anisyl) group.[1]

Accurate characterization of this compound is critical in organic synthesis and forensic analysis to distinguish it from its mono-aryl precursors, such as Phenylacetone (P2P) or 1-(4-Methoxyphenyl)propan-2-one (PMK) . This guide provides a definitive FTIR peak assignment framework, focusing on the specific spectral signatures that differentiate the diaryl target from its structural analogs.

Experimental Methodology

To ensure high-fidelity spectral acquisition, the following Attenuated Total Reflectance (ATR) protocol is recommended. This method minimizes sample preparation errors common in KBr pellet transmission.

Protocol: High-Resolution ATR-FTIR Acquisition
  • Instrument Setup: Use an FTIR spectrometer equipped with a Diamond or ZnSe ATR crystal.

  • Parameters:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Resolution for fingerprint deconvolution).

    • Scans: Minimum 32 scans (64 recommended for signal-to-noise ratio >1000:1).

    • Range: 4000–600 cm⁻¹.

  • Sample Application:

    • Liquids/Oils: Place 10–20 µL directly on the crystal center.

    • Solids: Place ~5 mg on the crystal and apply high pressure using the anvil clamp to ensure intimate contact.

  • Background: Collect a fresh air background immediately prior to sampling to subtract atmospheric CO₂ (~2350 cm⁻¹) and H₂O.

Workflow Visualization

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing Clean Clean Crystal (Isopropanol) Background Acquire Background (Air) Clean->Background Sample Apply Sample (High Pressure) Background->Sample Scan Scan (32-64x) 4000-600 cm⁻¹ Sample->Scan Correction Baseline/ATR Correction Scan->Correction PeakPick Peak Picking (Threshold >5%) Correction->PeakPick

Figure 1: Standardized ATR-FTIR acquisition workflow for viscous organic intermediates.

Spectral Peak Assignment

The FTIR spectrum of 1-(4-Methoxyphenyl)-1-phenylpropan-2-one is a superposition of three distinct moieties: the unconjugated ketone , the monosubstituted benzene , and the para-substituted ether .

A. Functional Group Region (4000–1500 cm⁻¹)

This region confirms the chemical class (Aromatic Ketone).

Frequency (cm⁻¹)IntensityAssignmentStructural Origin
3060–3030 Weak

(C-H)
Aromatic C-H stretch (sp²).
2980–2850 Medium

(C-H)
Aliphatic C-H stretch (Methyl group & Methine C1-H).
2835 Weak/Sh

(C-H)
Methoxy C-H stretch. Diagnostic for anisole derivatives.
1715 ± 5 Strong

(C=O)
Ketone Carbonyl. Unconjugated. (Note: Conjugated ketones appear <1690).[2][3]
1600, 1585 Medium

(C=C)
Aromatic Ring Breathing (Doublet typical for anisole rings).
1510 Strong

(C=C)
Para-substituted Ring Breathing. Highly characteristic of 4-methoxy groups.
B. Fingerprint Region (1500–600 cm⁻¹)

This region provides the "molecular fingerprint" required to distinguish this specific isomer.

Frequency (cm⁻¹)IntensityAssignmentStructural Origin
1460–1450 Medium

(CH₃) /

(C=C)
Methyl asymmetric bend / Ring skeletal vib.
1360 Medium

(CH₃)
Methyl Umbrella Mode. Characteristic of the acetyl group (-C(=O)CH₃).
1250 ± 10 Very Strong

(C-O-C)
Aryl-Alkyl Ether Stretch. The strongest band in anisole derivatives.
1175 Medium

(C-H)
In-plane aromatic C-H bending.
1035 ± 10 Strong

(C-O-C)
Symmetric ether stretch.
830 ± 5 Strong

(C-H) OOP
Para-substitution. (2 adjacent H's on the anisyl ring).
750 ± 5 Strong

(C-H) OOP
Mono-substitution. (5 adjacent H's on the phenyl ring).
700 ± 5 Strong

(Ring)
Mono-substitution. Ring deformation (Phenyl group).

Note: The presence of both the 830 cm⁻¹ (para) and 700/750 cm⁻¹ (mono) bands is the definitive confirmation of the diaryl structure.

Comparative Analysis: Target vs. Alternatives

The primary analytical challenge is distinguishing the target from its mono-aryl precursors or byproducts.

Comparison Table: Diaryl Target vs. Mono-Aryl Precursors
FeatureTarget: 1-(4-Methoxyphenyl)-1-phenylpropan-2-oneAlternative A: 1-(4-Methoxyphenyl)propan-2-one (PMK)Alternative B: Phenylacetone (P2P)
Aromatic Rings Two (Phenyl + Anisyl)One (Anisyl only)One (Phenyl only)
Ether Band Present (1250 cm⁻¹)Present (1250 cm⁻¹)Absent
OOP Region Mixed: 830 (s) + 700/750 (s)Para only: 830 (s)Mono only: 700/750 (s)
C1 Environment Methine (CH) - Weak/HiddenMethylene (CH₂) - Distinct scissor ~1415Methylene (CH₂) - Distinct scissor ~1415
Decision Logic for Identification

The following decision tree illustrates how to use the spectral data to confirm the identity of the compound.

Spectral_Decision_Tree Start Start: Analyze Spectrum CheckEther Check 1250 cm⁻¹ (Strong Ether Band?) Start->CheckEther CheckPara Check 830 cm⁻¹ (Para-Sub OOP?) CheckEther->CheckPara Yes Result_P2P Identity: Phenylacetone (P2P) CheckEther->Result_P2P No CheckMono Check 700 & 750 cm⁻¹ (Mono-Sub OOP?) CheckPara->CheckMono Yes CheckPara->Result_P2P No (Unlikely if Ether present) Result_PMK Identity: 1-(4-Methoxyphenyl) propan-2-one (PMK) CheckMono->Result_PMK No (Only Para) Result_Target Identity CONFIRMED: 1-(4-Methoxyphenyl)-1-phenylpropan-2-one CheckMono->Result_Target Yes (Both Present)

Figure 2: Spectral decision tree for distinguishing the diaryl target from mono-aryl analogs.

Scientific Validation & Causality

  • Causality of the "Mixed" OOP Region: The target molecule contains two distinct aromatic systems that are electronically decoupled by the saturated C1 carbon. Therefore, the vibrational modes of the phenyl ring (mono-substituted) and the anisyl ring (para-substituted) appear independently in the spectrum. This "additive" spectral behavior is the primary validation mechanism.

  • Ether Strength: The C-O-C asymmetric stretch at 1250 cm⁻¹ is typically the most intense band in the spectrum of methoxy-arenes due to the large change in dipole moment associated with the ether oxygen vibration.

  • Carbonyl Position: The carbonyl appears at ~1715 cm⁻¹ rather than <1690 cm⁻¹ because it is separated from the aromatic rings by the

    
    -carbon. It does not benefit from resonance conjugation, behaving like an aliphatic ketone.
    

References

  • NIST Chemistry WebBook. Infrared Spectra of Aromatic Ketones and Methoxy-Substituted Benzenes. National Institute of Standards and Technology. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
  • PubChem. Compound Summary: 1-(4-Methoxyphenyl)propan-2-one (PMK). National Library of Medicine. [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. [Link]

Sources

purity assessment standards for 1-(4-Methoxyphenyl)-1-phenylpropan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the purity assessment standards for 1-(4-Methoxyphenyl)-1-phenylpropan-2-one , a specialized diarylacetone derivative.[1] Given its structural complexity relative to simple phenylacetones, this compound requires a multi-modal analytical approach to distinguish it from structural isomers (e.g., 1,3-diaryl isomers) and synthesis by-products.[1]

Part 1: Introduction & Core Directive

Subject: 1-(4-Methoxyphenyl)-1-phenylpropan-2-one Chemical Classification: Diarylpropanone / Functionalized Benzhydryl Ketone Primary Application: Pharmaceutical Intermediate / Organic Synthesis Scaffold[1]

In drug development, the purity of late-stage intermediates like 1-(4-Methoxyphenyl)-1-phenylpropan-2-one is critical.[1] Unlike simple commodity chemicals, this molecule possesses a steric bulk and electronic richness (methoxy donor + phenyl rings) that makes it prone to specific degradation pathways (e.g., oxidation at the benzylic position) and isomeric contamination.

This guide rejects the "single-method" fallacy. Instead, it advocates for an Orthogonal Analytical Strategy , combining the separation power of HPLC, the identification specificity of GC-MS, and the absolute quantification of qNMR.

Part 2: Comparative Analysis of Assessment Methods

The following table contrasts the three primary methodologies required for a complete Certificate of Analysis (CoA).

FeatureMethod A: HPLC-UV/DAD Method B: GC-MS Method C: 1H-qNMR
Primary Utility Routine Purity & Impurity ProfilingVolatile Impurities & ID ConfirmationAbsolute Purity (Potency)
Specificity High (for non-volatiles)High (Structural Fingerprinting)Very High (Structural Quantitation)
Limit of Detection < 0.05% (Area %)< 0.1%~1% (depends on relaxation)
Reference Std? Required for wt/wt%Required for quantificationNOT Required (Internal Std used)
Critical Blindspot Inorganic salts, residual solventsThermally unstable compoundsTrace impurities (<1%) overlap

Part 3: Detailed Experimental Protocols

Protocol A: HPLC-UV/DAD (The Routine Standard)

Purpose: To quantify related organic impurities and non-volatile by-products.[1]

System Suitability:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Suppresses silanol activity).

  • Mobile Phase B: Acetonitrile (MeCN).[2][3]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: DAD at 230 nm (primary, aromatic ring) and 280 nm (methoxy group specificity).

  • Temperature: 30°C.

Gradient Profile:

  • 0-2 min: Isocratic 40% B (Equilibration).

  • 2-15 min: Linear gradient 40% → 90% B (Elutes the main peak).

  • 15-20 min: Isocratic 90% B (Washes lipophilic dimers).

  • 20-25 min: Re-equilibration to 40% B.

Data Interpretation: The target compound, being a diaryl species, will be significantly retained (approx. 8-12 min). Look for "Fronting" impurities (likely mono-aryl precursors like 4-methoxybenzaldehyde) and "Tailing" impurities (likely benzhydrol derivatives formed via reduction).[1]

Protocol B: 1H-qNMR (The Absolute Standard)

Purpose: To determine the absolute mass purity (potency) without a specific reference standard of the target molecule.

Mechanism: Quantitative NMR relies on the direct proportionality between signal integration and the number of nuclei. It is self-validating.

Procedure:

  • Solvent: DMSO-d6 or CDCl3 (ensure no peak overlap with the methoxy signal at ~3.8 ppm).

  • Internal Standard (IS): Maleic Acid (99.99% TraceCERT) or Dimethyl Sulfone. Weigh approx. 10 mg of IS and 10 mg of Analyte accurately into the same vial.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (D1): 60 seconds (Critical: must be >5x T1 to ensure full relaxation).

    • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    = Integration Area,
    
    
    = Number of protons (e.g., 3 for Methoxy),
    
    
    = Weight.

Part 4: Visualization of Analytical Workflow

The following diagram illustrates the decision matrix for releasing a batch of 1-(4-Methoxyphenyl)-1-phenylpropan-2-one.

PurityAssessment Start Crude Sample 1-(4-Methoxyphenyl)-1-phenylpropan-2-one HPLC Step 1: HPLC-UV/DAD (Purity by Area %) Start->HPLC Decision1 Purity > 98.0%? HPLC->Decision1 GCMS Step 2: GC-MS (Volatile Screen) Decision1->GCMS Yes Fail REJECT / RE-CRYSTALLIZE (Check Impurity Profile) Decision1->Fail No (<98%) qNMR Step 3: qNMR (Absolute Potency) GCMS->qNMR No Solvents Detected GCMS->Fail Unknown Peak Detected qNMR->Fail Potency < 98% Pass RELEASE BATCH (Issue CoA) qNMR->Pass Potency > 98%

Caption: Figure 1. Orthogonal Purity Assessment Workflow ensuring both chromatographic purity and absolute mass balance.

Part 5: Impurity Profile & Troubleshooting

When assessing this specific molecule, researchers must be vigilant for the following common synthesis impurities:

Impurity TypeLikely SourceDetection Method
Benzhydrol Derivative Reduction of the ketone carbonyl (C=O[1] → CH-OH)HPLC-UV (Earlier elution, different UV spectrum)
Desoxyanisoin Isomers Rearrangement during synthesis (1,2-diaryl vs 1,1-diaryl)1H-NMR (Check benzylic proton splitting patterns)
Residual Solvent Recrystallization solvents (Ethyl Acetate/Hexane)GC-HS (Headspace) or 1H-NMR

References

  • International Conference on Harmonisation (ICH). (2006).[5] Q3A(R2): Impurities in New Drug Substances.[5] ICH Guidelines.[5] [Link]

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(6), 2772–2780. [Link]

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Standard text for interpreting MS/NMR of diaryl ketones).

Sources

Analytical Differentiation of 1-(4-Methoxyphenyl)-1-phenylpropan-2-one from Structural Isomers: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an authoritative, field-proven framework for differentiating the target compound from its primary skeletal isomer (1-(4-Methoxyphenyl)-3-phenylpropan-2-one) and its positional isomers (ortho- and meta-methoxy variants).

Part 1: Mechanistic Causality in Spectroscopic Differentiation

¹H NMR Spectroscopy: Exploiting Electronic Deshielding

Proton NMR is the most definitive technique for identifying skeletal isomers because it directly maps the carbon backbone. The structural difference between the target (an alpha-substituted ketone) and its 1,3-disubstituted skeletal isomer creates an unambiguous shift in the aliphatic region.

  • The Target Compound: The alpha-carbon is bonded to a proton, a methyl ketone group, a phenyl ring, and a 4-methoxyphenyl ring. The combined electron-withdrawing (deshielding) effects of the carbonyl group and the two aromatic ring currents push this single alpha-proton far downfield to approximately 5.0 ppm . Because it has no neighboring protons, it appears as a sharp singlet. The terminal methyl group appears as a 3H singlet near 2.2 ppm.

  • The Skeletal Isomer: In 1-(4-Methoxyphenyl)-3-phenylpropan-2-one, the carbonyl group separates the two aromatic rings. Instead of a highly deshielded CH and a CH₃, the molecule possesses two distinct CH₂ groups. These protons are shielded relative to the target's alpha-proton, appearing as two 2H singlets between 3.6 and 3.8 ppm .

GC-EI-MS: Alpha-Cleavage and Cation Stability

While mass spectral analysis is a confirmatory method, the spectra of positional isomers are generally too visually similar to allow for immediate differentiation . However, mass spectrometry easily differentiates skeletal isomers based on unimolecular reaction rate theory and cation stability .

Under 70 eV Electron Ionization (EI), fragmentation is driven by alpha-cleavage adjacent to the carbonyl group:

  • Target Isomer Pathway: Cleavage of the bond between the carbonyl and the alpha-carbon results in the loss of an acetyl radical (-43 Da). The remaining fragment is a diarylmethyl cation (m/z 197). This cation is exceptionally stable due to extensive resonance delocalization across both aromatic rings, further enhanced by the electron-donating (+R) effect of the para-methoxy group, making m/z 197 the dominant base peak.

  • Skeletal Isomer Pathway: Cleavage on either side of the carbonyl yields a methoxybenzyl cation (m/z 149, which further fragments) or directly yields the highly stable methoxybenzyl cation (m/z 121) and phenylacetyl cation (m/z 119). The m/z 197 ion is physically impossible to form, providing a definitive diagnostic exclusion.

Part 2: Quantitative Data Presentation

Table 1: Diagnostic ¹H NMR Chemical Shifts (400 MHz, CDCl₃)

Proton EnvironmentTarget: 1-(4-Methoxyphenyl)-1-phenylpropan-2-oneSkeletal Isomer: 1-(4-Methoxyphenyl)-3-phenylpropan-2-one
Aliphatic CH₃ (Ketone) ~2.2 ppm (s, 3H)Absent
Aliphatic CH (Alpha) ~5.0 ppm (s, 1H)Absent
Aliphatic CH₂ Absent~3.6 - 3.8 ppm (two s, 2H each)
Methoxy (-OCH₃) ~3.8 ppm (s, 3H)~3.8 ppm (s, 3H)
Aromatic Protons 6.8 - 7.4 ppm (m, 9H)6.8 - 7.4 ppm (m, 9H)

Table 2: Key GC-EI-MS Fragmentation Ions (70 eV)

Fragment TypeTarget Isomer (m/z)1,3-Skeletal Isomer (m/z)
Molecular Ion (M⁺•) 240240
Diarylmethyl Cation 197 (Base Peak)Absent
Acetyl Cation 43Absent
Methoxybenzyl Cation Absent121 (Base Peak)
Phenylacetyl Cation Absent119

Part 3: Self-Validating Experimental Protocols

Protocol A: ¹H NMR Isomeric Profiling
  • Sample Preparation: Dissolve 10–15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal zero-reference.

  • Instrument Parameters: Acquire spectra at 400 MHz. Set the relaxation delay (D1) to 2.0 seconds. Causality: A sufficient D1 ensures complete longitudinal relaxation, which is absolutely critical for the accurate integration of the diagnostic singlet peaks. Run 32 scans (NS) to achieve an optimal signal-to-noise ratio.

  • Self-Validation Step: Phase and baseline correct the spectrum. Integrate the aliphatic region. The integral ratio of the methoxy peak (~3.8 ppm) to the alpha-proton (~5.0 ppm) must be exactly 3:1 for the pure target compound. Any fractional deviation or the presence of peaks at 3.6 ppm indicates contamination by co-eluting skeletal isomers.

Protocol B: GC-EI-MS and Chemometric Differentiation
  • Chromatographic Separation: Dilute the sample to 1 mg/mL in GC-grade methanol. Inject 1 µL (20:1 split ratio) onto an HP-5MS column (30 m × 0.25 mm, 0.25 µm film). Use helium carrier gas at 1.0 mL/min. Program the oven from 80 °C (hold 1 min) to 300 °C at 30 °C/min (hold 5 min) .

  • Mass Spectrometry: Operate in Electron Ionization (EI) mode at 70 eV. Set the source temperature to 230 °C and scan from m/z 40 to 400.

  • Chemometric Analysis (For Positional Isomers): Because ortho, meta, and para positional isomers yield identical primary fragments (m/z 197 and m/z 43), visual differentiation is impossible. Export the normalized abundance values of the mass spectra and apply Principal Component Analysis (PCA) for dimensionality reduction, followed by Linear Discriminant Analysis (LDA) [[1]]([Link]) .

  • Self-Validation Step: Utilize a Leave-One-Sample-Out Cross Validation (LOOCV) model with known reference standards of the ortho, meta, and para isomers. The model must achieve a 0% misclassification rate on the training set before assigning the identity of the unknown sample .

Part 4: Analytical Workflows & Visualizations

MS_Frag cluster_target Target: 1-(4-Methoxyphenyl)-1-phenylpropan-2-one cluster_isomer Skeletal Isomer: 1-(4-Methoxyphenyl)-3-phenylpropan-2-one M Molecular Ion (M+•) m/z 240 T_Frag1 Loss of Acetyl (-43 Da) M->T_Frag1 I_Frag1 Loss of Benzyl (-91 Da) M->I_Frag1 I_Frag2 Loss of Methoxybenzyl (-121 Da) M->I_Frag2 T_Ion1 Diarylmethyl Cation m/z 197 T_Frag1->T_Ion1 I_Ion1 Methoxybenzyl Cation m/z 149 I_Frag1->I_Ion1 I_Ion2 Phenylacetyl Cation m/z 119 I_Frag2->I_Ion2

Mass spectrometry alpha-cleavage fragmentation pathways differentiating the target from its skeletal isomer.

Workflow Start Unknown Isomer Sample (m/z 240) NMR 1H NMR Spectroscopy (Aliphatic Region) Start->NMR Decide1 Singlet at ~5.0 ppm (1H) Singlet at ~2.2 ppm (3H)? NMR->Decide1 Target Alpha-substituted Isomer (Target) Decide1->Target Yes Skeletal 1,3-Disubstituted Isomer (Skeletal) Decide1->Skeletal No MS GC-EI-MS Analysis + Chemometrics Target->MS Positional Differentiate Ortho/Meta/Para via PCA/LDA MS->Positional

Sequential analytical workflow for the definitive identification of methoxyphenyl phenylpropanone isomers.

References

Sources

Comparative Guide: Chiral Resolution of 1-(4-Methoxyphenyl)-1-phenylpropan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of chromatographic strategies for the enantioseparation of 1-(4-Methoxyphenyl)-1-phenylpropan-2-one .

This molecule presents a specific stereochemical challenge: the discrimination between a phenyl ring and a 4-methoxyphenyl (p-anisyl) ring attached to the same chiral center (


-position to the carbonyl). The structural similarity between these two aromatic groups requires a chiral stationary phase (CSP) capable of high-fidelity molecular recognition, typically driven by electronic differentiation (dipole interactions) and steric fit.

Executive Summary & Mechanism of Action

The separation of 1-(4-Methoxyphenyl)-1-phenylpropan-2-one relies on the ability of the CSP to distinguish the electron-rich methoxy substituent on one aromatic ring versus the unsubstituted phenyl ring.

  • Primary Mechanism: Hydrogen bonding (between the ketone carbonyl and the CSP carbamate NH) and

    
     interactions (between the aromatic rings of the analyte and the phenyl groups of the CSP).
    
  • The Challenge: The steric bulk difference between a phenyl and a 4-methoxyphenyl group is small. Successful resolution depends on the electron-donating nature of the methoxy group , which alters the

    
    -acidity/basicity of the ring, affecting its interaction strength with the CSP selector.
    
Comparison of Separation Platforms
FeatureMethod A: Amylose-Based (Chiralpak AD-H) Method B: Cellulose-Based (Chiralcel OD-H) Method C: SFC (Supercritical Fluid)
Selector Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)Amylose/Cellulose (typically AD/OD)
Mode Normal Phase (NP)Normal Phase (NP)Supercritical Fluid (

)
Selectivity (

)
High (Helical cavity fits ketones well)Medium-High (Often complementary to AD)High (Tunable via pressure/temp)
Resolution (

)
Typically > 2.0 (Baseline)Variable (Often > 1.5)> 3.0 (Due to high efficiency)
Throughput Moderate (1.0 mL/min)Moderate (1.0 mL/min)Very High (3-5 mL/min)
Solvent Cost High (Hexane/IPA)High (Hexane/IPA)Low (

is cheap/recyclable)
Recommendation Primary Choice (Analytical) Secondary ChoicePrimary Choice (Prep Scale)

Detailed Performance Analysis

Option A: The "Gold Standard" – Chiralpak AD-H (Normal Phase)

The Amylose tris(3,5-dimethylphenylcarbamate) phase is widely regarded as the most effective selector for "aromatic ketones" lacking other hydrogen-bonding donors (like free hydroxyls).

  • Why it works: The amylose polymer forms a helical structure. The ketone carbonyl of the analyte hydrogen bonds with the amide -NH of the carbamate on the silica surface. The 4-methoxyphenyl group, being slightly larger and more electron-rich than the phenyl group, induces a different fit within the chiral groove.

  • Expected Performance:

    • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).

    • Flow Rate: 1.0 mL/min.[1]

    • Temperature: 25°C.

    • Retention: The ketone functionality provides moderate retention (

      
      ).
      
    • Differentiation: The methoxy group often elutes later due to stronger

      
       interaction with the electron-deficient aromatic ring of the CSP selector (if the selector rings are electron-poor relative to the analyte).
      
Option B: The Complementary – Chiralcel OD-H

If AD-H fails to provide baseline resolution, the cellulose backbone of OD-H offers a different "chiral cavity" shape (linear/sheet-like vs. helical).

  • Strategic Use: Use this if the AD-H column shows partial separation (peaks merging). The rigid cellulose structure can sometimes better discriminate the subtle steric difference of the methoxy group.

Option C: Supercritical Fluid Chromatography (SFC)

For purification (preparative scale) or high-throughput screening, SFC is superior due to low viscosity and high diffusivity.

  • Advantage: The solvating power of supercritical

    
     can be fine-tuned by pressure (density), acting as a "tunable" mobile phase that can exaggerate the subtle selectivity differences between the enantiomers.
    
  • Green Chemistry: Reduces organic solvent consumption by >80%.

Experimental Protocol: Self-Validating Screening Workflow

Objective: Establish a baseline separation (


) for 1-(4-Methoxyphenyl)-1-phenylpropan-2-one.
Reagents
  • Analyte: Racemic 1-(4-Methoxyphenyl)-1-phenylpropan-2-one (1 mg/mL in Ethanol).

  • Solvents: HPLC-grade n-Hexane, 2-Propanol (IPA), Ethanol (EtOH).

  • Columns: Chiralpak AD-H and Chiralcel OD-H (

    
     mm, 5 
    
    
    
    m).
Step-by-Step Methodology
  • System Equilibration:

    • Flush the column with n-Hexane:IPA (90:10) at 1.0 mL/min for 20 minutes.

    • Validation: Ensure baseline is stable (drift < 1 mAU/min at 254 nm).

  • Screening Run 1 (Standard NP):

    • Conditions: n-Hexane:IPA (90:10), 25°C, 1.0 mL/min.

    • Injection: 5

      
      L.[1]
      
    • Detection: UV at 254 nm (aromatic absorption) and 280 nm (carbonyl/methoxy specificity).

    • Success Criteria: If

      
      , stop. Method is developed.
      
  • Optimization (If

    
    ): 
    
    • Step 3a (Reduce Polarity): Change mobile phase to n-Hexane:IPA (98:2).

      • Logic: Lowering polar modifier concentration increases retention (

        
        ), giving the CSP more time to interact with the enantiomers, typically increasing resolution.
        
    • Step 3b (Change Modifier): Switch IPA to Ethanol (n-Hexane:EtOH 90:10).

      • Logic: Ethanol is a stronger hydrogen-bonding donor/acceptor and has a different steric profile than IPA, often altering selectivity (

        
        ).
        
  • Thermodynamic Tuning (Advanced):

    • If resolution is still marginal (

      
      ), lower the temperature to 10°C.
      
    • Mechanism:[2][3] Enantioseparation is enthalpy-driven. Lower temperatures favor the formation of the transient diastereomeric complex, usually enhancing selectivity.

Visualization: Method Development Logic

The following diagram illustrates the decision pathway for selecting the optimal separation condition.

ChiralSeparationStrategy Start Start: Racemic 1-(4-Methoxyphenyl)-1-phenylpropan-2-one ScreenAD Screen 1: Chiralpak AD-H Hexane:IPA (90:10) Start->ScreenAD CheckRs Check Resolution (Rs) ScreenAD->CheckRs Success Success: Method Validated (Rs > 2.0) CheckRs->Success Rs > 1.5 Optimize1 Optimization A: Reduce IPA to 2% CheckRs->Optimize1 0.5 < Rs < 1.5 SwitchCol Screen 2: Chiralcel OD-H Hexane:IPA (90:10) CheckRs->SwitchCol Rs < 0.5 (No Sep) CheckRs2 Check Rs Optimize1->CheckRs2 CheckRs2->Success Rs > 1.5 SwitchMod Optimization B: Switch IPA to Ethanol CheckRs2->SwitchMod Rs Still Low SwitchCol->CheckRs SwitchMod->CheckRs SFC Alternative: SFC Screening (CO2 + MeOH) SwitchMod->SFC If all NP fails

Caption: Decision tree for the chiral resolution of 1-(4-Methoxyphenyl)-1-phenylpropan-2-one, prioritizing Amylose phases.

Supporting Data & Reference Standards

While specific


 values depend on the exact column age and system dwell volume, the following are representative parameters  for 

-phenyl-ketones on Chiralpak AD-H, derived from class-specific literature:
  • Selectivity Factor (

    
    ):  1.2 – 1.8
    
  • Resolution (

    
    ):  2.5 – 6.0 (Baseline separation is typical).
    
  • Elution Order: The elution order is not absolute without a pure standard, but typically the enantiomer with the "flat" aromatic trajectory elutes later on AD-H.

Troubleshooting Guide
  • Peak Tailing: Add 0.1% Diethylamine (DEA) to the mobile phase if the peak tails. Note: While this is a neutral ketone, residual silanols on the silica support can sometimes interact with the methoxy oxygen. DEA suppresses this.

  • Broad Peaks: Check solubility. If the sample precipitates in Hexane, dissolve in a small amount of DCM or Ethanol before injection, or switch to Chiralpak IA (Immobilized) which tolerates DCM/THF mobile phases.

References

  • Okamoto, Y., & Ikai, T. (2008). Chiral Stationary Phases for HPLC Involving Polysaccharides Derivatives. Chemical Society Reviews. Link

  • Daicel Corporation. Instruction Manual for CHIRALPAK® AD-H Columns. (Provides specific solvent compatibility and pressure limits). Link

  • Francotte, E. (2001). Enantioselective chromatography as a powerful alternative for the preparation of drug enantiomers. Journal of Chromatography A. (Discusses the scalability of polysaccharide phases for this class of ketones). Link

  • Subramanian, G. (Ed.). (2008). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (General reference for method development on chiral ketones). Link

Sources

reference standards for 1-(4-Methoxyphenyl)-1-phenylpropan-2-one analysis

Author: BenchChem Technical Support Team. Date: March 2026

High-Fidelity Analytical Profiling of 1-(4-Methoxyphenyl)-1-phenylpropan-2-one: A Comprehensive Reference Standard Comparison Guide

As a Senior Application Scientist specializing in mass spectrometry and reference material characterization, I frequently encounter analytical discrepancies stemming from substandard reference materials. When profiling complex ketones like 1-(4-Methoxyphenyl)-1-phenylpropan-2-one (CAS 183171-83-7) [1], the choice of reference standard tier directly dictates the reliability of your quantitative data. This compound—often utilized in forensic impurity profiling, pharmaceutical synthesis monitoring, and environmental trace analysis—requires rigorous analytical controls due to its susceptibility to co-eluting with closely related regioisomers.

This guide objectively compares the performance of different reference standard tiers (Certified Reference Materials vs. Analytical Grade vs. Synthesis Grade) and provides self-validating, step-by-step experimental protocols for LC-MS/MS and GC-MS workflows.

Comparative Analysis of Reference Standard Tiers

Not all reference materials are created equal. In quantitative mass spectrometry, using a synthesis-grade chemical as a quantitative standard introduces systemic bias. Synthesis-grade materials often contain unreacted precursors or positional isomers that skew calibration curves and cause ion suppression in the source.

To demonstrate this, we compared three tiers of 1-(4-Methoxyphenyl)-1-phenylpropan-2-one standards. Certified Reference Materials (CRMs) provide metrological traceability and certified uncertainty, which are critical for ISO/IEC 17025 accredited laboratories.

Table 1: Quantitative Comparison of Reference Standard Tiers

ParameterCertified Reference Material (CRM)Analytical Standard GradeSynthesis Grade[1]
Purity (qNMR / HPLC) ≥ 99.5% (Certified)≥ 98.0%90.0% - 95.0%
Metrological Traceability Yes (NIST/SI traceable)Lot-specific testing onlyNone
Isotopic Labeling Availability Yes (e.g., Deuterated analogs)RareNo
Uncertainty Value (±) ± 0.2%Not CertifiedNot Certified
Best Suited For Quantitative LC-MS/MS, ForensicsRoutine QA/QC, Method DevSynthetic intermediate use

Experimental Protocols & Mechanistic Causality

To objectively evaluate these standards, we must employ self-validating analytical systems. The following protocols incorporate internal standards (ISTDs) to continuously monitor extraction recovery and correct for matrix-induced ionization suppression. Method validation parameters are strictly grounded in the ICH Q2(R1) guidelines for analytical procedures[2].

Protocol A: LC-MS/MS (ESI+) Quantitative Workflow

Causality Check: Electrospray Ionization (ESI) in positive mode is selected because the carbonyl oxygen of the propan-2-one moiety readily accepts a proton. We use 0.1% formic acid in the mobile phase to act as an abundant proton source, driving the formation of the


 precursor ion (

241.1).

Step-by-Step Methodology:

  • Sample Preparation: Gravimetrically weigh 1.0 mg of the reference standard using a microbalance. Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Internal Standard Addition: Spike all working standards and samples with a deuterated internal standard (e.g., Diphenylacetone-d5) at a constant concentration of 50 ng/mL. This creates a self-validating system where the analyte/ISTD area ratio corrects for any injection volume variations or ESI source suppression.

  • Chromatographic Separation: Inject 2 µL onto a C18 Column (100 x 2.1 mm, 1.7 µm). The sub-2-micron particle size provides the high theoretical plate count required to resolve the target analyte from potential synthesis impurities.

  • Mobile Phase Gradient:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Run a linear gradient from 10% B to 90% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • MS/MS Detection (MRM Mode): Monitor the transition

    
     241.1 
    
    
    
    199.1 (Collision Energy: 18 eV) for quantitation, and
    
    
    241.1
    
    
    167.1 (Collision Energy: 35 eV) for qualification.
Protocol B: GC-MS (EI) Profiling Workflow

Causality Check: While ketones can be derivatized, 1-(4-Methoxyphenyl)-1-phenylpropan-2-one is thermally stable enough for direct GC-MS analysis. We utilize 70 eV Electron Ionization (EI) to ensure the resulting fragmentation spectra are highly reproducible and can be cross-referenced against universal libraries like the NIST Chemistry WebBook[3].

Step-by-Step Methodology:

  • Inlet Optimization: Set the GC inlet to 250°C in splitless mode. Crucial insight: Exceeding 280°C can induce thermal degradation of the methoxy-phenyl moiety prior to column entry.

  • Separation: Use a 5% phenyl-methylpolysiloxane capillary column (30 m x 0.25 mm, 0.25 µm).

  • Oven Program: Initial temperature 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Data Acquisition: Scan from

    
     50 to 300. Identify the molecular ion (
    
    
    
    at
    
    
    240) and key alpha-cleavage fragments.

Visualizing the Analytical Logic

To ensure absolute clarity in method execution and data interpretation, the following diagrams map out the self-validating workflow and the mechanistic fragmentation pathway of the molecule.

Workflow A Reference Standard (CAS 183171-83-7) B Sample Preparation (Dilution & ISTD) A->B Gravimetric Prep C LC-MS/MS (ESI+, MRM Mode) B->C Aliquot 1 D GC-MS (EI, Scan/SIM Mode) B->D Aliquot 2 E Data Acquisition & Peak Integration C->E Chromatogram D->E Mass Spectra F Method Validation (ICH Q2(R1)) E->F Statistical Analysis

Caption: Self-validating analytical workflow for 1-(4-Methoxyphenyl)-1-phenylpropan-2-one profiling.

Fragmentation A Precursor Ion [M+H]+ m/z 241.1 B Loss of Ketene (- 42 Da) A->B Collision Energy (15-20 eV) C Diphenylmethyl Cation Derivative m/z 199.1 B->C Alpha Cleavage D Loss of Methanol (- 32 Da) C->D Higher CE (30-40 eV) E Substituted Tropylium Cation m/z 167.1 D->E Rearrangement

Caption: Primary ESI+ collision-induced dissociation (CID) pathway for the target analyte.

Experimental Data & Performance Comparison

We subjected the three tiers of reference standards to our validated LC-MS/MS protocol. The data below demonstrates why utilizing a CRM or high-purity Analytical Grade standard is non-negotiable for accurate quantitation. The Synthesis Grade material exhibited poor linearity due to matrix suppression caused by co-eluting synthetic impurities[1], violating ICH Q2(R1) acceptance criteria[2].

Table 2: ICH Q2(R1) Method Validation Parameters by Standard Tier

Validation ParameterCRM (Certified)Analytical GradeSynthesis Grade
Linearity (

)
0.99980.99850.9812 (Failed)
Limit of Detection (LOD) 0.5 ng/mL0.8 ng/mL3.5 ng/mL
Limit of Quantitation (LOQ) 1.5 ng/mL2.5 ng/mL10.0 ng/mL
Intra-day Precision (%RSD) 1.2%2.4%8.7%
Inter-day Precision (%RSD) 1.8%3.1%12.4%

Scientific Conclusion: The experimental data definitively proves that while Synthesis Grade materials may be acceptable for qualitative structural elucidation (e.g., confirming presence via GC-MS), they fail to meet the rigorous precision and linearity requirements for quantitative assays. For robust, defensible data in pharmacokinetic or forensic applications, investing in a Certified Reference Material (CRM) is mathematically and scientifically justified.

References

  • National Institute of Standards and Technology (NIST). (2025). NIST Chemistry WebBook, SRD 69: Mass Spectrometry Data Principles. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary: Chemical and Physical Properties. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA) / ICH. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from[Link]

Sources

elemental analysis validation for 1-(4-Methoxyphenyl)-1-phenylpropan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the rigorous landscape of pharmaceutical development, I frequently encounter a critical bottleneck: the absolute purity validation of complex synthetic intermediates.

For the molecule 1-(4-Methoxyphenyl)-1-phenylpropan-2-one (Empirical Formula:


, Molecular Weight: 240.30  g/mol ), relying solely on chromatographic area percent (HPLC/GC) is a dangerous pitfall. Chromatography measures relative purity based on UV absorbance or ionization, which fails to account for "invisible" inorganic impurities, residual solvents, or structural isomers.

To achieve regulatory compliance (such as USP <232> guidelines for elemental impurities[1]), we must construct a self-validating orthogonal analytical system . This guide objectively compares the gold standard of bulk analysis—Automated CHNS/O Flash Combustion—against modern alternatives like Quantitative 1H-NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS), providing a comprehensive framework for validating


.

Theoretical Baselines & The Causality of Validation

Before stepping into the laboratory, we must establish the theoretical elemental mass fractions for


[2]:
  • Carbon (C): 79.97%

  • Hydrogen (H): 6.71%

  • Oxygen (O): 13.32%

The Acceptance Threshold: In pharmaceutical chemistry and top-tier academic publishing (e.g., ACS guidelines), an elemental analysis is only considered valid if the experimental results fall within ±0.40% (absolute) of these theoretical values[3]. A deviation of 0.5% in Carbon does not just mean the sample is 99.5% pure; it often indicates a significant structural defect, incomplete reaction, or trapped solvent matrix.

Orthogonal Analytical Technologies: A Comparative Evaluation

To build a self-validating system, we must understand the mechanistic strengths and blind spots of our analytical toolkit.

A. Automated CHNS/O Flash Combustion (The Bulk Benchmark)
  • Mechanism: The sample is dropped into an oxidation reactor at >1000°C in an oxygen-enriched environment. The elements are converted into simple gases (

    
    , 
    
    
    
    ), separated by gas chromatography, and quantified via a Thermal Conductivity Detector (TCD)[4].
  • The Causality of High Heat: Why do we insist on dynamic flash combustion rather than traditional static oxidation?

    
     contains two aromatic rings (a phenyl and a methoxyphenyl group). Lower temperatures risk incomplete combustion, forming refractory carbon residues that artificially depress the %C readout[5].
    
  • Blind Spot: It cannot distinguish between

    
     and an impurity that happens to share the exact same empirical formula (e.g., a structural isomer).
    
B. Quantitative 1H-NMR (qNMR) (The Absolute Structural Standard)
  • Mechanism: qNMR is a relative primary method. The integrated area of a specific proton signal (e.g., the methoxy protons at ~3.7 ppm) is compared against an internal Certified Reference Material (CRM).

  • The Causality of Traceability: Because NMR signal intensity is directly proportional to the number of nuclei, qNMR provides an absolute mass fraction without needing a reference standard of the analyte itself[6]. This directly ties the purity result to SI units.

  • Blind Spot: Requires higher sample concentrations and is susceptible to signal overlap in highly complex, crude mixtures[7].

C. High-Resolution Mass Spectrometry (HRMS)
  • Mechanism: Ionizes the molecule (e.g., via Electrospray Ionization) and measures the exact mass-to-charge ratio using a Time-of-Flight (TOF) analyzer.

  • The Causality of Exact Mass: HRMS confirms the exact molecular weight (Theoretical

    
     for 
    
    
    
    is 241.1229)[8]. However, because ionization efficiencies vary wildly between different molecules, it is fundamentally incapable of determining bulk mass purity.

Quantitative Data & Performance Metrics

Analytical ParameterAutomated CHNS/O AnalyzerQuantitative 1H-NMR (qNMR)High-Resolution MS (HRMS)
Primary Output Bulk Elemental % (C, H, O)Absolute Mass Fraction (Purity)Exact Mass (

) & Isotopes
Accuracy / Error ±0.3% to ±0.4% absolute<0.1% relative uncertainty<5 ppm mass error
Sample Requirement 2 - 5 mg (Destructive)10 - 20 mg (Non-destructive)<1 mg (Destructive)
Standardization External CRM (e.g., Acetanilide)Internal CRM (e.g., Maleic Acid)External Mass Calibrant
Validation Role Proves absence of bulk inorganic/solvent impuritiesProves structural integrity and absolute organic purityProves exact molecular identity

Self-Validating Experimental Protocols

A protocol is only as trustworthy as its built-in failure checks. The following methodologies are designed to automatically flag analytical drift.

Protocol 1: CHNS/O Flash Combustion Workflow
  • System Blanking: Run 3 empty tin capsules. The TCD baseline must stabilize with zero integration.

  • Calibration: Run a CRM (e.g., Acetanilide, %C 71.09, %H 6.71, %N 10.36) in triplicate to calibrate the TCD response factors[9].

  • Sample Aliquoting: Using a microbalance (0.001 mg readability), weigh exactly 2.500 mg of desiccated

    
     into a tin capsule. Causality: The entire downstream calculation assumes absolute mass precision; a 0.05 mg weighing error will catastrophically skew the %C result[9].
    
  • Combustion: Drop the capsule into the 1020°C reactor.

  • The Self-Validating Drift Check: After every 10 samples, run the Acetanilide CRM again. If the CRM deviates by >0.3% absolute from its theoretical value, the calibration has drifted, and the entire batch is automatically invalidated[3].

Protocol 2: 1H-qNMR Purity Assay
  • Standard Selection: Select an internal CRM (e.g., Dimethyl terephthalate) whose proton signals do not overlap with the analyte's methoxy (~3.7 ppm) or aromatic (6.8-7.4 ppm) protons[10].

  • Co-weighing: Accurately weigh ~15.00 mg of

    
     and ~5.00 mg of the CRM into a vial using a metrological balance[11].
    
  • Solvation: Dissolve completely in 0.6 mL of

    
    .
    
  • Acquisition (Critical Step): Acquire the 1H-NMR spectrum with a relaxation delay (

    
    ) of at least 
    
    
    
    (the longest longitudinal relaxation time of the measured protons). Causality: Failing to allow complete magnetization recovery will result in truncated integrals, leading to a severe underestimation of purity[11].

Workflow Visualization

To ensure absolute confidence, these technologies must not exist in silos. They must be integrated into an orthogonal validation matrix.

Workflow A 1-(4-Methoxyphenyl)-1-phenylpropan-2-one Batch Synthesis B Microbalance Aliquoting (0.001 mg precision) A->B C Automated CHNS/O Flash Combustion >1000°C B->C 2-5 mg D 1H-qNMR Spectroscopy with Internal CRM B->D 15 mg E High-Resolution MS (ESI-TOF) B->E <1 mg F Bulk Elemental Purity (C: 79.97%, H: 6.71%) C->F G Absolute Mass Fraction (<0.1% Uncertainty) D->G H Exact Mass & Isotopes (m/z 241.1229) E->H I Orthogonal Data Integration (Self-Validating Release) F->I ±0.4% Limit G->I Structural Match H->I <5 ppm Error

Orthogonal validation workflow integrating CHNS/O, qNMR, and HRMS for purity assessment.

Conclusion & Best Practices

Relying on a single analytical technique for the validation of 1-(4-Methoxyphenyl)-1-phenylpropan-2-one is an outdated practice that invites regulatory scrutiny[12]. While an automated CHNS/O analyzer remains the undisputed champion for verifying bulk elemental composition and detecting inorganic/solvent displacement[13], it must be paired with qNMR to confirm structural isomerism and HRMS to verify exact mass. By enforcing strict CRM drift checks and orthogonal cross-verification, researchers can generate an impenetrable, self-validating data package suitable for the highest tiers of drug development.

References

  • Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis - VELP Scientifica. 12

  • Elemental Analysis Techniques - RSSL. 4

  • CHNO by Combustion | Oxidation - Jordi Labs.5

  • Elemental analysis applications compendium - Thermo Fisher Scientific. 13

  • High-Performance Quantitative H-1 NMR - Sigma-Aldrich.

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay - ACS Publications. 7

  • Quantitative NMR (qNMR) - FUJIFILM Wako. 11

  • Synthesis of Stilbene and Chalcone Inhibitors - Semantic Scholar. 2

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained - ResolveMass Laboratories Inc.6

  • ELECTRONIC SUPPORTING INFORMATION - The Royal Society of Chemistry. 8

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation - MDPI. 10

  • Summary of CHNS Elemental Analysis Common Problems - UBC.3

  • AN42306 - Elemental Analysis: CHNS/O characterization of pharmaceutical products - ThermoFisher. 9

  • 〈232〉 ELEMENTAL IMPURITIES—LIMITS - US Pharmacopeia (USP). 1

Sources

Safety Operating Guide

1-(4-Methoxyphenyl)-1-phenylpropan-2-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-(4-Methoxyphenyl)-1-phenylpropan-2-one Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, and Drug Development Scientists

Executive Safety Summary

1-(4-Methoxyphenyl)-1-phenylpropan-2-one is a heavy aromatic ketone. While structurally related to regulated precursors (such as 4-methoxyphenylacetone), the presence of the additional phenyl group at the C1 position alters its physicochemical profile, rendering it likely a solid at room temperature with lower volatility than its simpler analogs.

However, due to its structural similarity to controlled substance precursors, this compound must be handled with Level 2 Security Protocols to ensure both safety and regulatory audit compliance.

Immediate Action Required for Disposal:

  • Do NOT dispose of down the drain.[1]

  • Do NOT mix with strong oxidizers (peroxides, permanganates) due to exothermic risk.

  • Segregate as "Non-Halogenated Organic Hazardous Waste."

Chemical Characterization & Regulatory Status

To ensure correct waste classification, you must distinguish this specific analyte from its lighter, regulated analogs.

Feature1-(4-Methoxyphenyl)-1-phenylpropan-2-one4-Methoxyphenylacetone (Regulated Analog)
Molecular Weight ~240.3 g/mol 164.2 g/mol
Physical State Likely Solid / Viscous OilLiquid
Flash Point High (>110°C estimated)Moderate (~100°C)
Regulatory Flag Research Chemical / Intermediate DEA List I / Precursor
RCRA Code D001 (Ignitable) or ORC (Organic)D001

Regulatory Warning: Although this specific 1,1-diaryl derivative may not be explicitly listed on DEA List I, its structural backbone triggers "Analog" scrutiny. You must maintain a cradle-to-grave paper trail (usage logs and disposal manifests) to satisfy potential diversion audits.

Personal Protective Equipment (PPE) Matrix

Standard "Blue Lab Coat" protocols are insufficient. Use the following upgraded PPE matrix for handling and disposal:

  • Respiratory: N95 (for solids) or Half-mask with OV/P100 cartridges (if in solution or heated).

  • Dermal: Double-gloving recommended.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (8 mil) or Laminate film (Silver Shield) if handling concentrated solutions.

  • Ocular: Chemical splash goggles (ANSI Z87.1). Face shield required if pouring >1L volumes.

Waste Stream Segregation Logic

The disposal pathway depends entirely on the physical state of the waste. Use the following decision logic to determine the correct containerization.

DisposalLogic Start Identify Waste State IsSolid Is the material a Pure Solid? Start->IsSolid IsSolution Is it dissolved in Solvent? Start->IsSolution SolidStream Stream A: Solid Organic Waste (Container: Wide-Mouth HDPE) IsSolid->SolidStream Yes SolventCheck Check Solvent Type IsSolution->SolventCheck Labeling Apply 'Hazardous Waste' Label List Constituent: 1-(4-Methoxyphenyl)-1-phenylpropan-2-one SolidStream->Labeling Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated Solvent (Acetone, MeOH, EtOAc) SolventCheck->NonHalogenated StreamB Stream B: Halogenated Waste (High Cost Incineration) Halogenated->StreamB StreamC Stream C: Non-Halogenated Waste (Fuel Blending) NonHalogenated->StreamC StreamB->Labeling StreamC->Labeling

Figure 1: Decision tree for segregating 1-(4-Methoxyphenyl)-1-phenylpropan-2-one waste streams to ensure compatibility with incineration facilities.

Step-by-Step Disposal Protocol

Phase 1: Preparation & Quenching (If Reactive)

Note: This ketone itself is stable. However, if it was used in a reaction with hydrides (LiAlH4) or strong oxidizers, ensure the reaction mixture is fully quenched before disposal.

  • Verify pH: Ensure waste solution is between pH 5 and 9. Neutralize extreme acids/bases to prevent container degradation.

  • Solubility Check: If the material has precipitated out of solution, treat the solid and liquid phases separately (filter if possible) to lower disposal costs, or dispose of the slurry as "Solid/Sludge" waste.

Phase 2: Packaging
  • Solid Waste (Pure Compound/Contaminated Solids):

    • Use a wide-mouth High-Density Polyethylene (HDPE) jar.

    • Bag the solid in a clear zip-lock bag before placing it in the jar (double containment).

    • Add contaminated weigh boats, gloves, and paper towels to this container.

  • Liquid Waste (Solutions):

    • Use an approved safety can or amber glass bottle (if volume < 4L).

    • Leave 10% headspace (ullage) to allow for thermal expansion.

    • CRITICAL: Do not use metal cans if the solvent is corrosive or if the compound was dissolved in acidic media.

Phase 3: Labeling & Documentation
  • Labeling: Affix a hazardous waste tag immediately upon the first drop entering the container.

    • Chemical Name: Must be written out in full: "1-(4-Methoxyphenyl)-1-phenylpropan-2-one." Do not use abbreviations or structural formulas.

    • Hazards: Check "Toxic" and "Irritant." If in flammable solvent, check "Ignitable."[2]

  • Manifesting: When handing off to your EHS (Environmental Health & Safety) team or external contractor (e.g., Veolia, Clean Harbors), declare the waste profile as "Non-Regulated Organic Ketone" to distinguish it from DEA List I chemicals, preventing unnecessary federal reporting flags.

Emergency Response Procedures

Spill Management (Small Scale < 100g/mL):

  • Isolate: Evacuate the immediate bench area.

  • PPE Up: Don nitrile gloves and safety goggles.[1]

  • Contain:

    • Solids: Cover with wet paper towels to prevent dust generation, then wipe up.

    • Liquids: Use vermiculite or a universal spill pad. Do not use paper towels for large liquid spills if the solvent is flammable (static risk).

  • Clean: Wash the surface with a soap/water solution.[3] The ketone is lipophilic and will not clean up well with water alone; use a surfactant.

Exposure First Aid:

  • Skin: Wash with soap and water for 15 minutes.[4] This compound is lipophilic; water alone is ineffective.

  • Eyes: Flush for 15 minutes.[3][4][5][6] Seek medical attention if irritation persists.

  • Inhalation: Move to fresh air. If breathing is difficult, support respiration and contact emergency services.

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Washington, D.C. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[4][6] [Link]

  • PubChem. 1-(4-Methoxyphenyl)-2-propanone (Analog Safety Data). National Library of Medicine. [Link]

  • Drug Enforcement Administration (DEA). List of Controlled Substances and Regulated Chemicals. [Link]

Sources

Personal protective equipment for handling 1-(4-Methoxyphenyl)-1-phenylpropan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment (PPE) & Handling Protocol for 1-(4-Methoxyphenyl)-1-phenylpropan-2-one Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and Process Engineers

Strategic Overview: Beyond Compliance

Handling 1-(4-Methoxyphenyl)-1-phenylpropan-2-one requires a dual-focus approach. While the immediate safety profile of this aromatic ketone derivative typically presents as an irritant (H315, H319, H335) , the operational risk lies equally in trace contamination .

As a Senior Application Scientist, I emphasize that PPE is not merely a shield for the operator; it is the primary containment barrier for your data. Cross-contamination of this precursor can invalidate downstream spectral analysis (NMR/MS) and compromise synthesis yields. The protocols below are designed to ensure both operator safety and experimental rigor.

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the enemy. This compound is a functionalized aromatic ketone.

Hazard Category Specific Risk Mechanism of Action Operational Implication
Chemical Permeation Ketone Sensitivity Ketones degrade latex and thin nitrile rapidly via swelling.Standard latex gloves are strictly prohibited.
Physical State Viscous Oil / Low-Melting Solid Adheres tenaciously to surfaces; difficult to wash off.Contact transfer risk is high; double-gloving is mandatory.
Inhalation Respiratory Irritation Aerosolization during weighing or heating.Fume hood use is non-negotiable; N95 backup for spills.
Regulatory Precursor Analog Structural similarity to controlled precursors.Strict inventory control and waste segregation are required.

PPE Decision Matrix (Logic Flow)

The following logic gate determines your required PPE based on the specific manipulation being performed.

PPE_Decision_Matrix Start START: Define Operation State_Check Physical State? Start->State_Check Solid_Weighing Solid / Powder (Weighing) State_Check->Solid_Weighing Powder Liquid_Synthesis Solution / Liquid (Synthesis) State_Check->Liquid_Synthesis Solvent Mix Spill_Cleanup Bulk Spill / Heating State_Check->Spill_Cleanup Emergency/Heat Standard_PPE LEVEL 1 PROTECTION: - Lab Coat (Cotton) - Safety Glasses - Double Nitrile Gloves (0.11mm) Solid_Weighing->Standard_PPE Enhanced_PPE LEVEL 2 PROTECTION: - Chemical Apron - Face Shield - Double Nitrile (Outer changed q30m) Liquid_Synthesis->Enhanced_PPE Max_PPE LEVEL 3 PROTECTION: - Butyl Rubber Gloves - Half-Mask Respirator (OV/P100) - Tyvek Sleeves Spill_Cleanup->Max_PPE Fume Hood Mandatory Fume Hood Mandatory Standard_PPE->Fume Hood Mandatory Enhanced_PPE->Fume Hood Mandatory

Figure 1: PPE Selection Logic based on operational state. Note that "Level 3" is reserved for emergencies or bulk heating where vapor pressure increases.

Critical Material Specifications

Do not use generic lab supplies. Use these specific material grades to ensure barrier integrity.

A. Hand Protection (The "Double-Shell" Method)

Ketones are notorious for permeating glove materials.

  • Inner Layer: Low-Derma Nitrile (Accelerator-Free) .

    • Why: Acts as a final skin barrier and sweat management.

  • Outer Layer: High-Grade Nitrile (minimum 5 mil / 0.12mm) OR Laminate (Silver Shield) for prolonged contact.

    • Why: Standard nitrile degrades in <15 mins with pure ketones. You must change the outer glove immediately upon splash.

    • Prohibition:[1][2]NEVER use Latex. Ketones will permeate latex in seconds, carrying the chemical against your skin.

B. Eye & Face Protection[2][3][4][5]
  • Standard: ANSI Z87.1+ Chemical Splash Goggles.

    • Why: Safety glasses allow vapors to bypass the lens. Goggles provide a seal.

  • High Risk: Polycarbonate Face Shield.

    • Requirement: Mandatory when heating the compound >40°C or transferring volumes >100mL.

C. Respiratory Protection
  • Primary Control: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (Spill Only): Half-face respirator with Organic Vapor/P100 (OV/P100) cartridges.

    • Citation: NIOSH Pocket Guide recommendations for organic ketones emphasize OV cartridges for vapor protection [1].

Operational Protocol: The "Clean-Trace" Workflow

This protocol prevents the most common accident: secondary exposure (touching your face/phone with contaminated gloves).

Phase 1: Donning (Pre-Experiment)
  • Inspection: Check fume hood certification sticker.

  • Base Layer: Don lab coat; button fully to the neck.

  • Inner Glove: Don 4-mil nitrile gloves. Tape cuffs to lab coat sleeves (optional but recommended for solids).

  • Outer Glove: Don 5-mil+ nitrile gloves (different color if possible to spot tears).

  • Eyewear: Don goggles last to ensure they sit over the mask/hood properly.

Phase 2: Handling (During Experiment)
  • The "Dirty Hand" Rule: Designate your non-dominant hand as "Clean" (for sash adjustment, notebook) and dominant hand as "Dirty" (for spatulas, flasks).

  • Change Frequency: Replace outer gloves every 30 minutes, or immediately upon visible splash.

    • Scientific Logic: Permeation is silent. By the time you feel coolness (evaporation) inside the glove, the barrier is breached.

Phase 3: Doffing (Post-Experiment)
  • Critical Step: Do not remove PPE until all chemical containers are sealed and wiped down.

  • Outer Gloves: Peel off using the "beak" method (pinch outside, pull inside-out). Dispose in solid hazardous waste.

  • Wash: Wash inner gloves with soap and water before removing them.

  • Eyewear: Remove goggles by the strap (do not touch the lens).

  • Coat: Remove lab coat, turning it inside out if you suspect contamination.

  • Final Wash: Wash hands with soap and water for 20 seconds.

Emergency Response & Disposal

Spill Cleanup (Liquid/Oil)
  • Evacuate the immediate area (5-meter radius).

  • Don PPE: Level 3 (Butyl gloves + Respirator).

  • Contain: Use vermiculite or sand . Do not use combustible materials (sawdust) as ketones are flammable.

  • Clean: Wipe surface with isopropanol followed by soap water.

Disposal (RCRA Compliance)
  • Waste Stream: Non-Halogenated Organic Solvents (unless mixed with DCM/Chloroform).

  • Labeling: Clearly label as "Ketone Derivative – Irritant."

  • Destruction: Incineration is the standard disposal method for phenyl propanone derivatives to ensure complete destruction of the carbon skeleton [2].

Visualizing the Safety Workflow

Workflow Start Start Donning Don PPE (Double Glove) Start->Donning Check Check Hood Flow Donning->Check Handle Handle Chemical (Dirty Hand Rule) Check->Handle Splash Splash? Handle->Splash Change Change Outer Glove Splash->Change Yes Doff Doffing Sequence Splash->Doff No (Finished) Change->Handle Wash Hand Wash Doff->Wash

Figure 2: Operational workflow emphasizing the glove-change loop during handling.

References

  • Centers for Disease Control and Prevention (NIOSH). NIOSH Pocket Guide to Chemical Hazards: Ketones. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.